molecular formula C4H9ClO2 B138457 (S)-4-Chloro-1,3-butanediol CAS No. 139013-68-6

(S)-4-Chloro-1,3-butanediol

Cat. No.: B138457
CAS No.: 139013-68-6
M. Wt: 124.56 g/mol
InChI Key: IQDXPPKWNPMHJI-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Chloro-1,3-butanediol is a useful research compound. Its molecular formula is C4H9ClO2 and its molecular weight is 124.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-4-chlorobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDXPPKWNPMHJI-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309306
Record name (3S)-4-Chloro-1,3-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139013-68-6
Record name (3S)-4-Chloro-1,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139013-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-4-Chloro-1,3-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Butanediol, 4-chloro-, (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Chloro-1,3-butanediol, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PF8623675
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-Chloro-1,3-butanediol: A Cornerstone Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Chloro-1,3-butanediol is a versatile and highly valuable chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its stereodefined structure, featuring both a primary and a secondary alcohol, as well as a reactive chloride, makes it a strategic precursor for the synthesis of complex chiral molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed methodologies for its stereoselective synthesis, an exploration of its key chemical reactions, and its notable applications in drug development. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a viscous, colorless liquid. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name (S)-4-Chlorobutane-1,3-diol[1]
Synonyms (3S)-4-Chlorobutane-1,3-diol[1]
CAS Number 139013-68-6[1][2]
Molecular Formula C₄H₉ClO₂[1][3]
Molecular Weight 124.57 g/mol [1][3]
Appearance Colorless viscous liquid[4]
Density 1.229 g/cm³ (predicted)[1]
Boiling Point 270.2 °C (predicted)[1]
Flash Point 117.2 °C (predicted)[1]
Solubility Soluble in water[5]

Stereoselective Synthesis of this compound

The utility of this compound as a chiral synthon necessitates its preparation in high enantiomeric purity. Both chemical and enzymatic methods have been developed for its stereoselective synthesis, primarily through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.

Enzymatic Reduction

Biocatalysis offers a highly efficient and environmentally benign route to enantiomerically pure this compound. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using various microorganisms and isolated enzymes is a well-established method.

Workflow for Enzymatic Reduction:

start Ethyl 4-chloro-3-oxobutanoate enzyme Yeast / Isolated Reductase (e.g., from Candida parapsilosis) start->enzyme reduction Asymmetric Reduction enzyme->reduction product Ethyl (S)-4-chloro-3-hydroxybutanoate reduction->product hydrolysis Ester Hydrolysis (e.g., NaBH4) product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Enzymatic synthesis of this compound.

Experimental Protocol: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate using Baker's Yeast [6]

  • Yeast Suspension: Suspend baker's yeast in distilled water.

  • Substrate Addition: Add ethyl 4-chloro-3-oxobutanoate to the yeast suspension. For enhanced stereoselectivity towards the (S)-enantiomer, an additive such as allyl alcohol can be introduced.[6]

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, centrifuge the mixture to remove the yeast cells.

  • Extraction: Extract the supernatant with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl (S)-4-chloro-3-hydroxybutanoate can be purified by column chromatography.

  • Reduction to Diol: The purified ester is then reduced to the corresponding diol using a reducing agent like sodium borohydride in a suitable solvent like ethanol.

Chemical Synthesis

While enzymatic methods are often preferred for their high enantioselectivity, chemical routes involving asymmetric hydrogenation or the use of chiral reducing agents are also employed.

Experimental Protocol: Reduction of Ethyl (S)-4-chloro-3-hydroxybutanoate

  • Dissolution: Dissolve ethyl (S)-4-chloro-3-hydroxybutanoate in a suitable solvent, such as ethanol or tetrahydrofuran (THF).

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) until the effervescence ceases.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Reactivity and Applications in Drug Development

This compound is a versatile chiral intermediate due to the presence of multiple reactive sites. The hydroxyl groups can be protected or activated, and the chloride can be displaced by various nucleophiles.

Intramolecular Cyclization to (S)-3-Hydroxytetrahydrofuran

A key transformation of this compound is its intramolecular cyclization under basic conditions to afford (S)-3-hydroxytetrahydrofuran.[7] This reaction proceeds via an intramolecular Williamson ether synthesis.

Reaction Mechanism:

A This compound B Deprotonation (Base, e.g., NaOH) A->B C Alkoxide Intermediate B->C D Intramolecular SN2 Attack C->D E (S)-3-Hydroxytetrahydrofuran D->E

Caption: Cyclization of this compound.

This resulting (S)-3-hydroxytetrahydrofuran is a crucial chiral building block for several pharmaceuticals.

Application in the Synthesis of HIV Protease Inhibitors: Amprenavir

A prominent example of the utility of this compound is in the synthesis of the HIV protease inhibitor, Amprenavir.[8][9] The (S)-3-hydroxytetrahydrofuran moiety, derived from this compound, is a key component of the drug's structure, where it forms the P1 carbamate ligand.[8]

Retrosynthetic Analysis of Amprenavir:

amprenavir Amprenavir intermediate1 Activated (S)-3-hydroxytetrahydrofuran amprenavir->intermediate1 intermediate2 Amino Epoxide Intermediate amprenavir->intermediate2 intermediate3 Sulfonamide Moiety amprenavir->intermediate3 start1 This compound intermediate1->start1

Sources

Foreword: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (S)-4-Chloro-1,3-butanediol (CAS: 139013-68-6)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the success of a synthesis campaign often hinges on the strategic selection of chiral building blocks. This compound is one such molecule—a deceptively simple C4 synthon whose value lies in its densely packed functionality and defined stereochemistry. This guide is structured not as a rigid data sheet, but as a narrative that walks the practicing scientist through the core knowledge required to effectively and reliably incorporate this intermediate into a research and development program. We will move from its fundamental properties to its synthesis and application, focusing on the "why" behind the "how" to ensure that the protocols described are not just followed, but understood.

Core Characteristics and Physicochemical Profile

Understanding the fundamental properties of a starting material is the bedrock of any successful synthesis. It informs everything from solvent choice and reaction temperature to storage and handling.

This compound is a colorless to light yellow liquid.[1] Its key structural features are a primary chloride and a secondary alcohol on a four-carbon chain, with the stereocenter at the C-3 position fixed in the (S)-configuration. This defined stereochemistry is critical for its role in asymmetric synthesis.

Table 1: Physicochemical and Technical Data

Property Value Source
CAS Number 139013-68-6 [2][3][4]
Molecular Formula C4H9ClO2 [2][4]
Molecular Weight 124.57 g/mol [3][4]
Boiling Point ~270 °C at 760 mmHg (Calculated) [1][5]
Density ~1.23 g/cm³ (Calculated) [1][5]
Solubility Freely soluble in water (177 g/L at 25 °C) [5]
Canonical SMILES C(CO)C(CCl)O
Isomeric SMILES C(CO)O

| Storage Conditions | Store in freezer under -20°C, keep in dark place, inert atmosphere |[6][7] |

Stereoselective Synthesis: The Biocatalytic Advantage

The value of this molecule is entirely dependent on its enantiopurity. While classical chemical resolutions are possible, modern drug development favors more efficient and greener methods. The stereoselective reduction of a prochiral ketone precursor is the most common and effective approach.

The Causality of Method Selection: We advocate for a biocatalytic approach using a ketoreductase (KRED) enzyme. Why?

  • Exceptional Enantioselectivity: KREDs are renowned for producing single enantiomers with greater than 99% enantiomeric excess (e.e.), obviating the need for difficult chiral purification steps.

  • Mild Reaction Conditions: Unlike many chemical reductants (e.g., borohydrides) that may require cryogenic temperatures or inert atmospheres, enzymatic reductions typically run at or near ambient temperature and pressure in aqueous media.

  • Process Safety and Sustainability: Biocatalysis avoids the use of hazardous and pyrophoric metal hydride reagents, leading to a safer and more environmentally benign process.

Workflow: Biocatalytic Synthesis of this compound

G sub Ethyl (S)-4-chloro-3-hydroxybutanoate (Precursor) reduct Stereoselective Reduction sub->reduct prod This compound (Crude Product) reduct->prod enzyme Ketoreductase (KRED) Cofactor Regeneration System (NADPH) enzyme->reduct workup Solvent Extraction (e.g., Ethyl Acetate) prod->workup final Purified Product (>99% e.e.) workup->final

Caption: High-level workflow for the enzymatic synthesis of the target diol.

Protocol 2.1: Lab-Scale Biocatalytic Reduction

  • Bioreactor Preparation: To a 1 L jacketed glass reactor, add 500 mL of 100 mM potassium phosphate buffer (pH 7.0). Begin stirring and maintain the temperature at 30°C.

  • Reagent Loading: Add the precursor, ethyl (S)-4-chloro-3-hydroxybutyrate (1 mole equivalent). Add the KRED enzyme and the NADPH cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Reaction Monitoring (Self-Validation): The trustworthiness of this protocol relies on diligent monitoring. Every hour, withdraw a 0.5 mL aliquot. Quench it with 0.5 mL of acetonitrile, vortex, and centrifuge. Analyze the supernatant by chiral Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product, confirming both conversion and enantiomeric excess.[8]

  • Reaction Completion & Workup: Once the reaction achieves >99% conversion and >99% e.e., terminate the reaction. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with ethyl acetate (3 x 250 mL). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine (1 x 200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Application as a Chiral Synthon: Building Complexity

This compound serves as an exemplary A2/B2 synthon, meaning it has two distinct reactive sites that can be addressed sequentially to build more complex molecules. A common application is the synthesis of chiral amino alcohols, a key pharmacophore in many APIs.

Workflow: Synthesis of a Chiral Amino Alcohol

G start This compound step1 Regioselective Cyclization start->step1 Base (e.g., NaOH) Intramolecular SN2 epoxide (R)-Epichlorohydrin Analog step1->epoxide step2 Nucleophilic Ring Opening with Amine (R-NH2) epoxide->step2 final Target Chiral Amino Alcohol step2->final

Caption: A common synthetic pathway leveraging the diol's functionality.

Protocol 3.1: Synthesis of a Chiral Amino Alcohol via Epoxide Intermediate

  • Epoxide Formation: Dissolve this compound (1 mole equivalent) in a mixture of THF and water (1:1). Cool the solution to 0°C in an ice bath.

  • Cyclization: Add a 50% aqueous solution of sodium hydroxide (1.1 mole equivalents) dropwise, ensuring the temperature does not exceed 5°C. The reaction involves the deprotonation of the more acidic secondary alcohol, which then acts as an intramolecular nucleophile to displace the primary chloride, forming a chiral epoxide.

  • In-Process Control: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Ring Opening: To the crude epoxide solution, add the desired primary or secondary amine (1.2 mole equivalents). Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup and Purification: Perform a standard aqueous workup followed by extraction with an appropriate organic solvent. The final product can be purified by column chromatography or crystallization to yield the target chiral amino alcohol. This method is a reliable way to transfer the stereochemistry of the starting diol to a more complex, high-value molecule.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for introducing chirality with precision and efficiency. By understanding its fundamental properties, leveraging modern synthetic techniques like biocatalysis, and applying its reactivity in a controlled, sequential manner, researchers can significantly streamline the synthesis of complex pharmaceutical targets. The self-validating protocols and workflows detailed herein provide a robust framework for harnessing the full potential of this versatile building block.

References

  • Title: (S)-4-Chloro Butane-1,3-Diol | 139013-68-6 Source: SynZeal URL: [Link]

  • Title: EP0761663A1 - Process for preparing optically active 3-hydroxy furan compounds Source: Google Patents URL
  • Title: this compound|139013-68-6 Source: LookChem URL: [Link]

  • Title: 139013-68-6(3S)-4-Chlorobutane-1,3-diol Source: Veeprho URL: [Link]

  • Title: 4-CHLORO-1,3-BUTANEDIOL, (3S)- Source: gsrs URL: [Link]

  • Title: CAS No : 139013-68-6 | Product Name : (3S)-4-Chlorobutane-1,3-diol Source: Pharmaffiliates URL: [Link]

  • Title: EP1251180A2 - Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism Source: Google Patents URL

Sources

Introduction: The Strategic Importance of (S)-4-Chloro-1,3-butanediol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (S)-4-Chloro-1,3-butanediol: A Senior Application Scientist's Perspective

This compound is a highly valuable chiral building block in the pharmaceutical industry. Its stereochemically defined structure, featuring two hydroxyl groups and a chlorine atom, provides a versatile scaffold for the synthesis of complex, optically active molecules. The precise spatial arrangement of these functional groups is crucial for the biological activity of many drug substances. This guide provides a comprehensive overview of the scientifically robust and industrially viable methods for the synthesis of this compound, with a focus on chemoenzymatic routes that offer high stereoselectivity and yield. As a Senior Application Scientist, the emphasis of this guide is not merely on the procedural steps but on the underlying scientific principles and the rationale behind the experimental design, ensuring a reproducible and scalable process.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly revolves around the stereoselective reduction of a prochiral ketone precursor, followed by the reduction of an ester group. The most common and efficient pathway involves two key transformations:

  • Biocatalytic Reduction of Ethyl 4-Chloro-3-oxobutanoate (ECAA): This step establishes the crucial (S)-stereocenter at the C3 position, yielding ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-ECHB).

  • Chemical Reduction of (S)-ECHB: The ester functionality of (S)-ECHB is then reduced to a primary alcohol to afford the target molecule, this compound.

An alternative, though less common, approach involves the kinetic resolution of racemic 4-chloro-1,3-butanediol. This guide will focus on the more direct and efficient chemoenzymatic route.

Part 1: Biocatalytic Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (ECAA) is the cornerstone of synthesizing the target diol with high optical purity. Biocatalysis, leveraging whole-cell systems or isolated enzymes, has proven to be a superior method for this transformation due to its exceptional stereoselectivity under mild reaction conditions.

Mechanism of Biocatalytic Reduction

The enzymatic reduction of the keto group in ECAA to a hydroxyl group is typically mediated by NADPH-dependent carbonyl reductases or aldehyde reductases. These enzymes facilitate the stereospecific transfer of a hydride ion from the NADPH cofactor to the carbonyl carbon of the substrate. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the preferential formation of the (S)-enantiomer.

Workflow for Biocatalytic Reduction of ECAA

Biocatalytic Reduction Workflow cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Inoculation Inoculation of Microorganism Fermentation Fermentation/Cell Growth Inoculation->Fermentation CellHarvest Cell Harvesting & Preparation Fermentation->CellHarvest ReactionSetup Reaction Setup: - Cells/Enzyme - ECAA (Substrate) - Co-substrate (e.g., Glucose) - Buffer CellHarvest->ReactionSetup Biotransformation Asymmetric Reduction ReactionSetup->Biotransformation Monitoring Reaction Monitoring (HPLC/GC) Biotransformation->Monitoring Extraction Product Extraction (e.g., with Ethyl Acetate) Monitoring->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Purity & Enantiomeric Excess Analysis Purification->Analysis FinalProduct1 Ethyl (S)-4-chloro-3-hydroxybutanoate Analysis->FinalProduct1

Caption: Workflow for the biocatalytic production of (S)-ECHB.

Experimental Protocol: Whole-Cell Bioreduction using Cylindrocarpon sclerotigenum

Several microorganisms have been identified for their ability to stereoselectively reduce ECAA to (S)-ECHB. Cylindrocarpon sclerotigenum IFO 31855, for instance, has demonstrated excellent (S)-selectivity and high yield.[1][2]

1. Microorganism and Culture Preparation:

  • Microorganism: Cylindrocarpon sclerotigenum IFO 31855.

  • Medium: Prepare a suitable growth medium (e.g., potato dextrose broth).

  • Cultivation: Inoculate the medium with the microorganism and incubate at 25-30°C with shaking for 48-72 hours.

  • Cell Harvest: Harvest the cells by centrifugation and wash with a suitable buffer (e.g., potassium phosphate buffer, pH 6.5). The resulting cell paste or acetone-dried cells can be used for the biotransformation.

2. Biotransformation Reaction:

  • Reaction Mixture: In a reaction vessel, combine the prepared cells (cell-free extract or acetone-dried cells), potassium phosphate buffer (50 mM, pH 6.5), ethyl 4-chloro-3-oxobutanoate (ECAA), and a cofactor regeneration system. For NADPH-dependent reductases, a common system is the addition of glucose and glucose dehydrogenase, or simply providing glucose for the whole-cell system to regenerate NADPH internally.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. The pH should be monitored and maintained if necessary.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of the substrate (ECAA) and the product ((S)-ECHB) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

3. Product Isolation and Purification:

  • Extraction: Once the reaction reaches completion (typically after several hours), terminate the reaction and separate the cells by centrifugation. Extract the supernatant or the entire reaction mixture with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude (S)-ECHB by column chromatography on silica gel.

4. Chiral Analysis:

  • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or chiral GC. For (S)-ECHB, this typically involves a column like a Chiralcel OD-H or equivalent.

Data Presentation: Performance of Various Biocatalysts
BiocatalystSubstrate Conc.ProductYieldEnantiomeric Excess (e.e.)Reference
Cylindrocarpon sclerotigenum IFO 31855Not specified(S)-ECHBHigh>99%[1][2]
Baker's Yeast (with additives)Not specified(S)-ECHBHigh90-97%[3]
Aureobasidium pullulans CGMCC 1244Not specified(S)-ECHB>99%>99%[4]
Recombinant E. coli co-expressing aldehyde reductase and glucose dehydrogenaseNot specified(S)-ECHBHigh>99%[1]

Note: The specific yields and reaction conditions can vary and should be optimized for each specific biocatalyst and scale of operation.

Part 2: Chemical Reduction of Ethyl (S)-4-chloro-3-hydroxybutanoate

The second stage of the synthesis involves the reduction of the ester group in (S)-ECHB to a primary alcohol, yielding this compound. This transformation is typically achieved using a chemical reducing agent.

Choice of Reducing Agent

The selection of the reducing agent is critical to ensure the selective reduction of the ester without affecting the other functional groups (the secondary alcohol and the chloride). Common and effective reducing agents for this purpose include:

  • Sodium borohydride (NaBH₄): A mild and selective reducing agent. Its reactivity can be enhanced by the use of additives or by performing the reaction in specific solvents like tetrahydrofuran (THF).[5][6]

  • Lithium borohydride (LiBH₄): More reactive than NaBH₄ and often used for the reduction of esters.

  • Lithium aluminum hydride (LiAlH₄): A very powerful reducing agent, but less selective. Its use requires careful control of reaction conditions.

Reaction Pathway for Chemical Reduction

Chemical Reduction Pathway ECHB Ethyl (S)-4-chloro-3-hydroxybutanoate C₆H₁₁ClO₃ Diol This compound C₄H₉ClO₂ ECHB->Diol Reduction ReducingAgent Sodium Borohydride (NaBH₄) in THF ReducingAgent->Diol

Caption: Chemical reduction of (S)-ECHB to this compound.

Experimental Protocol: Reduction using Sodium Borohydride

This protocol is based on established procedures for the reduction of similar esters.[5][6]

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve ethyl (S)-4-chloro-3-hydroxybutanoate in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

2. Addition of Reducing Agent:

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The molar excess of NaBH₄ should be optimized, but typically ranges from 2 to 4 equivalents.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 12-24 hours).

3. Reaction Quenching and Work-up:

  • Monitor the reaction by thin-layer chromatography (TLC) or GC until the starting material is consumed.

  • Once complete, cool the reaction mixture back to 0°C and carefully quench the excess NaBH₄ by the slow addition of an acidic solution (e.g., 1 M HCl) until the effervescence ceases.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

4. Product Isolation and Characterization:

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by vacuum distillation or column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

The chemoenzymatic synthesis of this compound represents a highly efficient and stereoselective approach for the production of this key pharmaceutical intermediate. The biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate provides excellent optical purity for the intermediate, ethyl (S)-4-chloro-3-hydroxybutanoate. Subsequent chemical reduction with a suitable hydride agent, such as sodium borohydride, effectively converts the ester to the desired diol. This two-step process is scalable and offers a reliable route for the manufacturing of this compound, meeting the stringent quality requirements of the pharmaceutical industry. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to implement and optimize this synthesis in their own laboratories.

References

  • Shimizu, S., Kataoka, M., Katoh, M., Morikawa, T., Miyoshi, T., & Yamada, H. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374-2377. [Link]

  • Fronza, G., Fuganti, C., Grasselli, P., Mele, A., & Ragaini, F. (2002). Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. ARKIVOC, 2002(11), 45-53. [Link]

  • Saratani, Y., Uheda, E., Yamamoto, H., Nishimura, A., & Yoshizako, F. (2001). Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate by Fungi. Bioscience, Biotechnology, and Biochemistry, 65(7), 1676-1679. [Link]

  • Saratani, Y., Uheda, E., Yamamoto, H., Nishimura, A., & Yoshizako, F. (2001). Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate by Fungi. PubMed. [Link]

  • Shimizu, S., Kataoka, M., Katoh, M., Morikawa, T., Miyoshi, T., & Yamada, H. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology. [Link]

  • Daiso Co., Ltd. (2002). Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism.
  • Kaneka Corporation. (1997). Process for preparing optically active 3-hydroxy furan compounds.
  • SynZeal. (n.d.). (S)-4-Chloro Butane-1,3-Diol. [Link]

  • Wang, Y., et al. (2014). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. ResearchGate. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). (3S)-4-Chloro-1,3-butanediol. PubChem Compound Database. [Link]

  • Daiso Co., Ltd. (2000).

Sources

(S)-4-Chloro-1,3-butanediol: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Building Blocks in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the emphasis on stereochemical purity is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate the use of enantiomerically pure starting materials and intermediates. (S)-4-Chloro-1,3-butanediol, a versatile C4 chiral building block, has emerged as a significant synthon for the asymmetric synthesis of a variety of pharmaceutical agents. Its bifunctional nature, possessing both hydroxyl and chloro moieties at stereodefined centers, offers a rich platform for diverse chemical transformations. This technical guide provides an in-depth exploration of this compound, from its fundamental molecular characteristics to its synthesis and strategic applications in the synthesis of key pharmaceutical intermediates.

Core Molecular and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis, including process development, reaction optimization, and safety management.

Molecular Profile

The molecular structure of this compound features a primary and a secondary alcohol, with a chlorine atom attached to the carbon adjacent to the secondary hydroxyl group. This specific arrangement of functional groups imparts its unique reactivity and utility as a chiral synthon.

PropertyValueSource(s)
Molecular Formula C₄H₉ClO₂[1][2][3][4]
Molecular Weight 124.57 g/mol [1][2][3][4]
CAS Number 139013-68-6[1][2]
IUPAC Name (3S)-4-chlorobutane-1,3-diol[2]
Canonical SMILES C(CO)C(CCl)O[2]
Physicochemical Data

The physical properties of this compound influence its handling, storage, and reaction conditions.

PropertyValueSource(s)
Appearance Colorless substance/liquid[1]
Boiling Point 270.2 °C at 760 mmHg (Predicted)
Density 1.229 g/cm³ (Predicted)
Solubility Soluble in water
pKa 13.61 ± 0.20 (Predicted)[1]

Synthesis of this compound: A Methodological Deep Dive

The primary and most efficient route to enantiomerically pure this compound is the stereoselective reduction of its precursor, ethyl (S)-4-chloro-3-hydroxybutanoate. This section details the synthesis, emphasizing the rationale behind the chosen methodologies.

Precursor Synthesis: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

The synthesis of the key precursor, ethyl (S)-4-chloro-3-hydroxybutanoate, is a critical step that establishes the stereochemistry of the final diol. While various chemical methods exist, biocatalytic reductions have gained significant traction due to their high enantioselectivity and mild reaction conditions.

The reduction of the prochiral ketone in ethyl 4-chloro-3-oxobutanoate to a specific enantiomer of the corresponding alcohol is a challenging transformation for traditional chemical reductants, often leading to racemic or enantiomerically poor mixtures. Biocatalysis, utilizing whole-cell systems (e.g., yeast) or isolated enzymes (e.g., carbonyl reductases), offers a superior alternative.[2] These biocatalysts provide a chiral environment for the reaction, leading to the formation of the desired (S)-enantiomer with high enantiomeric excess (ee). This approach is not only highly selective but also aligns with the principles of green chemistry by operating under mild conditions and often utilizing renewable resources.

Experimental Protocol: Synthesis of this compound via Reduction of Ethyl (S)-4-chloro-3-hydroxybutanoate

This protocol is based on established chemical reduction methods and is designed to be a self-validating system for producing high-purity this compound.

Objective: To synthesize this compound by the reduction of the ester functionality in ethyl (S)-4-chloro-3-hydroxybutanoate.

Reagents and Materials:

  • Ethyl (S)-4-chloro-3-hydroxybutyrate

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 0.5N aqueous solution

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium borohydride (3 mol equivalent) to anhydrous tetrahydrofuran (THF).[1]

  • Heating: Gently heat the mixture to reflux with stirring. The use of reflux conditions ensures a sufficient reaction rate for the reduction.

  • Substrate Addition: To the refluxing suspension, add a solution of ethyl (S)-4-chloro-3-hydroxybutyrate (1 mol equivalent) in THF dropwise over a period of 1-2 hours.[1] The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

  • Quenching: After the reaction is complete, cool the flask to room temperature in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 0.5N hydrochloric acid until the evolution of gas ceases. This step neutralizes the excess sodium borohydride and hydrolyzes the borate esters.

  • Neutralization and Extraction: Neutralize the reaction mixture with a 50% aqueous solution of sodium hydroxide.[1] Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The use of a less polar solvent like ethyl acetate facilitates the extraction of the diol from the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by distillation under reduced pressure to yield the pure this compound as a colorless substance.[1]

Self-Validation: The purity of the final product should be assessed by GC or NMR spectroscopy. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

The Reduction Mechanism: A Closer Look at Hydride Transfer

The reduction of the ester group in ethyl (S)-4-chloro-3-hydroxybutanoate to a primary alcohol using sodium borohydride is a classic example of nucleophilic acyl substitution followed by nucleophilic addition.

Lactonization_Workflow start This compound acid_hydrolysis Acid-catalyzed intramolecular cyclization (e.g., 0.5N HCl, reflux) start->acid_hydrolysis Step 1 neutralization Neutralization (e.g., 50% NaOH) acid_hydrolysis->neutralization Step 2 workup Work-up and Purification (Evaporation, Extraction, Distillation) neutralization->workup Step 3 product (S)-3-hydroxy-γ-butyrolactone workup->product Step 4

Caption: Workflow for the Synthesis of (S)-3-hydroxy-γ-butyrolactone.

The synthesis of (S)-3-hydroxy-γ-butyrolactone from this compound proceeds via an acid-catalyzed intramolecular cyclization. [1][5]Under acidic conditions and heat, the primary alcohol attacks the carbon bearing the chlorine atom in an SN2 fashion, displacing the chloride ion and forming the five-membered lactone ring.

A Gateway to HMG-CoA Reductase Inhibitors and L-carnitine

While this compound itself is a valuable intermediate, its precursor, ethyl (S)-4-chloro-3-hydroxybutanoate, is a well-established starting material for the synthesis of the side chains of HMG-CoA reductase inhibitors, such as atorvastatin. [4][6][7][8]Furthermore, related chlorohydrin derivatives are employed in the industrial synthesis of L-carnitine, a compound used to treat carnitine deficiency.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound stands as a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its efficient and stereoselective preparation, coupled with its versatile reactivity, makes it a highly valuable tool for medicinal chemists and process development scientists. As the demand for enantiomerically pure drugs continues to grow, the importance of synthons like this compound is set to increase, driving further innovation in asymmetric synthesis and biocatalysis.

References

  • Process for preparing optically active 3-hydroxy furan compounds.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism.
  • Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. PubMed. [Link]

  • A process for the synthesis of 3-hydroxy-gamma-butyrolactone.
  • Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. PubMed. [Link]

  • Synthesis of Ethyl ( S)-4-chloro-3-hydroxybutanoate Using fabG-homologues. PubMed. [Link]

  • Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. ResearchGate. [Link]

  • γ-Butyrolactone. Wikipedia. [Link]

  • Atorvastatin (Lipitor) by MCR. PubMed Central. [Link]

  • Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • The synthetic routes to atorvastatin intermediate. The KRED Route... ResearchGate. [Link]

  • Butanoic acid, 3-hydroxy-, ethyl ester, (S). Organic Syntheses. [Link]

  • Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate by a novel carbonyl reductase from Yarrowia lipolytica and using mannitol or sorbitol as cosubstrate. ResearchGate. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. ResearchGate. [Link]

  • The synthesis of atorvastatin intermediates Yuanjun Huang1, a, Ting Liu2, b. Atlantis Press. [Link]

  • A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature. [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed. [Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central. [Link]

  • Process to produce atorvastatin intermediates.
  • Preparation process useful in synthesis of atorvastatin.

Sources

A Technical Guide to the NMR Spectrum of (S)-4-Chloro-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (S)-4-Chloro-1,3-butanediol, a valuable chiral building block in pharmaceutical and chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, underscored by two-dimensional spectroscopic techniques. We will explore the foundational principles of NMR as applied to chiral molecules, present detailed experimental protocols, and offer in-depth analysis of spectral data, including the critical concept of diastereotopicity. The methodologies and interpretations herein are designed to serve as a robust reference for the unambiguous structural elucidation and purity assessment of this important molecule.

Introduction: The Significance of this compound and NMR Characterization

This compound is a chiral synthon of significant interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its stereodefined structure, featuring both a hydroxyl and a chloro functional group, makes it a versatile precursor for a variety of chemical transformations. Accurate and comprehensive characterization of this molecule is paramount to ensure the stereochemical integrity and purity of downstream products.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. For a chiral molecule like this compound, NMR is not just a tool for structural confirmation but a critical method for probing the subtle stereochemical nuances that govern its reactivity and biological activity.

Foundational Principles: NMR Spectroscopy of Chiral Molecules

The presence of a stereocenter in this compound introduces a layer of complexity to its NMR spectrum that is highly informative. Protons or other nuclei in a chiral molecule can be classified based on their stereochemical relationship:

  • Homotopic: Interchangeable by a rotational axis of symmetry. They are chemically and magnetically equivalent and have identical chemical shifts.

  • Enantiotopic: Interchangeable by a plane of symmetry. In an achiral solvent, they are chemically equivalent and exhibit the same chemical shift.[1][2][3] However, in a chiral environment, they can become non-equivalent.

  • Diastereotopic: Not interchangeable by any symmetry operation.[1][2][4] These nuclei are chemically non-equivalent in all environments (chiral or achiral) and will have distinct chemical shifts.[2][3][4]

In this compound, the protons on the CH₂ groups are diastereotopic due to their proximity to the chiral center at C3.[3][4] Recognizing and correctly interpreting the signals from these diastereotopic protons is key to a complete spectral assignment.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.

Sample Preparation

A well-prepared sample is the prerequisite for a high-resolution NMR spectrum. The goal is to create a homogeneous solution free from particulate matter and paramagnetic impurities.[5]

Step-by-Step Protocol:

  • Analyte Purity: Ensure the this compound sample is of sufficient purity. Impurities will introduce extraneous peaks, complicating spectral analysis.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for a wide range of organic molecules due to its moderate polarity.[5] For polar analytes like diols, Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄ (CD₃OD) are also excellent choices that can facilitate hydrogen-deuterium exchange of the hydroxyl protons, simplifying the spectrum. For this guide, we will proceed with CDCl₃, which is often sufficient.

  • Concentration: A concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically adequate for ¹H NMR.[5][6] For ¹³C and 2D NMR experiments, a higher concentration may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

  • Homogenization: Weigh the sample accurately and dissolve it completely in the deuterated solvent within a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.[5]

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

NMR Data Acquisition

The following is a logical workflow for acquiring a comprehensive NMR dataset for this compound.

NMR_Acquisition_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 500 MHz Spectrometer) cluster_analysis Spectral Analysis Prep Prepare Sample in CDCl₃ H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR (Broadband Decoupled) H1_NMR->C13_NMR DEPT DEPT-135 C13_NMR->DEPT COSY ¹H-¹H COSY DEPT->COSY HSQC ¹H-¹³C HSQC COSY->HSQC Analysis Structure Elucidation HSQC->Analysis

Caption: Experimental workflow for NMR analysis of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their neighboring protons.

Predicted ¹H NMR Signals for this compound:

Proton(s)PositionMultiplicityApprox. Chemical Shift (δ, ppm)
H-1a, H-1b-CH₂-OHddd3.8 - 4.0
H-2a, H-2b-CH-CH₂-CH-ddd1.7 - 1.9
H-3-CH(OH)-m4.0 - 4.2
H-4a, H-4b-CH₂-Cldd3.5 - 3.7
OH-OHbr sVariable

Detailed Interpretation:

  • C1 Protons (H-1a, H-1b): These two protons are diastereotopic due to the C3 stereocenter. They will appear as two separate signals, each coupled to the other (geminal coupling, ²J) and to the proton at C2. This will likely result in complex multiplets, often appearing as a doublet of doublets of doublets (ddd). Their chemical shift is downfield due to the adjacent hydroxyl group.

  • C2 Protons (H-2a, H-2b): These protons are also diastereotopic. They will present as two distinct multiplets, each coupled to each other (geminal coupling), the C1 protons, and the C3 proton. The resulting signals are often complex and may overlap.

  • C3 Proton (H-3): This proton is on the stereocenter and is coupled to the protons on C2 and C4. It will appear as a multiplet. Its position is significantly downfield due to the deshielding effect of the attached hydroxyl group.

  • C4 Protons (H-4a, H-4b): These diastereotopic protons are adjacent to the electron-withdrawing chlorine atom, resulting in a downfield chemical shift. They will appear as two separate signals, each coupled to the C3 proton, likely as doublets of doublets (dd).

  • Hydroxyl Protons (-OH): The signals for the two hydroxyl protons are often broad and their chemical shift is highly dependent on concentration, temperature, and solvent. They may or may not show coupling to adjacent protons.

¹³C NMR and DEPT Spectrum Analysis

The broadband decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment provides further information about the number of protons attached to each carbon.[7][8][9]

  • DEPT-90: Shows only CH (methine) carbons.[7][9]

  • DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks.[7][9][10]

Predicted ¹³C NMR and DEPT-135 Signals:

CarbonApprox. Chemical Shift (δ, ppm)DEPT-135 Phase
C160 - 65Negative
C235 - 40Negative
C368 - 72Positive
C448 - 52Negative

Interpretation Logic:

Interpretation_Logic cluster_1d 1D NMR cluster_2d 2D NMR Confirmation cluster_final Final Assignment H1 ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY C13 ¹³C NMR (Carbon Environments) DEPT135 DEPT-135 (CH vs CH₂) C13->DEPT135 HSQC ¹H-¹³C HSQC (C-H Connectivity) DEPT135->HSQC COSY->HSQC Structure Unambiguous Structure & Spectral Assignment HSQC->Structure

Caption: Logical workflow for NMR spectral interpretation.

2D NMR Spectroscopy: Confirming Connectivity

Two-dimensional NMR experiments are invaluable for unambiguously assigning the complex spectra of molecules like this compound.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[11][12][13] Cross-peaks in the COSY spectrum connect protons that are spin-spin coupled.

Expected COSY Correlations:

  • A cross-peak between the H-3 multiplet and the H-4 signals will confirm their adjacency.

  • Correlations will be observed between the H-3 proton and the H-2 protons.

  • Cross-peaks will link the H-2 and H-1 protons, establishing the full carbon backbone connectivity through the proton network.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond C-H correlation).[11][12][14] This is a powerful tool for definitively assigning carbon signals based on the already assigned proton spectrum.

Expected HSQC Correlations:

  • A cross-peak will connect the H-1 signals to the C1 signal.

  • Correlations will be seen between the H-2 signals and the C2 signal.

  • The H-3 multiplet will show a cross-peak to the C3 methine carbon.

  • The H-4 signals will correlate with the C4 carbon signal.

By combining the information from ¹H, ¹³C, DEPT, COSY, and HSQC spectra, a complete and self-validating assignment of all signals in the NMR spectra of this compound can be achieved.

Data Summary

The following table summarizes the expected NMR data for this compound in CDCl₃. Actual values may vary slightly based on experimental conditions.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
13.8 - 4.060 - 65
21.7 - 1.935 - 40
34.0 - 4.268 - 72
43.5 - 3.748 - 52

Troubleshooting and Common Pitfalls

  • Water Impurity: A broad singlet around 1.56 ppm in CDCl₃ often indicates the presence of water.

  • Solvent Residual Peak: The residual proton signal for CDCl₃ appears at approximately 7.26 ppm.[5]

  • Overlapping Multiplets: The signals for the H-2 protons can be complex and may overlap, making direct interpretation difficult. 2D NMR techniques like COSY are essential for resolving these ambiguities.

  • Hydroxyl Proton Exchange: The -OH proton signals can be broad or even absent if exchange with trace amounts of D₂O or acidic/basic impurities occurs. Running the spectrum in D₂O or adding a drop of D₂O to the CDCl₃ sample will cause the -OH signals to disappear, confirming their assignment.

Conclusion

The NMR spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. A systematic approach, beginning with high-quality sample preparation and progressing through a suite of 1D and 2D NMR experiments, allows for the complete and unambiguous assignment of all proton and carbon signals. A thorough understanding of stereochemical effects, particularly the concept of diastereotopicity, is crucial for the accurate interpretation of the spectrum. This guide provides the necessary framework and technical insights for researchers and scientists to confidently utilize NMR spectroscopy for the characterization of this important chiral intermediate.

References

  • Bull, T. E. (2008). A Protocol for NMR Analysis of the Enantiomeric Excess of Chiral Diols Using an Achiral Diboronic Acid Template. The Journal of Organic Chemistry. Available at: [Link]

  • Pu, L. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols. Available at: [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Available at: [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available at: [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC?? Available at: [Link]

  • OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Available at: [Link]

  • Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. Available at: [Link]

  • National Institutes of Health. (2018). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Available at: [Link]

  • Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Publishing. Available at: [Link]

  • National Institutes of Health. (2015). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Available at: [Link]

  • Royal Society of Chemistry. (2021). Chapter 8: NMR Approaches for Probing the Polar Metabolome. Available at: [Link]

  • ResearchGate. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Available at: [Link]

  • JoVE. (2024). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. Available at: [Link]

  • PubMed. (2018). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2024). 5.4: Types of Protons. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • PubChem. (n.d.). 4-Chlorobutane-1,3-diol. Available at: [Link]

  • gsrs. (n.d.). 4-CHLORO-1,3-BUTANEDIOL, (3R)-. Available at: [Link]

  • SpectraBase. (n.d.). 4-Chloro-1-butanol - Optional[1H NMR] - Spectrum. Available at: [Link]

  • SpectraBase. (n.d.). 4-Chloro-1-butanol - Optional[13C NMR] - Spectrum. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031320). Available at: [Link]

  • SpectraBase. (n.d.). 1,3-Butanediol - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chirality of 4-chloro-1,3-butanediol

Abstract

Chirality is a fundamental principle in medicinal chemistry and drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile.[1][2][3] 4-chloro-1,3-butanediol is a chiral molecule that serves as a valuable building block in the synthesis of more complex chemical entities. This guide provides a comprehensive technical overview of the stereochemistry of 4-chloro-1,3-butanediol, including the determination of its stereogenic centers, the assignment of absolute configurations using Cahn-Ingold-Prelog (CIP) rules, and the analytical methodologies for the separation and identification of its enantiomers. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the stereochemical properties of this versatile intermediate.

The Critical Role of Chirality in Pharmaceutical Sciences

In the realm of drug discovery and development, the spatial orientation of a molecule is of paramount importance. Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit a high degree of stereoselectivity when interacting with drug molecules.[2][3] This means that the different stereoisomers of a chiral drug can have vastly different biological activities. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable side effects.[2] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical need to understand and control chirality in pharmaceuticals.[4][5]

Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that necessitate the characterization of individual stereoisomers in a chiral drug.[3] This includes the development of stereoselective synthetic routes and robust analytical methods to separate and quantify each enantiomer. 4-chloro-1,3-butanediol, with its chiral nature, is a key intermediate where a thorough understanding of its stereochemistry is essential for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Structural Analysis and Stereoisomers of 4-chloro-1,3-butanediol

4-chloro-1,3-butanediol (Molecular Formula: C4H9ClO2) is a butane diol derivative containing a chlorine atom.[6][7] Its structure possesses a single stereogenic center, which gives rise to its chirality.

Identification of the Stereogenic Center

A stereogenic center (or chiral center) is typically a carbon atom bonded to four different substituent groups. In the structure of 4-chloro-1,3-butanediol, the carbon atom at the third position (C3) is bonded to:

  • A hydroxyl group (-OH)

  • A chloromethyl group (-CH2Cl)

  • An ethyl alcohol group (-CH2CH2OH)

  • A hydrogen atom (-H)

Since all four groups are different, C3 is a stereogenic center. A molecule with 'n' chiral centers can have a maximum of 2^n stereoisomers.[8] With one stereogenic center (n=1), 4-chloro-1,3-butanediol exists as a pair of enantiomers.

cluster_molecule 4-chloro-1,3-butanediol Structure cluster_legend Legend C1 HO-CH₂- C2 CH₂- C3 C*H(OH)- C4 CH₂Cl legend_star * Stereogenic Center (C3)

Caption: Structure of 4-chloro-1,3-butanediol with the stereogenic center at C3 indicated.

The Enantiomers: (R) and (S) Configurations

The two enantiomers of 4-chloro-1,3-butanediol are designated as (R)-4-chloro-1,3-butanediol and (S)-4-chloro-1,3-butanediol.[6][9][10] These molecules are non-superimposable mirror images of each other.

StereoisomerCAS NumberRelationship
(R)-4-chloro-1,3-butanediol125605-10-9[6]Enantiomer
This compound139013-68-6[6]Enantiomer

Table 1: Enantiomers of 4-chloro-1,3-butanediol.

Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration (R or S) of a stereocenter is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[4][11] This systematic process involves two main steps: assigning priorities to the substituents and orienting the molecule to determine the configuration.

Step 1: Assigning Priorities

The priority of the groups attached to the chiral center is determined by the atomic number of the atom directly bonded to it. Higher atomic numbers receive higher priority.[12] If there is a tie, the process continues outward along the substituent chains until a point of difference is found.[4][13]

For the C3 stereocenter of 4-chloro-1,3-butanediol, the priorities are as follows:

  • -OH (Priority 1): The oxygen atom (atomic number 8) has the highest atomic number among the atoms directly attached to C3.

  • -CH2Cl (Priority 2): The carbon atom is attached to a chlorine atom (atomic number 17), giving it precedence over the other carbon-containing substituent.

  • -CH2CH2OH (Priority 3): This carbon is attached to another carbon and two hydrogens.

  • -H (Priority 4): The hydrogen atom (atomic number 1) has the lowest priority.

CIP_Workflow Start Identify Substituents on C3 (-OH, -CH2Cl, -CH2CH2OH, -H) Rule1 Assign Priority by Atomic Number of Directly Attached Atom Start->Rule1 P1 -OH (Oxygen, Z=8) Priority 1 Rule1->P1 Tie Tie: Two Carbon Atoms (-CH2Cl vs -CH2CH2OH) Rule1->Tie P4 -H (Hydrogen, Z=1) Priority 4 Rule1->P4 Rule2 Move to Next Atoms in Chain and Compare Atomic Numbers Tie->Rule2 P2 -CH2Cl (C is bonded to Cl, Z=17) Priority 2 Rule2->P2 P3 -CH2CH2OH (C is bonded to C, Z=6) Priority 3 Rule2->P3

Caption: Workflow for assigning CIP priorities to substituents on the C3 stereocenter.

Step 2: Determining R/S Configuration

After assigning priorities, the molecule is oriented so that the lowest priority group (Priority 4, the -H atom) points away from the observer.[14] The direction of the path from priority 1 to 2 to 3 is then observed:

  • Clockwise direction corresponds to the R (Rectus) configuration.

  • Counter-clockwise direction corresponds to the S (Sinister) configuration.[14]

Below are the 3D representations of the (R) and (S) enantiomers of 4-chloro-1,3-butanediol.

  • This compound: The path from -OH (1) to -CH2Cl (2) to -CH2CH2OH (3) is counter-clockwise.[15]

  • (R)-4-chloro-1,3-butanediol: The path from -OH (1) to -CH2Cl (2) to -CH2CH2OH (3) is clockwise.[10]

Analytical Protocols for Chiral Separation

The separation and quantification of enantiomers are crucial for quality control in drug manufacturing and for pharmacokinetic studies.[3][16] High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common and effective methods for this purpose.[16]

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile chiral compounds. A patent document describes a method for measuring the optical isomers of 4-chloro-1,3-butanediol using a specific chiral GC column.[17]

Protocol: Enantiomeric Separation of 4-chloro-1,3-butanediol by Chiral GC

This protocol is based on the methodology described for the analysis of 4-chloro-1,3-butanediol.[17]

1. Objective: To separate and quantify the (R) and (S) enantiomers of 4-chloro-1,3-butanediol.

2. Materials and Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Astec CHIRALDEX G-TA (30 m x 0.25 mm inner diameter).[17]

  • Carrier Gas: Nitrogen.

  • Sample: A solution of 4-chloro-1,3-butanediol in a suitable solvent (e.g., ethanol).

3. Chromatographic Conditions:

Parameter Value
Column Temperature 120°C (Isothermal)
Injection Port Temperature 200°C
Detector Temperature 200°C
Carrier Gas Flow Rate 0.5 mL/min

| Split Ratio | 200:1 |

Table 2: GC Conditions for Chiral Separation.[17]

4. Procedure: a. Prepare standard solutions of racemic 4-chloro-1,3-butanediol and, if available, the pure enantiomers. b. Set up the GC instrument according to the conditions in Table 2. c. Inject a 1 µL aliquot of the sample solution into the GC. d. Record the chromatogram and identify the peaks corresponding to the enantiomers based on their retention times. e. Quantify the enantiomeric excess (% ee) by calculating the peak areas.

5. Expected Results: Based on the reference data, the enantiomers will be well-separated.[17]

  • Retention Time for (R)-form: ~15.9 min[17]

  • Retention Time for (S)-form: ~17.1 min[17]

GC_Workflow start Sample Preparation setup GC Instrument Setup (Chiral Column, FID) start->setup inject Inject Sample setup->inject separate Chromatographic Separation on CHIRALDEX G-TA Column inject->separate detect FID Detection separate->detect analyze Data Analysis: - Identify Peaks by Retention Time - Calculate Peak Areas - Determine % Enantiomeric Excess detect->analyze end Report Results analyze->end

Caption: Experimental workflow for chiral GC analysis of 4-chloro-1,3-butanediol.

Synthesis and Applications in Drug Development

Optically active 4-chloro-1,3-butanediol is a valuable chiral building block. Enantiomerically pure forms of this compound are often prepared through asymmetric synthesis or the resolution of a racemic mixture. Methods include the chemical reduction of optically active esters or biotransformations using microorganisms.[17] For instance, certain microorganisms can selectively react with one enantiomer in a racemic mixture of 4-chloro-1,3-butanediol, leaving the other enantiomer in high optical purity.[17]

The presence of multiple functional groups (two hydroxyls and a chloro group) allows for a variety of subsequent chemical modifications, making it a versatile starting material for the synthesis of complex chiral molecules, including pharmaceuticals. The chlorine atom, in particular, is a common feature in many approved drugs and serves as a key component in tuning a molecule's electronic and lipophilic properties.[18]

Conclusion

A thorough understanding of the chirality of 4-chloro-1,3-butanediol is indispensable for its effective use in the pharmaceutical industry. This guide has detailed its stereochemical nature, arising from a single stereogenic center at the C3 position, which results in two enantiomers: (R)- and this compound. The application of the Cahn-Ingold-Prelog rules provides an unambiguous method for assigning their absolute configurations. Furthermore, established analytical techniques, particularly chiral gas chromatography, offer robust protocols for the separation and quantification of these enantiomers. For drug development professionals, leveraging this knowledge is key to designing and synthesizing enantiomerically pure drug candidates with improved efficacy and safety profiles.

References

  • Title: Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism Source: Google Patents URL
  • Title: 4-CHLORO-1,3-BUTANEDIOL, (3S)- Source: gsrs URL: [Link]

  • Title: (R)-4-Chloro-1,3-butanediol | C4H9ClO2 | CID 7021080 Source: PubChem - NIH URL: [Link]

  • Title: The Cahn-Ingold-Prelog rules Source: Unknown URL: [Link]

  • Title: Cahn–Ingold–Prelog priority rules Source: Wikipedia URL: [Link]

  • Title: 4-CHLORO-1,3-BUTANEDIOL, (3R)- Source: gsrs URL: [Link]

  • Title: Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162 Source: ResearchGate URL: [Link]

  • Title: 4-Chlorobutane-1,3-diol | C4H9ClO2 | CID 5152901 Source: PubChem URL: [Link]

  • Title: (3S)-4-Chloro-1,3-butanediol | C4H9ClO2 | CID 10197683 Source: PubChem URL: [Link]

  • Title: Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules Source: Master Organic Chemistry URL: [Link]

  • Title: 3.6 Cahn-Ingold Prelog Rules Source: Chemistry LibreTexts URL: [Link]

  • Title: using Cahn-Ingold-Prelog rules Source: YouTube URL: [Link]

  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: PMC - NIH URL: [Link]

  • Title: [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] Source: PubMed URL: [Link]

  • Title: 4: Stereochemistry Source: Chemistry LibreTexts URL: [Link]

  • Title: Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system Source: ResearchGate URL: [Link]

  • Title: 4 Combinations = 4 Stereoisomers Source: chemconnections URL: [Link]

  • Title: 1,3-Butanediol Source: the NIST WebBook URL: [Link]

  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL: [Link]

  • Title: Role of Chirality in Drugs Source: Juniper Publishers URL: [Link]

  • Title: A Look at the Importance of Chirality in Drug Activity: Some Significative Examples Source: MDPI URL: [Link]

  • Title: Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers Source: MDPI URL: [Link]

  • Title: The Significance of Chirality in Drug Design and Development Source: PMC - PubMed Central URL: [Link]

  • Title: A Look at the Importance of Chirality in Drug Activity: Some Significative Examples Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of (S)-4-chlorobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Intermediate

(S)-4-chlorobutane-1,3-diol is a chiral bifunctional molecule that has garnered significant attention in the pharmaceutical industry. Its structural features—a stereodefined secondary alcohol, a primary alcohol, and a primary alkyl chloride—make it a versatile building block for the synthesis of complex, high-value active pharmaceutical ingredients (APIs). It is recognized as a key intermediate or a potential impurity in the manufacturing of drugs such as Amprenavir and Afatinib.[1][2]

For professionals in drug development, a comprehensive understanding of the physical properties of this compound is not merely academic. It is fundamental to process optimization, purification strategies, formulation development, and ensuring the quality and safety of the final drug product. This guide provides a detailed examination of the known and predicted physical properties of (S)-4-chlorobutane-1,3-diol, grounded in available data and established chemical principles. It further outlines the experimental methodologies required to validate these properties, ensuring scientific rigor and regulatory compliance.

Molecular Identity and Structure

The precise identity of a chemical substance is the foundation upon which all other data rests. (S)-4-chlorobutane-1,3-diol is defined by its specific stereochemistry and connectivity.

Caption: 2D structure of (S)-4-chlorobutane-1,3-diol.

Table 1: Chemical Identity

Identifier Value Source(s)
IUPAC Name (3S)-4-chlorobutane-1,3-diol [3]
CAS Number 139013-68-6 [1][4][5][6][7]
Molecular Formula C₄H₉ClO₂ [1][4][6][7]
Molecular Weight 124.56 g/mol [2][6][7][8][9]
Canonical SMILES C(CO)O [3][5]

| InChIKey | IQDXPPKWNPMHJI-BYPYZUCNSA-N |[3] |

Core Physical and Chemical Properties

The physical properties of a compound dictate its behavior under various conditions, influencing its handling, separation, and formulation. It is crucial to note that much of the publicly available data for (S)-4-chlorobutane-1,3-diol is computationally predicted rather than experimentally determined. These predictions, often generated by software like Advanced Chemistry Development (ACD/Labs), provide valuable estimates but must be confirmed experimentally for critical applications.[4]

Table 2: Summary of Physical Properties

Property Value Notes Source(s)
Boiling Point 270.2 ± 25.0 °C Predicted at 760 Torr [1][4]
Density 1.229 ± 0.06 g/cm³ Predicted at 20 °C [1][4]
Solubility 177 g/L Predicted in water at 25 °C (Freely Soluble) [4]
pKa 13.61 ± 0.20 Predicted (most acidic, alcohol) [1]
Flash Point 117.2 ± 23.2 °C Predicted [4]
XLogP3-AA -0.6 Predicted (indicates hydrophilicity) [3]

| Polar Surface Area | 40.5 Ų | Computed |[8] |

The presence of two hydroxyl groups facilitates hydrogen bonding, leading to a relatively high predicted boiling point and water solubility compared to non-hydroxylated chloroalkanes. The negative XLogP3 value further supports its hydrophilic character, suggesting good solubility in polar solvents.[3]

Protocol for Experimental Verification

Given the reliance on predicted data, establishing experimentally verified physical properties is a critical step in any drug development program utilizing this intermediate. The following section outlines the necessary experimental workflows.

Causality and Experimental Design

The choice of analytical techniques is dictated by the need for precision and adherence to standards expected in a regulated environment. The workflow is designed as a self-validating system: initial purity assessment ensures the integrity of the sample, which is a prerequisite for the accurate determination of its intrinsic physical properties. Subsequent spectroscopic analyses confirm the molecular structure, validating that the measured properties correspond to the correct compound.

Sources

(S)-4-Chloro-1,3-butanediol: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (S)-4-Chloro-1,3-butanediol, a valuable chiral building block in pharmaceutical synthesis. We will delve into its structural and physicochemical properties, spectroscopic signature, synthesis, and critical applications, with a particular focus on its role in the development of antiviral therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile intermediate.

Introduction: The Strategic Importance of this compound

This compound is a chiral bifunctional molecule that has garnered significant attention in the pharmaceutical industry. Its value lies in the stereospecific arrangement of its hydroxyl and chloro groups, which makes it an ideal precursor for the synthesis of complex chiral molecules. The C3-stereocenter is a crucial element that can be transferred into the final active pharmaceutical ingredient (API), eliminating the need for challenging and often low-yielding chiral resolutions at later stages of a synthesis.

The primary application of this chlorodiol, and the focus of much of its study, is its role as a key intermediate in the synthesis of (S)-3-hydroxytetrahydrofuran. This derivative is a fundamental component of several HIV protease inhibitors, including Darunavir and Atazanavir, underscoring the strategic importance of this compound in medicinal chemistry and process development.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 139013-68-6[1][2]
Molecular Formula C₄H₉ClO₂[1]
Molecular Weight 124.57 g/mol [3]
Appearance Not specified, likely a colorless to pale yellow liquidInferred
Boiling Point ~270.2 °C at 760 mmHg (Predicted)[1][4]
Density ~1.229 g/cm³ (Predicted)[1][4]
Flash Point ~117.2 °C (Predicted)[1][4]
Solubility Freely soluble in water (177 g/L at 25 °C, Calculated)
pKa 13.61 ± 0.20 (Predicted)[1]
Canonical SMILES C(CO)C(CCl)O[1]
Isomeric SMILES C(CO)O[1]
InChI Key IQDXPPKWNPMHJI-BYPYZUCNSA-N

Spectroscopic Analysis (Theoretical)

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on each of the four carbons.

  • H1 (CH₂-OH): These two protons are diastereotopic due to the adjacent chiral center (C3). They would likely appear as two separate multiplets, further split by the adjacent H2 protons, in the range of 3.6-3.8 ppm .

  • H2 (-CH₂-): These two protons are also diastereotopic and would likely appear as complex multiplets due to coupling with both H1 and H3 protons, expected in the range of 1.8-2.0 ppm .

  • H3 (CH-OH): This single proton, being on the chiral center and adjacent to both a methylene group and a chloromethyl group, would appear as a multiplet around 4.0-4.2 ppm .

  • H4 (CH₂-Cl): These two diastereotopic protons are adjacent to the chiral center and would present as two distinct multiplets, likely in the range of 3.5-3.7 ppm .

  • Hydroxyl Protons (-OH): The two hydroxyl protons would appear as broad singlets, the chemical shift of which is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit four distinct signals corresponding to each carbon atom in the molecule.

  • C1 (CH₂-OH): This carbon, attached to a primary alcohol, is expected to resonate at approximately 60-65 ppm .

  • C2 (-CH₂-): The methylene carbon in the backbone would likely appear in the range of 35-40 ppm .

  • C3 (CH-OH): The carbon of the chiral center, bearing a secondary alcohol, is expected to be in the 68-73 ppm range.

  • C4 (CH₂-Cl): The carbon atom bonded to the chlorine atom would be the most deshielded of the sp³ carbons, with an expected chemical shift of 45-50 ppm .

Mass Spectrometry

In a mass spectrum (e.g., by electron ionization), the molecular ion peak [M]⁺ at m/z = 124 would be expected, along with a characteristic [M+2]⁺ peak at m/z = 126 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of H₂O (m/z = 106), HCl (m/z = 88), and cleavage of the C-C bonds, leading to various smaller charged fragments.

Chemical Synthesis and Reactivity

This compound is typically synthesized via the stereoselective reduction of a corresponding 3-hydroxybutanoate ester. This process leverages the readily available chiral precursor to set the desired stereochemistry early in the synthetic sequence.

Synthesis Workflow

The most common laboratory and industrial synthesis involves the reduction of an ester, such as ethyl (S)-4-chloro-3-hydroxybutyrate.

SynthesisWorkflow Start Ethyl (S)-4-chloro- 3-hydroxybutyrate Intermediate This compound Start->Intermediate Reduction Reagent Sodium Borohydride (NaBH₄) in THF/Toluene Reagent->Intermediate CyclizationWorkflow Start (S)-4-Chloro- 1,3-butanediol Product (S)-3-Hydroxytetrahydrofuran Start->Product Intramolecular Cyclization Condition Aqueous Acid (e.g., HCl or H₂SO₄) Heat (Reflux) Condition->Product Application HIV Protease Inhibitors (e.g., Darunavir) Product->Application Key Intermediate for

Fig. 2: Conversion to (S)-3-Hydroxytetrahydrofuran.
Detailed Cyclization Protocol

This protocol is adapted from procedures found in the patent literature for the synthesis of (S)-3-hydroxytetrahydrofuran.

Objective: To synthesize (S)-3-hydroxytetrahydrofuran from this compound.

Materials:

  • This compound

  • 0.5N Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • 50% aqueous Sodium hydroxide (NaOH)

  • Methanol

  • Saturated sodium chloride solution (brine)

Procedure:

  • To a round-bottom flask, add this compound (1 molar equivalent) and 0.5N sulfuric acid (approximately 2 volumes relative to the starting material).

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by GC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a 50% aqueous solution of sodium hydroxide to a pH of ~7.

  • Evaporate the water under reduced pressure.

  • To the resulting residue (a mixture of salts and the oily product), add methanol and stir vigorously to dissolve the product.

  • Filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The crude (S)-3-hydroxytetrahydrofuran can then be purified by vacuum distillation to yield a colorless substance.

Safety and Handling

As a chlorohydrin, this compound should be handled with care, assuming it possesses hazards similar to other compounds in its class. While a specific, comprehensive SDS for the (S)-enantiomer is not widely available, data from related compounds such as 4-chloro-1-butanol and general knowledge of chlorohydrins inform the following precautions.

Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Chlorohydrins can be severe irritants and may cause chemical burns upon contact with skin and eyes.

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Reactivity: Can react with strong oxidizing agents and strong bases.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are often recommended over nitrile for chlorinated compounds), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.

  • Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. For large spills, evacuate the area and follow institutional emergency procedures.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Never dispose of chlorohydrins down the drain.

Conclusion

This compound serves as a powerful and efficient chiral building block in modern pharmaceutical synthesis. Its value is most prominently demonstrated in the streamlined synthesis of (S)-3-hydroxytetrahydrofuran, a critical component of several life-saving HIV protease inhibitors. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective application in drug discovery and development. While the lack of publicly available experimental spectroscopic data presents a challenge, the theoretical analysis provided herein offers a solid foundation for its characterization. As with any chemical intermediate, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel.

References

  • LookChem. This compound|139013-68-6. [Link]

  • SynZeal. (S)-4-Chloro Butane-1,3-Diol | 139013-68-6. [Link]

  • PubChem. (3S)-4-Chloro-1,3-butanediol | C4H9ClO2 | CID 10197683. [Link]

  • Google Patents. EP0761663A1 - Process for preparing optically active 3-hydroxy furan compounds.
  • Olin Epoxy. EPICHLOROHYDRIN Product Stewardship Manual. [Link]

  • GSRS. 4-CHLORO-1,3-BUTANEDIOL, (3S)-. [Link]

  • Google Patents.
  • Google Patents.

Sources

An In-depth Technical Guide to the Stability and Storage of (S)-4-Chloro-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage of (S)-4-Chloro-1,3-butanediol, a chiral building block of significant interest in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals who handle, store, and utilize this compound in their workflows.

Introduction: The Significance of this compound

This compound is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific nature makes it a valuable synthon for creating complex molecules with precise three-dimensional architectures, a critical factor in determining a drug's efficacy and safety. The stability of this compound is paramount to ensure its purity, reactivity, and ultimately, the quality of the final drug product. Understanding its degradation pathways and optimal storage conditions is therefore not merely a matter of good laboratory practice but a fundamental requirement for reproducible and reliable research and manufacturing.

Chemical Stability and Potential Degradation Pathways

This compound, as a chlorohydrin and a diol, possesses inherent chemical functionalities that are susceptible to degradation under certain conditions. The primary degradation pathways of concern are intramolecular cyclization, hydrolysis, and oxidation.

Intramolecular Cyclization to (R)-3,4-epoxy-1-butanol

The most significant degradation pathway for this compound is an intramolecular SN2 reaction, also known as cyclization, to form the corresponding epoxide, (R)-3,4-epoxy-1-butanol. This reaction is base-catalyzed, where the hydroxyl group at the C-3 position is deprotonated, forming an alkoxide that then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine. This process results in the inversion of stereochemistry at the C-3 center.

G

Figure 1: Primary degradation pathways of this compound.

This reaction is of particular concern as the formation of the epoxide impurity can lead to downstream issues in synthesis, including the formation of undesired byproducts and difficulties in purification. The presence of even trace amounts of basic impurities can accelerate this degradation.

Hydrolysis

Under aqueous conditions, particularly in the presence of acids or bases, this compound can undergo hydrolysis to yield 1,2,4-butanetriol. While generally less facile than the base-catalyzed cyclization, prolonged exposure to water, especially at elevated temperatures, can lead to the formation of this impurity.

Oxidation

The diol functionality of this compound is susceptible to oxidation.[1][2] Strong oxidizing agents can lead to the formation of various byproducts, including hydroxyaldehydes, hydroxyketones, or even cleavage of the carbon-carbon bond. Exposure to atmospheric oxygen over long periods, especially in the presence of light or metal catalysts, can also contribute to oxidative degradation.

Recommended Storage and Handling Procedures

To maintain the purity and stability of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

The following conditions are recommended for the long-term storage of this compound:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all potential degradation reactions, including cyclization, hydrolysis, and oxidation.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis.
Light Protection from light (Amber vials or stored in the dark)Prevents potential light-induced degradation pathways.
Container Tightly sealed, appropriate materialPrevents ingress of moisture and air. The choice of material is critical to avoid leaching and reaction with the container.
Material Compatibility

The choice of container and equipment for handling this compound is critical to prevent contamination and degradation.

Material ClassRecommendedNot RecommendedRationale
Glass Borosilicate glass (Type I)Soda-lime glassBorosilicate glass is more chemically resistant and less likely to leach basic ions that could catalyze degradation.
Metals Stainless steel (316L), HastelloyCarbon steel, Aluminum, CopperStainless steel and Hastelloy offer excellent resistance to chlorinated compounds. Other metals may corrode or catalyze degradation.
Plastics Polytetrafluoroethylene (PTFE), High-density polyethylene (HDPE), Polypropylene (PP)Polyvinyl chloride (PVC), PolycarbonatePTFE, HDPE, and PP show good compatibility with chlorinated alcohols. Other plastics may be susceptible to leaching or degradation.
Elastomers Perfluoroelastomers (FFKM), PTFEBuna-N (Nitrile), Neoprene, Natural RubberFor seals and gaskets, highly inert materials are required to prevent swelling, degradation, and leaching.

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of this compound and quantifying any potential degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC method is generally suitable.

Example HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol).
Detector Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) are suitable as the analyte lacks a strong UV chromophore.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25°C)

This method should be validated to demonstrate its ability to separate the parent compound from its potential degradation products, such as (R)-3,4-epoxy-1-butanol and 1,2,4-butanetriol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities and degradation products. It can be particularly useful for detecting and identifying the epoxide and other potential low-molecular-weight byproducts. Derivatization may be necessary to improve the volatility and chromatographic behavior of the diol.

Example GC-MS Method Parameters:

ParameterCondition
Column A polar capillary column (e.g., with a polyethylene glycol or similar stationary phase) is recommended.
Carrier Gas Helium or Hydrogen
Injection Mode Split or splitless, depending on the concentration of the analyte.
Temperature Program An optimized temperature ramp to ensure good separation of all components.
Detector Mass Spectrometer (for identification and quantification).

G

Figure 2: A typical workflow for stability testing of this compound.

Conclusion

The stability of this compound is a critical factor in its successful application in pharmaceutical research and development. By understanding its primary degradation pathways—intramolecular cyclization, hydrolysis, and oxidation—and implementing stringent storage and handling procedures, its purity and integrity can be maintained. The use of appropriate analytical methods is essential for monitoring the stability of this key chiral intermediate and ensuring the quality of the final products derived from it.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Goswami, G., et al. (2001). Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammoniumtribromide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 113(1), 43–54.
  • Larkem. (n.d.). Oxidation of terminal diols using an oxoammonium salt: a systematic study. Retrieved from [Link]

  • Wikipedia. (2023). Halohydrin. Retrieved from [Link]

  • Doan, L., et al. (2004). Synthesis and Hydrolysis of a cis-Chlorohydrin Derived from a Benzo[a]pyrene 7,8-Diol 9,10-Epoxide. The Journal of Organic Chemistry, 69(22), 7646–7651.
  • Garber, K. (2017, February 14). CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins [Video]. YouTube. [Link]

  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Aaron Packaging. (2024, May 9). Plastic Container Chemical Resistance – Selecting the right plastic for your product. Retrieved from [Link]

  • Wu, N. M., & Malinin, T. I. (1987). High performance liquid chromatography determination of ethylene glycol and ethylene chlorohydrin in tissues. Journal of analytical toxicology, 11(2), 63–66.
  • Der Pharma Chemica. (n.d.). Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Chaves, A., Shea, D., & Danehower, D. (2008). Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. Chemosphere, 71(4), 629–638.

Sources

Methodological & Application

The Versatile Chiral Synthon: Applications of (S)-4-Chloro-1,3-butanediol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful.[1] This reality drives the need for robust and efficient methods in asymmetric synthesis, a field dedicated to the selective production of a single stereoisomer.[2] At the heart of many asymmetric syntheses lies the use of chiral building blocks – small, readily available molecules with one or more defined stereocenters that can be incorporated into a larger, more complex target molecule.

(S)-4-Chloro-1,3-butanediol has emerged as a highly valuable and versatile C4 chiral building block. Its bifunctional nature, possessing both a primary and a secondary alcohol, along with a reactive primary chloride, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the utility of this compound in asymmetric synthesis, offering detailed application notes and protocols for the preparation of key chiral intermediates of significant industrial and pharmaceutical relevance. We will delve into the causality behind experimental choices, provide validated protocols, and illuminate the mechanistic underpinnings of these transformations.

Core Applications and Synthetic Strategies

This compound serves as a linchpin in the synthesis of several important chiral molecules. Its strategic value lies in the predictable and stereocontrolled manner in which its functional groups can be manipulated. This allows for the construction of new stereocenters and the efficient assembly of complex molecular architectures. The primary applications we will explore are the synthesis of (S)-3-hydroxy-γ-butyrolactone, a precursor to L-carnitine, and the formation of other valuable chiral intermediates such as (S)-3-hydroxytetrahydrofuran and (S)-glycidol.

Logical Workflow for the Utilization of this compound

G cluster_0 Preparation of this compound cluster_1 Key Synthetic Transformations start Ethyl (S)-4-chloro-3-hydroxybutyrate reduction Reduction (e.g., NaBH4) start->reduction diol This compound reduction->diol lactone (S)-3-Hydroxy-γ-butyrolactone diol->lactone  Acid-Catalyzed  Intramolecular  Cyclization carnitine_precursor L-Carnitine Precursor diol->carnitine_precursor  Reaction with  Trimethylamine  (SN2) thf (S)-3-Hydroxytetrahydrofuran diol->thf  Base-Induced  Intramolecular  Cyclization glycidol (S)-Glycidol diol->glycidol  Intramolecular  Epoxidation caption Synthetic pathways from this compound. G cluster_0 Mechanism of Lactone Formation A This compound B Protonated Diol A->B + H+ C Oxonium Intermediate B->C Intramolecular Nucleophilic Attack D (S)-3-Hydroxy-γ-butyrolactone C->D - H+ caption Acid-catalyzed cyclization mechanism.

Caption: Acid-catalyzed cyclization mechanism.

Experimental Protocol: Synthesis of (S)-3-Hydroxy-γ-butyrolactone

This protocol is adapted from established procedures. [3] Materials:

  • This compound

  • 0.5N Hydrochloric Acid (HCl)

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Methanol

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 25 g, 0.2 mol).

  • Add 0.5N hydrochloric acid (50 ml).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a 50% aqueous solution of sodium hydroxide to a pH of approximately 7.

  • Evaporate the water under reduced pressure using a rotary evaporator. This will result in a mixture of crystals (NaCl) and an oily substance (the product).

  • To the residue, add methanol (e.g., 50 ml) and stir to dissolve the product.

  • Filter the mixture to remove the insoluble sodium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-hydroxy-γ-butyrolactone.

  • For further purification, the residue can be distilled under reduced pressure.

Parameter Value Reference
ReactantThis compound[3]
Reagent0.5N Hydrochloric Acid[3]
Reaction Time2 hours[3]
Reaction Temp.Reflux[3]
Yield (typical)66%[3]

Application 2: Synthesis of L-Carnitine Precursors

L-carnitine ((R)-3-hydroxy-4-trimethylaminobutanoate) is a vital compound involved in fatty acid metabolism. 1-4-Chloro-1,3-butanediol is a key precursor for the synthesis of L-carnitine, where the primary chloride is displaced by trimethylamine.

Mechanistic Insight: Nucleophilic Substitution with Trimethylamine

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. Trimethylamine, a potent nucleophile, attacks the electrophilic carbon atom bonded to the chlorine atom. The reaction proceeds with inversion of configuration at the carbon center, although in this specific case, the stereocenter is not the site of reaction. The primary chloride is an excellent leaving group, facilitating a clean and efficient substitution.

G cluster_0 Mechanism of Amination A This compound B Transition State A->B + N(CH₃)₃ (SN2 Attack) C Quaternary Ammonium Salt (L-Carnitine Precursor) B->C Chloride Departure caption SN2 reaction with trimethylamine.

Caption: SN2 reaction with trimethylamine.

Experimental Protocol: Synthesis of an L-Carnitine Precursor

This protocol is based on the reaction of a closely related substrate, ethyl (R)-4-chloro-3-hydroxybutyrate, which illustrates the key amination step. [1]The diol can be used similarly, followed by oxidation of the primary alcohol.

Materials:

  • This compound

  • Aqueous Trimethylamine solution (e.g., 45%)

  • Methylene Chloride (DCM)

  • Pressurizable reaction vessel or sealed tube

  • Standard glassware for extraction

Procedure:

  • Place this compound and an aqueous solution of trimethylamine in a pressurizable reaction vessel.

  • Seal the vessel and heat the reaction mixture to 80°C.

  • Maintain the reaction at this temperature for at least 2 hours, with stirring.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the aqueous solution to a separatory funnel and extract with methylene chloride to remove any unreacted starting material.

  • The aqueous layer, containing the quaternary ammonium salt precursor to L-carnitine, can then be carried forward to the next synthetic step (oxidation and purification).

Parameter Value Reference
ReactantChloro-hydroxy precursor[1]
Reagent45% aq. Trimethylamine[1]
Reaction Time2 - 15 hours[1]
Reaction Temp.80°C[1]
Yield (typical)~71-75%[1]

Further Synthetic Applications

The utility of this compound extends beyond the synthesis of lactones and carnitine precursors. Its versatile functionality allows for its conversion into other valuable chiral building blocks.

Synthesis of (S)-3-Hydroxytetrahydrofuran

Under basic conditions, intramolecular cyclization can occur via nucleophilic attack of the secondary alkoxide on the carbon bearing the primary chloride. This provides a route to enantiomerically pure (S)-3-hydroxytetrahydrofuran, another important chiral intermediate. [4]

Synthesis of (S)-Glycidol

Treatment of this compound with a base can also lead to the formation of (S)-glycidol, a chiral epoxide. [5]This intramolecular Williamson ether synthesis involves the deprotonation of the secondary alcohol, followed by an SN2 attack on the adjacent carbon bearing the chlorine atom.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern asymmetric synthesis. Its readily available nature and diverse reactivity provide a reliable and efficient starting point for the synthesis of a range of high-value, enantiomerically pure compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile synthon in their synthetic endeavors. By understanding the underlying principles of its reactivity, one can strategically design and execute complex synthetic routes with a high degree of stereocontrol, ultimately accelerating the discovery and development of new chemical entities.

References

  • Efficient preparation method of 3-hydroxytetrahydrofuran. KR100877849B1.
  • Acid # Formation of Lactones # Intramolecular Lactones I Mechanism I Acid and acid deriv
  • INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE.
  • 4-CHLORO-1,3-BUTANEDIOL, (3S)-. Gsrs.
  • Preparation method of R-4-chloro-3-hydroxy ethyl butyrate for synthesizing L-carnitine. CN112322668A.
  • A PREPARATION METHOD OF HIGH-PURITY L-CARNITINE.
  • Practical and Efficient Utilisation of (R)-3-chloro-1,2-Propanediol in Synthesis of L-Carnitine. (2011).
  • A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. (2024).
  • (R)-(-)-3-Hydroxytetrahydrofuran synthesis. ChemicalBook.
  • Process for the preparation of glycidyl deriv
  • 4-CHLORO-1,3-BUTANEDIOL, (3R)-. Gsrs.
  • Process for manufacturing glycidol. WO2009016149A2.
  • Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol.
  • Preparation method for high-optical-purity L-carnitine. CN103497978A.
  • Asymmetric Synthesis. (n.d.).
  • Process for preparing optically active 3-hydroxy furan compounds. EP0761663A1.
  • Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. (2024). YouTube.
  • Process for the efficient preparation of 3-hydroxytetrahydrofuran. WO2008093955A1.
  • Lactones, Lactams and Cyclization Reactions.
  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). HMDB0003156.
  • Scheme 3. Reaction mechanism for the synthesis of glycidol from 3-chloro-1,2-propanediol in basic medium.
  • Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. (2024). PMC - NIH.
  • Concise Introduction to Asymmetric Synthesis. chem.iitb.ac.in.
  • Halohydrins to epoxides via intramolecular SN2. Study Prep in Pearson+.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • The mechanism of how halohydrins make epoxides via intramolecular SN2. (2015). YouTube.
  • (+)-1,3-Butanediol. PubChem - NIH.
  • This compound. Simson Pharma Limited.
  • Pathogenic Mechanisms of Trimethylamine N-Oxide-induced Atherosclerosis and Cardiomyop
  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2025).

Sources

Introduction: The Strategic Importance of (S)-4-Chloro-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (S)-4-Chloro-1,3-butanediol: A Cornerstone Chiral Building Block for Pharmaceutical Synthesis

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is intrinsically linked to its pharmacological activity, efficacy, and safety profile. Chiral building blocks—small, optically active molecules—are the foundational elements that enable the efficient and stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs). Among these, this compound has emerged as a particularly valuable and versatile synthon.

Possessing a C4 backbone functionalized with two hydroxyl groups and a chlorine atom at a stereogenic center, this compound offers a unique combination of reactivity and chirality. This structure allows for a variety of chemical transformations, making it a key intermediate in the synthesis of numerous high-value molecules, most notably the chiral side chains of blockbuster statin drugs like Atorvastatin and Rosuvastatin.[1][2][3] Its utility also extends to the synthesis of other important chiral intermediates, such as (S)-3-Hydroxytetrahydrofuran and (S)-3-Hydroxy-γ-butyrolactone.[4][5]

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth look at the synthesis of this compound, detailed protocols for its application in key synthetic transformations, and the scientific rationale behind these methodologies.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 139013-68-6[6][7][8]
Molecular Formula C₄H₉ClO₂[6][9]
Molecular Weight 124.56 g/mol [6][9]
Appearance Colorless to light yellow liquid[5]
Boiling Point 270.23°C at 760 mmHg[7]
Density 1.229 g/cm³[7]
Refractive Index 1.474[7]
Canonical SMILES C(CO)C(CCl)O[7]
Isomeric SMILES C(CO)O[7][10]

Synthesis of this compound: A Chemo-Enzymatic Approach

The most efficient and stereoselective route to this compound begins with the asymmetric reduction of a prochiral ketone, typically ethyl 4-chloro-3-oxobutanoate (COBE). While chemical methods exist, biocatalytic reductions using microorganisms or isolated enzymes are favored in industrial settings for their exceptional enantioselectivity (>99% e.e.) and mild reaction conditions.[11]

The overall synthetic pathway involves two main stages:

  • Asymmetric Bioreduction: A carbonyl reductase enzyme, often NADPH-dependent, reduces the ketone group of COBE to the corresponding (S)-alcohol, yielding ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-ECHB).[11][12]

  • Ester Reduction: The ester moiety of (S)-ECHB is then reduced to a primary alcohol using a standard chemical reducing agent like sodium borohydride (NaBH₄), affording the target diol.[4]

G cluster_0 Stage 1: Asymmetric Bioreduction cluster_1 Stage 2: Chemical Reduction COBE Ethyl 4-chloro-3-oxobutanoate (COBE) ECHB Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-ECHB) COBE->ECHB Carbonyl Reductase (e.g., from C. sclerotigenum) NADPH (Cofactor) >99% e.e. ECHB_ref Ethyl (S)-4-chloro-3-hydroxybutyrate Target This compound ECHB_ref->Target Sodium Borohydride (NaBH₄) THF or Methanol

Caption: Chemo-enzymatic synthesis of this compound.

Protocol 1: Synthesis of this compound via Reduction

This protocol is based on a two-step process described in the literature, involving an initial highly selective enzymatic reduction followed by a chemical reduction.[4][11]

Part A: Enzymatic Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-ECHB)

  • Rationale: This step establishes the crucial stereocenter. The use of a whole-cell biocatalyst or a purified reductase provides high enantiomeric excess (e.e.), which is critical for pharmaceutical applications. A co-factor regeneration system (e.g., using glucose and glucose dehydrogenase) is often employed to make the process economically viable by recycling the expensive NADPH.[12][13]

  • Materials:

    • Ethyl 4-chloro-3-oxobutanoate (COBE)

    • Carbonyl reductase-expressing microorganism (e.g., Cylindrocarpon sclerotigenum or recombinant E. coli)[11][13]

    • NADPH or a cofactor regeneration system (NADP+, glucose, glucose dehydrogenase)

    • Potassium phosphate buffer (KPB), pH 6.5

    • Ethyl acetate for extraction

    • Anhydrous sodium sulfate

  • Procedure:

    • Prepare a suspension of the microbial cells or a solution of the enzyme in KPB.

    • If using a regeneration system, add NADP+, glucose, and glucose dehydrogenase to the buffer.

    • Initiate the reaction by adding COBE. Due to substrate instability and potential enzyme inhibition, COBE may be added portion-wise or via a diphasic system (e.g., n-butyl acetate/water) to maintain a low concentration in the aqueous phase.[12][14]

    • Maintain the reaction at a controlled temperature (e.g., 30-35°C) with gentle agitation.[11][14] Monitor the reaction progress using TLC or GC.

    • Upon completion, saturate the aqueous phase with NaCl and extract the product, (S)-ECHB, with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-ECHB.

    • Purify by silica gel chromatography or distillation. Confirm optical purity (>99% e.e.) by chiral HPLC analysis.[11]

Part B: Chemical Reduction to this compound

  • Rationale: Sodium borohydride is a mild and selective reducing agent suitable for converting esters to alcohols without affecting the chloro- or hydroxyl groups already present. THF is an excellent solvent for this transformation.[4]

  • Materials:

    • Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-ECHB) (from Part A)

    • Sodium borohydride (NaBH₄)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), add NaBH₄ to anhydrous THF.

    • Heat the mixture to reflux.

    • Slowly add a solution of (S)-ECHB (optical purity: >93% e.e.) in THF dropwise to the refluxing suspension.[4]

    • After the addition is complete, continue refluxing for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture in an ice bath and cautiously quench by adding methanol, followed by dilute HCl to neutralize excess NaBH₄.

    • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • The resulting residue can be purified by vacuum distillation to yield this compound as a colorless substance.[4]

Key Synthetic Applications and Protocols

The strategic placement of functional groups in this compound makes it a versatile precursor for several important chiral molecules.

Application 1: Synthesis of (S)-3-Hydroxy-γ-butyrolactone

(S)-3-Hydroxy-γ-butyrolactone is a vital chiral intermediate for synthesizing nerve regulators and brain metabolic accelerants.[5] It can be readily prepared from this compound through an acid-catalyzed intramolecular cyclization.

G start This compound intermediate Protonated Intermediate start->intermediate H⁺ (e.g., HCl, H₂SO₄) Heat (Reflux) product (S)-3-Hydroxy- γ-butyrolactone intermediate->product Intramolecular Nucleophilic Attack (Sₙ2 type)

Caption: Acid-catalyzed cyclization to (S)-3-Hydroxy-γ-butyrolactone.

Protocol 2: Cyclization to (S)-3-Hydroxy-γ-butyrolactone

  • Rationale: This protocol leverages the precursor ethyl (S)-4-chloro-3-hydroxybutyrate. Under acidic conditions, the ester is first hydrolyzed to the corresponding carboxylic acid. The hydroxyl group then acts as an intramolecular nucleophile, displacing the chloride to form the stable five-membered lactone ring.

  • Materials:

    • Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-ECHB)

    • 0.5N Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • 50% aqueous solution of sodium hydroxide (NaOH)

    • Ethyl acetate

  • Procedure:

    • Add 0.5N HCl to (S)-ECHB in a round-bottom flask.[4]

    • Heat the solution under reflux for 2 hours. This step accomplishes both hydrolysis of the ester and the cyclization.

    • After cooling to room temperature, carefully neutralize the reaction mixture with a 50% aqueous NaOH solution.

    • Evaporate the water under reduced pressure.

    • To the residual mixture of crystals and oil, add ethyl acetate and stir.

    • Remove the inorganic salts by filtration and concentrate the filtrate under reduced pressure.

    • Purify the residue by vacuum distillation to obtain (S)-3-Hydroxy-γ-butyrolactone.[4]

Application 2: Precursor to the Statin Side-Chain

The (3R,5S)-dihydroxy-heptanoate side chain is the pharmacophore of statin drugs, responsible for their inhibitory effect on HMG-CoA reductase. This compound, or its precursor (S)-ECHB, provides the C3 and C5 stereocenters (after inversion at C3) required for potent biological activity.[1][3] The synthesis involves extending the carbon chain and coupling it to the heterocyclic core of the statin.

G cluster_0 Chiral Pool Starting Material cluster_1 Key Transformations cluster_2 Final Coupling & Deprotection start Ethyl (S)-4-chloro-3-hydroxybutyrate step1 Protection of Hydroxyl Group start->step1 step2 Chain Extension (e.g., via cyanation or Grignard) step1->step2 step3 Functional Group Interconversion step2->step3 step4 Side-Chain Synthon step3->step4 final Atorvastatin / Rosuvastatin step4->final step5 Statin Heterocyclic Core step5->final

Caption: Conceptual workflow for incorporating the chiral diol into statins.

Summary of Yields and Selectivity

The efficiency of these protocols is high, making this compound an economically attractive chiral building block.

TransformationStarting MaterialProductTypical YieldOptical Purity (e.e.)Reference(s)
Asymmetric ReductionEthyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutyrate95%>99%[11]
Ester ReductionEthyl (S)-4-chloro-3-hydroxybutyrateThis compound~90% (lab scale)>93%[4]
Acid-Catalyzed CyclizationEthyl (S)-4-chloro-3-hydroxybutyrate(S)-3-Hydroxy-γ-butyrolactone81%>93%[4]

Conclusion

This compound stands as a testament to the power of chiral building blocks in enabling complex, stereoselective synthesis. Its accessibility through highly efficient chemo-enzymatic routes, combined with its versatile reactivity, secures its position as an indispensable intermediate in the pharmaceutical industry. The protocols and applications detailed in this guide underscore its strategic importance and provide a framework for its effective utilization in the laboratory and beyond, facilitating the development of life-saving medicines with precisely controlled three-dimensional structures.

References

  • Wada, M., et al. (1998). Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate by Fungi. Bioscience, Biotechnology, and Biochemistry, 62(5), 903-907. [Link]

  • Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374-2377. [Link]

  • Kataoka, M., et al. (1997). Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast. Applied Microbiology and Biotechnology, 48(6), 699-703. [Link]

  • Shimizu, S., Kataoka, M., Katoh, M., Morikawa, T., Miyoshi, T., & Yamada, H. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasi. Applied and Environmental Microbiology. [Link]

  • Ferreira-Torres, C., et al. (2005). Yeast reduction of ethyl 4-chloro-3-oxobutanoate in the presence of allyl alcohol. Tetrahedron: Asymmetry, 16(21), 3551-3554. [Link]

  • Sayo, N., & Saito, T. (1997). Process for preparing optically active 3-hydroxy furan compounds.
  • SynZeal. (S)-4-Chloro Butane-1,3-Diol. SynZeal. [Link]

  • LookChem. This compound. LookChem. [Link]

  • Pharmaffiliates. (3S)-4-Chlorobutane-1,3-diol. Pharmaffiliates. [Link]

  • Global Substance Registration System. 4-CHLORO-1,3-BUTANEDIOL, (3S)-. gsrs.ncats.nih.gov. [Link]

  • Zhang, W., et al. (2024). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry. [Link]

  • Xiong, F., et al. (2016). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. Organic & Biomolecular Chemistry, 14(4), 1363-1369. [Link]

  • Mane, D. V., et al. (2015). A NOVEL SYNTHESIS APPROACH OF ROSUVASTATIN AND THEIR INTERMEDIATES. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Atorvastatin Synthesis: The Indispensable Role of Ethyl (S)-4-Chloro-3-Hydroxybutyrate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • PubChem. (3S)-4-Chloro-1,3-butanediol. PubChem. [Link]

Sources

Application Notes: (S)-4-Chlorobutane-1,3-diol as a Versatile Chiral Synthon in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is paramount. Chiral building blocks, or synthons, are fundamental tools that allow for the precise installation of stereocenters, thereby dictating the therapeutic efficacy and safety profile of a drug. (S)-4-chlorobutane-1,3-diol, hereafter referred to as (S)-CBDO, is a versatile C4 chiral synthon of significant value. Its structure incorporates a stereodefined secondary alcohol at the C3 position, a primary alcohol at C1, and a reactive chloromethyl group at C4. This trifunctional arrangement provides a rich platform for a variety of chemical transformations, making it an indispensable intermediate in the stereoselective synthesis of complex pharmaceutical molecules.

These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the practical applications of (S)-CBDO. We will explore its role in the synthesis of key pharmaceuticals, provide detailed experimental protocols, and explain the underlying chemical principles that make it a valuable tool in the medicinal chemist's arsenal.

Section 1: Physicochemical Properties and Handling

Understanding the fundamental properties of (S)-CBDO is critical for its effective use and storage. The molecule's stability and reactivity are directly influenced by its physical characteristics.

PropertyValueReference
CAS Number 139013-68-6[1][2]
Molecular Formula C₄H₉ClO₂[3]
Molecular Weight 124.57 g/mol
Synonyms (3S)-4-Chlorobutane-1,3-diol, (S)-4-Chloro-1,3-butanediol[4]
SMILES OCCO[1]
Appearance Not specified in provided results; typically an oil or low-melting solid.
Storage Conditions Store in freezer, under -20°C; Keep in a dark place, inert atmosphere.[5]
Shipping Conditions Ambient[1][3]

Expert Insight: Storage and Handling

The recommended storage of (S)-CBDO under freezing conditions and an inert atmosphere is crucial for preventing degradation.[5] The presence of two hydroxyl groups makes the compound hygroscopic, and the chloro-substituent can be susceptible to nucleophilic substitution or elimination reactions over time, especially in the presence of moisture or reactive atmospheric components. For long-term viability and to ensure reproducibility in synthetic protocols, it is imperative to handle the material under dry conditions (e.g., using a glovebox or a nitrogen/argon atmosphere) and to minimize exposure to ambient air.

Section 2: Core Applications in API Synthesis

The trifunctional nature of (S)-CBDO allows it to serve as a linchpin in the synthesis of several important APIs. Its primary utility lies in its ability to introduce the (S)-3-hydroxy-4-chloro-butane backbone, which can be further elaborated into more complex structures.

Key Intermediate in the Synthesis of L-Carnitine

L-carnitine is a vital endogenous compound responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[6] It is prescribed as a therapeutic agent for patients with carnitine deficiency and for certain cardiac and metabolic disorders.[6] The synthesis of L-carnitine requires precise stereochemical control, as only the L-(R)-enantiomer is biologically active.

While L-carnitine is the (R)-enantiomer, intermediates structurally similar to (S)-CBDO are central to its synthesis. For instance, a patented industrial process describes the synthesis of L-carnitine from an optically active precursor, ethyl (R)-4-chloro-3-hydroxybutyrate.[6][7] This highlights the utility of the 4-chloro-3-hydroxybutyrate scaffold. The core transformation involves the quaternization of a tertiary amine, typically trimethylamine, via nucleophilic substitution of the chloride.

The general synthetic logic is outlined in the workflow below.

G cluster_0 L-Carnitine Synthesis Pathway A Alkyl (R)-4-chloro- 3-hydroxybutyrate B Quaternization Reaction A->B Trimethylamine (TMA) C L-Carnitine Alkyl Ester B->C D Hydrolysis C->D Aqueous Workup E L-Carnitine D->E

Fig. 1: General workflow for L-Carnitine synthesis.
A Building Block for Statin Side-Chains

Statins are a class of cholesterol-lowering drugs that act by inhibiting HMG-CoA reductase.[8][9] Prominent members of this class, such as Atorvastatin and Rosuvastatin, possess a chiral side-chain containing a syn-1,3-diol moiety, which is critical for their biological activity.[10][11] The stereocontrolled synthesis of this diol fragment is one of the most challenging aspects of manufacturing these blockbuster drugs.

(S)-CBDO represents an ideal starting point or synthon for constructing this crucial side-chain. Its pre-defined stereocenter at C3 can serve as the foundation for establishing the correct relative stereochemistry of the 1,3-diol. The chloro and primary hydroxyl groups provide handles for chain extension and coupling to the heterocyclic core of the statin molecule. A conceptual pathway demonstrating this utility is presented below.

G cluster_0 Conceptual Role of (S)-CBDO in Statin Synthesis A (S)-4-Chlorobutane-1,3-diol ((S)-CBDO) B Protection & Chain Elongation A->B C Protected Chiral Side-Chain Intermediate B->C E Coupling Reaction (e.g., Wittig, Aldol) C->E D Heterocyclic Core (e.g., Pyrrole, Pyrimidine) D->E F Statin Precursor E->F G Deprotection & Saponification F->G H Final Statin API (e.g., Atorvastatin, Rosuvastatin) G->H

Fig. 2: Conceptual use of (S)-CBDO in statin synthesis.
Reference Standard and Impurity Marker

Beyond its role in synthesis, (S)-CBDO is utilized as a pharmaceutical reference standard.[12] It is employed in analytical method development, validation, and routine quality control (QC) for APIs where it may arise as a starting material, intermediate, or potential impurity.[1][2] For instance, it is a known reference compound related to the HIV protease inhibitor Amprenavir and is also listed as an impurity of Afatinib.[2][4][12] Its availability as a well-characterized standard is essential for ensuring the purity and safety of the final drug product in accordance with regulatory guidelines.

Section 3: Protocol - Synthesis of L-Carnitine from an Analogous Precursor

This protocol is adapted from established industrial methods for the synthesis of L-carnitine and illustrates the key chemical transformations involved.[6] It uses ethyl (R)-4-chloro-3-hydroxybutyrate, a compound structurally analogous to (S)-CBDO, demonstrating the utility of the 4-chloro-3-hydroxybutyrate framework.

Objective: To synthesize L-carnitine via nucleophilic substitution of the chloride in ethyl (R)-4-chloro-3-hydroxybutyrate with trimethylamine, followed by hydrolysis.

Materials:

  • Ethyl (R)-4-chloro-3-hydroxybutyrate

  • 45% Trimethylamine in H₂O

  • Methylene chloride (DCM)

  • Deionized water

  • Reaction vessel capable of withstanding moderate pressure (e.g., sealed tube or stainless steel reactor)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Separatory funnel

  • HPLC system for analysis

Protocol Steps:

  • Reactor Charging:

    • In a suitable reaction vessel, charge 110 g of ethyl (R)-4-chloro-3-hydroxybutyrate.

    • Carefully add 280 mL of 45% aqueous trimethylamine solution.

    • Causality: Trimethylamine acts as the nucleophile to displace the chloride and as the source of the quaternary ammonium group. A large excess is used to drive the reaction to completion and to serve as the reaction solvent. The reaction is performed in an aqueous solution, which is suitable for the highly water-soluble product.

  • Reaction Execution:

    • Seal the reactor securely.

    • Heat the reaction mixture to 80°C with vigorous stirring.

    • Maintain this temperature for 24 hours.

    • Causality: Heating is necessary to overcome the activation energy for the Sₙ2 substitution reaction. The extended reaction time ensures high conversion. Operating at 80°C requires a sealed system to contain the volatile trimethylamine. Alternative conditions reported include 65°C for 60 hours, demonstrating a typical time-temperature trade-off.[6]

  • Workup and Isolation:

    • After 24 hours, cool the reactor to room temperature.

    • Carefully vent the excess trimethylamine in a well-ventilated fume hood.

    • Transfer the resulting aqueous solution to a rotary evaporator and concentrate under reduced pressure to remove the remaining excess trimethylamine.

    • Transfer the concentrated aqueous solution to a 1 L separatory funnel.

    • Extract the aqueous solution with methylene chloride (2 x 250 mL) to remove any unreacted starting material or organic-soluble impurities. Discard the organic layers.

    • Causality: The product, L-carnitine, is a zwitterionic salt and is highly soluble in water but insoluble in nonpolar organic solvents like methylene chloride. This allows for efficient purification by liquid-liquid extraction.

  • Analysis and Purification:

    • The resulting aqueous solution contains crude L-carnitine.

    • Analyze the solution via HPLC to determine the yield and purity. A typical yield reported for this step is approximately 71%.[6]

    • Further purification can be achieved by methods such as ion-exchange chromatography or crystallization to obtain pharmaceutical-grade L-carnitine.

Representative Reaction Parameters

ParameterValueRationale
Temperature 55 - 90°CBalances reaction rate and potential side reactions. Higher temperatures shorten reaction times (e.g., 80°C for 24h vs. 65°C for 60h).[6]
Time 1 - 70 hoursDependent on the chosen temperature; required to drive the Sₙ2 reaction to completion.[6]
Reactant Ratio Large excess of TrimethylamineEnsures complete conversion of the limiting chloro-ester substrate.
Solvent WaterIdeal for the water-soluble trimethylamine reagent and the zwitterionic L-carnitine product.

Conclusion

(S)-4-chlorobutane-1,3-diol is a powerful and versatile chiral synthon with significant applications in the pharmaceutical industry. Its utility is demonstrated in the synthesis of essential medicines like L-carnitine and its conceptual applicability to the stereoselective construction of complex molecules such as statins. Furthermore, its role as a qualified analytical reference standard underscores its importance in maintaining the quality and safety of pharmaceutical products. The protocols and insights provided herein are intended to equip researchers and developers with the knowledge to effectively leverage (S)-CBDO in their synthetic and analytical endeavors, ultimately contributing to the advancement of medicinal chemistry and drug manufacturing.

References

  • SynZeal. (S)-4-Chloro Butane-1,3-Diol | 139013-68-6. [Link]

  • Axios Research. (S)-4-chlorobutane-1,3-diol - CAS - 139013-68-6. [Link]

  • Google Patents.
  • Pharmaffiliates. CAS No : 139013-68-6 | Product Name : (3S)-4-Chlorobutane-1,3-diol. [Link]

  • Veeprho. 139013-68-6(3S)-4-Chlorobutane-1,3-diol. [Link]

  • New Drug Approvals. ATORVASTATIN SYNTHESIS. [Link]

  • Google Patents.
  • NIH National Library of Medicine. Atorvastatin (Lipitor) by MCR. [Link]

  • Google Patents.
  • SAGE Journals. Practical and Efficient Utilisation of (R)-3-chloro-1,2-Propanediol in Synthesis of L-Carnitine. [Link]

  • Organic Chemistry Portal. 1,3-Diol synthesis by addition and hydration. [Link]

  • ResearchGate. (PDF) The synthesis of atorvastatin intermediates. [Link]

  • ResearchGate. Stereoselective Synthesis of 1,3-Diols | Request PDF. [Link]

  • ResearchGate. Total synthesis of atorvastatin via a late-stage, regioselective 1,3-dipolar münchnone cycloaddition. [Link]

  • Nature. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. [Link]

  • PubMed. Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. [Link]

  • NIH National Library of Medicine. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem. [Link]

  • ResearchGate. Synthesis of deuterium-labeled rosuvastatin calcium | Request PDF. [Link]

  • Royal Society of Chemistry. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology. [Link]

  • ResearchGate. LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION. [Link]

  • ResearchGate. A New Approach to the Total Synthesis of Rosuvastatin | Request PDF. [Link]

Sources

Application Notes and Protocols: Synthesis of Chiral Amines from (S)-4-Chloro-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chiral amines are fundamental building blocks in medicinal chemistry, with their stereochemistry often dictating pharmacological activity. This document provides a comprehensive guide to the synthesis of valuable chiral amines utilizing (S)-4-Chloro-1,3-butanediol as a versatile starting material. We will explore key synthetic transformations, including intramolecular cyclization to form (S)-3-hydroxypyrrolidine and direct amination strategies to produce acyclic amino alcohols. This guide emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into troubleshooting and optimization.

Introduction: The Strategic Value of this compound

This compound is a C4 chiral building block possessing two distinct functional groups: a primary alcohol, a secondary alcohol, and a primary chloride. This arrangement of functional groups, combined with the defined stereochemistry at the C3 position, makes it a powerful precursor for the synthesis of a variety of chiral amines, which are ubiquitous in pharmaceuticals. The ability to selectively manipulate these functional groups allows for the construction of complex molecular architectures with high stereochemical control.

For instance, intramolecular cyclization can lead to the formation of chiral heterocyclic structures like pyrrolidines, while nucleophilic substitution at the C4 position provides a direct route to linear chiral amino alcohols. These products, in turn, serve as key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). For example, (S)-3-hydroxypyrrolidine is a crucial component in drugs such as the antihypertensive agent barnidipine and darifenacin, used for treating overactive bladder.[1]

Synthetic Strategies and Mechanistic Considerations

The transformation of this compound into chiral amines primarily involves two strategic approaches: intramolecular cyclization and intermolecular nucleophilic substitution.

Strategy 1: Intramolecular Cyclization to form (S)-3-Hydroxypyrrolidine Derivatives

This is a powerful and widely employed strategy that leverages the inherent functionality of the starting material. The general approach involves the introduction of a nitrogen nucleophile, which, after an initial intermolecular reaction, undergoes an intramolecular cyclization to form the pyrrolidine ring.

Mechanism: The synthesis of (S)-3-hydroxypyrrolidine derivatives from this compound typically proceeds through a two-step sequence. First, the primary hydroxyl group can be selectively activated, for example, by conversion to a tosylate or mesylate, to enhance its leaving group ability. However, a more direct and common approach involves the reaction with a primary amine, such as benzylamine. In this case, the amine first displaces the chloride at the C4 position. Subsequent intramolecular nucleophilic substitution, where the newly introduced secondary amine attacks the carbon bearing the hydroxyl group (or a more activated form of it), is less common.

The more prevalent pathway involves the initial reaction of the amine with the C4 chloride, followed by an intramolecular cyclization where the nitrogen attacks the C1 position, which would require prior activation of the primary alcohol. A more direct route involves the reaction with a primary amine under conditions that promote intramolecular cyclization. For example, heating this compound with a primary amine like benzylamine can lead to the formation of the corresponding N-substituted (S)-3-hydroxypyrrolidine.[2]

Diagram: General Workflow for (S)-3-Hydroxypyrrolidine Synthesis

G start This compound step1 Reaction with Primary Amine (e.g., Benzylamine) start->step1 step2 Intramolecular Cyclization step1->step2 product (S)-N-Substituted-3-hydroxypyrrolidine step2->product deprotection Deprotection (if necessary) product->deprotection final_product (S)-3-hydroxypyrrolidine deprotection->final_product

Caption: Synthesis of (S)-3-hydroxypyrrolidine.

Strategy 2: Intermolecular Nucleophilic Substitution to form Acyclic Chiral Amino Alcohols

This strategy focuses on the direct displacement of the chloride at the C4 position with a nitrogen nucleophile, leading to the formation of chiral amino diols. These compounds are valuable intermediates for further synthetic manipulations.

Mechanism: The reaction proceeds via a classical SN2 mechanism. The choice of the nitrogen nucleophile is critical and can range from ammonia and primary amines to azide salts. The use of sodium azide, for example, introduces an azido group, which can be subsequently reduced to a primary amine. This two-step approach is often preferred as it avoids the potential for over-alkylation that can occur with direct amination using ammonia or primary amines. The stereochemistry at the C3 position is retained throughout this reaction sequence.

Diagram: Workflow for (S)-4-Amino-1,3-butanediol Synthesis

G start This compound step1 Nucleophilic Substitution (e.g., NaN3) start->step1 intermediate (S)-4-Azido-1,3-butanediol step1->intermediate step2 Reduction (e.g., H2, Pd/C) intermediate->step2 product (S)-4-Amino-1,3-butanediol step2->product

Caption: Synthesis of (S)-4-Amino-1,3-butanediol.

Detailed Experimental Protocols
Protocol 1: Synthesis of (3S)-N-Benzyl-3-hydroxypyrrolidine

This protocol is adapted from established procedures for the synthesis of N-substituted 3-hydroxypyrrolidines.[2]

Materials:

  • This compound

  • Benzylamine

  • Solvent (e.g., Toluene or xylene)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and the chosen solvent (e.g., toluene).

  • Addition of Amine: Add benzylamine (1.1 to 1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 5 to 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent by distillation under reduced pressure.

  • Extraction: To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by distillation or column chromatography to yield (3S)-N-benzyl-3-hydroxypyrrolidine.

Parameter Value/Condition
Stoichiometry Benzylamine: 1.1 - 1.2 eq
Temperature Reflux
Reaction Time 5 - 20 hours
Typical Yield 85%
Protocol 2: Synthesis of (S)-3-Amino-1-butanol via Azide Intermediate

This protocol outlines the synthesis of (S)-3-amino-1-butanol, a key intermediate for various chiral drugs, through an azide intermediate.[3]

Part A: Synthesis of (S)-4-Azido-1,3-butanediol

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Addition of Azide: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous solution with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-4-azido-1,3-butanediol. This intermediate is often used in the next step without further purification.

Part B: Reduction to (S)-3-Amino-1-butanol

Materials:

  • Crude (S)-4-azido-1,3-butanediol

  • Methanol or Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Equipment:

  • Hydrogenation flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: Dissolve the crude (S)-4-azido-1,3-butanediol in methanol or ethanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon). Stir the mixture vigorously at room temperature for 4-12 hours.

  • Workup: Once the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy), filter the mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain (S)-3-amino-1-butanol. Further purification can be achieved by distillation.

Parameter Value/Condition
Stoichiometry (Azidation) Sodium Azide: 1.5 eq
Temperature (Azidation) 80-90 °C
Catalyst (Reduction) 10% Pd/C (5-10 mol%)
Hydrogen Pressure Atmospheric (balloon)
Typical Overall Yield ~70-80%
Troubleshooting and Optimization
  • Incomplete Cyclization (Protocol 1): If the intramolecular cyclization is slow or incomplete, consider using a higher boiling point solvent like xylene. The addition of a non-nucleophilic base can also facilitate the reaction by deprotonating the amine, increasing its nucleophilicity.

  • Over-alkylation (Direct Amination): When attempting direct amination with ammonia or primary amines, over-alkylation can be a significant side reaction. Using a large excess of the aminating agent can help to minimize this. The azide-reduction route (Protocol 2) is generally a more reliable method to avoid this issue.

  • Catalyst Inactivation (Protocol 2): The palladium catalyst can become poisoned. Ensure the starting material and solvent are free of impurities that could inactivate the catalyst. If the reaction stalls, carefully adding fresh catalyst may be necessary.

Conclusion

This compound is a highly valuable and versatile chiral starting material for the synthesis of important chiral amines. The methodologies presented in this application note provide robust and scalable routes to key intermediates like (S)-3-hydroxypyrrolidine and (S)-3-amino-1-butanol. By understanding the underlying reaction mechanisms and paying careful attention to reaction conditions, researchers can effectively utilize this building block in the development of novel pharmaceuticals and other fine chemicals.

References
  • Google Patents. (1997). Process for preparing optically active 3-hydroxy furan compounds. EP0761663A1.
  • Google Patents. (n.d.). Process for preparing optically active 3-hydroxypyrrolidine derivatives.
  • PubChem. (n.d.). (3S)-4-Chloro-1,3-butanediol. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (2024). R-3-amino-1-butanol. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. WO2007024113A1.
  • Semantic Scholar. (n.d.). Stereoselective synthesis of piperidines. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

  • National Institutes of Health. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances. Available at: [Link]

  • Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Available at: [Link]

  • PubMed. (2019). Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. National Center for Biotechnology Information. Available at: [Link]

  • Edgars Suna Group. (n.d.). Diastereoselective synthesis using chiral auxiliary. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. CN105646321A.
  • DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Google Patents. (2000). Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism.
  • PubMed. (2010). Stereoselective synthesis of trans- and cis-2-aryl-3-(hydroxymethyl)aziridines through transformation of 4-aryl-3-chloro-beta-lactams and study of their ring opening. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Amine Synthesis. Available at: [Link]

  • Semantic Scholar. (n.d.). Chiral Amine Synthesis. Available at: [Link]

  • Nature. (2025). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of (R) -3-aminobutanol. CN110683960A.
  • ResearchGate. (2025). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Available at: [Link]

  • SynZeal. (n.d.). (S)-4-Chloro Butane-1,3-Diol. Available at: [Link]

  • SciSpace. (n.d.). Recent Synthetic Applications of Chiral Aziridines. Available at: [Link]

  • Purdue University Graduate School. (n.d.). DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. Available at: [Link]

  • National Institutes of Health. (n.d.). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Molecules. Available at: [Link]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of (R) -3-aminobutanol. CN107805205B.
  • Veeprho. (n.d.). 139013-68-6(3S)-4-Chlorobutane-1,3-diol. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Butanediol. Available at: [Link]

  • LookChem. (n.d.). This compound. Available at: [Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 1,3-Diols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,3-Diols in Modern Chemistry

The 1,3-diol motif is a cornerstone in the architecture of a vast array of biologically active natural products and pharmaceutical agents.[1][2] From the potent anti-cancer agent Bryostatin 1 to the cholesterol-lowering statin drugs, the precise stereochemical arrangement of the two hydroxyl groups within the 1,3-diol unit is often critical to their therapeutic function. Consequently, the development of robust and highly stereoselective methods for the synthesis of these structures remains an area of intense research and is of paramount importance in drug discovery and development. This guide provides an in-depth analysis of key stereoselective strategies for 1,3-diol synthesis, complete with detailed experimental protocols and an exploration of the underlying mechanistic principles that govern their stereochemical outcomes.

Strategic Approaches to Stereocontrol in 1,3-Diol Synthesis

The stereoselective synthesis of 1,3-diols can be broadly categorized into three main strategies: substrate-controlled, reagent-controlled, and catalyst-controlled methods. The choice of strategy is often dictated by the desired diastereomer (syn or anti) and whether control over the absolute stereochemistry is required.

1. Substrate-Controlled Diastereoselective Reductions of β-Hydroxy Ketones

One of the most powerful and widely utilized approaches to 1,3-diols begins with the diastereoselective reduction of a β-hydroxy ketone. The pre-existing stereocenter at the β-position directs the stereochemical outcome of the ketone reduction, leading to the formation of either the syn or anti 1,3-diol. The direction of this stereocontrol is exquisitely dependent on the reaction conditions, specifically the nature of the reducing agent and the presence or absence of a chelating agent.

The Narasaka-Prasad Reduction for syn-1,3-Diols: A Chelation-Controlled Approach

The Narasaka-Prasad reduction is a highly reliable method for the synthesis of syn-1,3-diols from β-hydroxy ketones.[1][3] This reaction capitalizes on the formation of a six-membered cyclic boronate intermediate, which locks the conformation of the substrate and directs an intermolecular hydride delivery to a specific face of the ketone.

Causality of Stereoselectivity: The key to the syn-selectivity lies in the use of a dialkylboron alkoxide, such as diethylmethoxyborane (Et₂BOMe), as a chelating agent.[4] This Lewis acid reacts with the β-hydroxy ketone to form a rigid six-membered ring intermediate. To minimize steric interactions, the substituents on the ring will preferentially occupy pseudo-equatorial positions. This conformational lock presents one face of the ketone to the external hydride reducing agent (typically sodium borohydride, NaBH₄), leading to a highly diastereoselective reduction to the syn-diol.[1]

Figure 1: Workflow of the Narasaka-Prasad Reduction.

Protocol 1: Diastereoselective Synthesis of a syn-1,3-Diol via Narasaka-Prasad Reduction

This protocol is a representative example for the reduction of a β-hydroxy ketone to a syn-1,3-diol.

Materials:

  • β-Hydroxy ketone

  • Diethylmethoxyborane (Et₂BOMe) or Diethylboron triflate (Et₂BOTf)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen peroxide (30% aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve the β-hydroxy ketone (1.0 equiv) in a mixture of anhydrous THF and MeOH (typically 4:1 v/v) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add diethylmethoxyborane (1.2 equiv) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete chelation.

  • Add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains below -70 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of a 30% aqueous solution of hydrogen peroxide at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add saturated aqueous NaHCO₃ and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired syn-1,3-diol.

The Evans-Saksena Reduction for anti-1,3-Diols: An Intramolecular Hydride Delivery

In contrast to the Narasaka-Prasad reduction, the Evans-Saksena reduction provides a highly selective route to anti-1,3-diols.[5] This method employs a specialized borohydride reagent that facilitates an intramolecular hydride transfer, a mechanistic pathway that is distinct from the intermolecular delivery seen in the syn-selective reduction.

Causality of Stereoselectivity: The Evans-Saksena reduction utilizes tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃) as the reducing agent.[5] In the presence of an acid, typically acetic acid, the β-hydroxyl group of the substrate displaces an acetate ligand on the borohydride reagent. This tethers the hydride source to the substrate, setting the stage for an intramolecular hydride delivery. The reaction proceeds through a chair-like six-membered transition state where the substituents adopt equatorial positions to minimize steric strain. This geometric constraint forces the hydride to be delivered to a specific face of the ketone, resulting in the formation of the anti-diol.[6]

Figure 2: Workflow of the Evans-Saksena Reduction.

Protocol 2: Diastereoselective Synthesis of an anti-1,3-Diol via Evans-Saksena Reduction

This protocol provides a general procedure for the synthesis of anti-1,3-diols.

Materials:

  • β-Hydroxy ketone

  • Tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃)

  • Acetic acid (AcOH)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • In a flask under an inert atmosphere, prepare a solution of tetramethylammonium triacetoxyborohydride (1.5 equiv) in a 1:1 mixture of anhydrous acetonitrile and acetic acid.

  • In a separate flask, dissolve the β-hydroxy ketone (1.0 equiv) in anhydrous acetonitrile.

  • Cool both solutions to -40 °C.

  • Slowly add the solution of the β-hydroxy ketone to the stirred solution of the reducing agent.

  • Stir the reaction mixture at -40 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

  • Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour to ensure complete decomposition of boron species.

  • Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired anti-1,3-diol.

Table 1: Comparison of Diastereoselective Reductions of β-Hydroxy Ketones

EntrySubstrateMethodReagentsDiastereomeric Ratio (syn:anti)Yield (%)Reference
11-hydroxy-1,3-diphenylbutan-3-oneNarasaka-PrasadEt₂BOMe, NaBH₄>99:192[1]
21-hydroxy-1,3-diphenylbutan-3-oneEvans-SaksenaMe₄NHB(OAc)₃, AcOH3:9785[5]
35-hydroxy-4-methyl-2-heptanoneNarasaka-PrasadEt₂BOMe, NaBH₄98:288[3]
45-hydroxy-4-methyl-2-heptanoneEvans-SaksenaMe₄NHB(OAc)₃, AcOH1:9991[5]

Catalyst-Controlled Asymmetric Synthesis: The Noyori Hydrogenation

When the goal is not only to control the relative stereochemistry but also the absolute stereochemistry, catalyst-controlled methods are indispensable. The Noyori asymmetric hydrogenation of β-keto esters is a landmark achievement in this field, providing a highly efficient route to enantiomerically enriched β-hydroxy esters, which are versatile precursors to chiral 1,3-diols.[7]

Causality of Stereoselectivity: This reaction employs a chiral ruthenium catalyst bearing a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. The C₂-symmetric, atropisomeric nature of the BINAP ligand creates a well-defined chiral environment around the ruthenium center. The β-keto ester coordinates to the metal in a specific orientation to minimize steric clashes with the phenyl groups of the BINAP ligand. This directs the delivery of hydrogen from one face of the carbonyl group, resulting in the formation of one enantiomer of the β-hydroxy ester with high enantioselectivity.[7][8]

Figure 3: Workflow of the Noyori Asymmetric Hydrogenation.

Protocol 3: Asymmetric Hydrogenation of a β-Keto Ester using a Ru-BINAP Catalyst

This protocol is a general procedure for the Noyori asymmetric hydrogenation, adapted from a published Organic Syntheses procedure.[7]

Materials:

  • β-Keto ester

  • [RuCl₂((R)-BINAP)]₂·NEt₃ or a similar Ru-BINAP precatalyst

  • Methanol (MeOH), degassed

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of inert gas, charge a high-pressure reaction vessel with the Ru-BINAP precatalyst (e.g., 0.05-1 mol%).

  • Add degassed methanol to the vessel.

  • Add the β-keto ester to the catalyst solution.

  • Seal the reaction vessel, remove it from the inert atmosphere, and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 4-100 atm).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 100 °C) until the reaction is complete (monitored by GC or HPLC).

  • Carefully vent the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or flash column chromatography to afford the enantiomerically enriched β-hydroxy ester.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

Table 2: Substrate Scope of Noyori Asymmetric Hydrogenation of β-Keto Esters

EntrySubstrate (R in RCOCH₂CO₂Et)Catalyst (BINAP enantiomer)H₂ Pressure (atm)Temp (°C)ee (%)Yield (%)Reference
1Phenyl(R)-BINAP10030>99 (R)99[7]
2Methyl(R)-BINAP1002599 (R)100[7]
3Isopropyl(S)-BINAP1002598 (S)100[7]
44-Chlorophenyl(R)-BINAP505098 (R)97[9]

Conclusion: A Versatile Toolkit for Stereocontrolled Synthesis

The stereoselective synthesis of 1,3-diols is a mature field that offers a diverse array of reliable and highly selective methods. The choice between substrate-controlled and catalyst-controlled approaches provides chemists with the flexibility to access all possible stereoisomers of a given 1,3-diol. The diastereoselective reductions of β-hydroxy ketones, such as the Narasaka-Prasad and Evans-Saksena reactions, are powerful tools for controlling relative stereochemistry. For the synthesis of enantiomerically pure 1,3-diols, the Noyori asymmetric hydrogenation of β-keto esters stands out as a highly efficient and versatile method. A thorough understanding of the mechanistic basis for stereoselectivity is crucial for the rational design of synthetic routes and the troubleshooting of experimental challenges. The protocols and data presented in this guide serve as a practical resource for researchers engaged in the synthesis of complex molecules where the 1,3-diol motif plays a critical role.

References

  • Chen, J., et al. (2018). Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. Chinese Journal of Organic Chemistry, 38(3), 656-664. [Link]

  • Narasaka, K., & Pai, F. C. (1984). Stereoselective reduction of β-hydroxy ketones to 1,3-diols. Tetrahedron, 40(12), 2233-2238. [Link]

  • Prasad, K. R., & Joshi, N. N. (1987). A highly stereoselective synthesis of syn-1,3-diols by the reduction of β-hydroxy ketones. Tetrahedron Letters, 28(2), 155-158. [Link]

  • Noyori, R., et al. (1993). ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM COMPLEXES. Organic Syntheses, 71, 1. [Link]

  • Evans, D. A., Chapman, K. T., & Carreira, E. M. (1988). Directed reduction of .beta.-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. Journal of the American Chemical Society, 110(11), 3560-3578. [Link]

  • Saksena, A. K., & Mangiaracina, P. (1983). Recent studies on veratrum alkaloids: a new reaction of sodium triacetoxyborohydride [NaBH(OAc)3]. Tetrahedron Letters, 24(3), 273-276. [Link]

  • Yang, J. (2008). Diastereoselective Syn-Reduction of β-Hydroxy Ketones. In Six-Membered Transition States in Organic Synthesis. John Wiley & Sons. [Link]

  • Yadav, J. S., et al. (2012). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology, 2(7), 1239-1254. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Casual Chemistry. (2021, September 20). Hydroxyl-directed 1,3 Reductions of Ketones - Organic Chemistry, Reaction Mechanism [Video]. YouTube. [Link]

  • Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]

  • SynArchive. (n.d.). Narasaka-Prasad Reduction. Retrieved from [Link]

  • SynArchive. (n.d.). Evans-Saksena Reduction. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Narasaka–Prasad reduction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Application Notes and Protocols: Reaction Mechanisms Involving (S)-4-Chloro-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-4-Chloro-1,3-butanediol is a versatile and highly valuable chiral building block in modern organic synthesis. Its stereochemically defined structure, featuring both a primary and a secondary hydroxyl group along with a reactive primary chloride, allows for its use in the synthesis of a wide array of complex, enantiomerically pure molecules. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key reaction mechanisms involving this synthon. We will explore its application in the synthesis of critical intermediates such as (R)-epichlorohydrin and L-carnitine, providing detailed mechanistic insights, step-by-step experimental protocols, and methods for analytical characterization.

Introduction: The Strategic Value of this compound in Chiral Pool Synthesis

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure compounds from natural sources, such as amino acids, terpenes, and carbohydrates.[1] Syntheses that utilize these compounds as starting materials are known as chiral pool syntheses.[2][3] this compound is a prime example of a C4 chiral building block that, while often synthesized via asymmetric reduction, serves a similar role in providing a stereochemical scaffold for the construction of more complex targets. Its utility lies in the predictable stereochemical outcomes of its transformations, enabling the efficient production of pharmaceuticals and other bioactive molecules.

This guide focuses on two of the most important industrial applications of this compound: the intramolecular cyclization to form (R)-epichlorohydrin and the nucleophilic substitution to form precursors for L-carnitine.

Core Application I: Stereospecific Synthesis of (R)-Epichlorohydrin

(R)-epichlorohydrin is a crucial intermediate for the synthesis of beta-blockers, such as (S)-propranolol, and other pharmaceuticals. The conversion of this compound to (R)-epichlorohydrin is a classic example of a stereospecific intramolecular Williamson ether synthesis.

Reaction Mechanism

The reaction proceeds via an intramolecular SN2 (Substitution Nucleophilic Bimolecular) mechanism.

  • Deprotonation: A strong base, typically sodium hydroxide (NaOH), deprotonates the more acidic secondary hydroxyl group at the C3 position, forming a chiral alkoxide intermediate. The primary hydroxyl group at C1 is less acidic and thus less likely to be deprotonated under these conditions.

  • Intramolecular Attack: The resulting (S)-alkoxide then acts as an intramolecular nucleophile. It attacks the adjacent carbon atom (C4) bearing the chlorine atom.

  • Inversion of Stereochemistry: This SN2 attack occurs from the backside relative to the leaving group (chloride), resulting in a Walden inversion of the stereocenter. The (S)-configuration of the starting diol dictates the formation of the (R)-configuration in the resulting epoxide.

  • Ring Closure: The departure of the chloride ion completes the formation of the three-membered epoxide ring, yielding (R)-epichlorohydrin.

The stereospecificity of this reaction is its most critical feature, ensuring that the chirality of the starting material is transferred effectively to the product.

Visualization: Mechanism of Epoxide Formation

Caption: Intramolecular SN2 cyclization of this compound.

Experimental Protocol: Synthesis of (R)-Epichlorohydrin

This protocol is a representative procedure adapted from established industrial practices.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH), finely powdered (1.1 eq)

  • Anhydrous diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 5-L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser.

Procedure:

  • Reaction Setup: In a 5-L three-necked flask, dissolve this compound (e.g., 124.5 g, 1.0 mol) in 3 L of anhydrous ether.

  • Base Addition: While stirring the solution vigorously, add finely powdered sodium hydroxide (e.g., 44 g, 1.1 mol) in small portions via the dropping funnel over 20-30 minutes. Maintain the reaction temperature between 25-30°C using a water bath.

  • Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 35-40°C for ether) and maintain for 4-5 hours with continuous stirring.

  • Work-up: Cool the reaction mixture to room temperature. Carefully decant the ethereal solution from the solid sodium chloride and excess NaOH.

  • Extraction: Wash the remaining solid twice with 250 mL portions of anhydrous ether and combine the organic layers.

  • Drying and Filtration: Dry the combined ethereal solution over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ether.

  • Solvent Removal: Remove the bulk of the ether by rotary evaporation at low temperature (25-30°C).

  • Purification: The crude (R)-epichlorohydrin is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 115-117°C.[4]

Data Summary & Quality Control
ParameterValue/MethodPurpose
Typical Yield 75-85%To assess reaction efficiency.
Boiling Point ~116°C (atm. pressure)Preliminary purity check.
Chemical Purity >99% (GC-FID)To quantify volatile impurities.[5]
Enantiomeric Excess (e.e.) >99%To determine stereochemical purity.
Analytical Method Chiral GC or Chiral HPLCSeparation and quantification of enantiomers.[6][7][8]

Core Application II: Synthesis of L-Carnitine

L-carnitine is an essential nutrient involved in fatty acid metabolism and is widely used as a dietary supplement.[9] Its synthesis often utilizes chiral precursors derived from this compound or its ester derivatives.

Reaction Mechanism

The synthesis involves a two-step process starting from a derivative of this compound, typically (R)-4-chloro-3-hydroxybutyrate, which is readily produced from the diol.

  • Nucleophilic Substitution: The key step is the reaction of the chiral chlorohydrin derivative with trimethylamine (TMA). This is a direct SN2 reaction where the nitrogen atom of TMA acts as the nucleophile, attacking the carbon atom bonded to the chlorine. The chlorine atom is displaced as a chloride ion. This reaction forms the quaternary ammonium salt characteristic of carnitine.

  • Hydrolysis: If the starting material is an ester (e.g., ethyl (R)-4-chloro-3-hydroxybutyrate), a subsequent hydrolysis step, often facilitated by the reaction conditions or by adding acid/base, is required to convert the ester group into the final carboxylic acid of L-carnitine.

Visualization: L-Carnitine Synthesis Pathway

LCarnitine_Synthesis start This compound C₄H₉ClO₂ intermediate Ethyl (R)-4-chloro-3-hydroxybutyrate C₆H₁₁ClO₃ start->intermediate Oxidation/Esterification product L-Carnitine C₇H₁₅NO₃ intermediate->product 1. + N(CH₃)₃ (SN2) 2. Hydrolysis

Caption: General synthetic route to L-Carnitine.

Experimental Protocol: Synthesis of L-Carnitine

This protocol describes the conversion of ethyl (R)-4-chloro-3-hydroxybutyrate to L-carnitine. This starting material is typically prepared by the enantioselective reduction of ethyl 4-chloro-3-oxobutyrate.[10]

Materials:

  • Ethyl (R)-4-chloro-3-hydroxybutyrate (1.0 eq)

  • Aqueous trimethylamine solution (45% w/w)

  • Methylene chloride (DCM)

  • 1-L reactor or sealed pressure vessel

Procedure:

  • Reaction Setup: In a 1-L reactor, combine ethyl (R)-4-chloro-3-hydroxybutyrate (e.g., 110 g, 0.66 mol) and 280 mL of 45% aqueous trimethylamine solution.[2]

  • Reaction: Seal the reactor and heat the mixture to 80°C. Maintain this temperature with stirring for 15-24 hours. The reaction proceeds under the pressure generated by the volatile TMA.[2]

  • Cooling and TMA Removal: After the reaction is complete, cool the reactor to room temperature. Carefully vent any excess pressure. The excess trimethylamine can be removed by bubbling nitrogen through the solution or by rotary evaporation.

  • Work-up: Extract the aqueous solution with methylene chloride (e.g., 3 x 200 mL) to remove any unreacted starting material or organic impurities.

  • Isolation: The resulting aqueous solution contains crude L-carnitine. It can be purified by methods such as ion-exchange chromatography or crystallization.

  • Final Purification: For high purity, the crude product is often passed through a series of ion-exchange columns to remove salts and other impurities, followed by crystallization from a solvent system like ethanol/acetone.

Data Summary & Quality Control
ParameterValue/MethodPurpose
Typical Yield 70-80% (from ester)To assess reaction efficiency.[2]
Chemical Purity >99% (HPLC)To quantify L-carnitine and related substances.
Analytical Method RP-HPLC with UV detectionA common method for quantifying L-carnitine in various matrices.[11][12]
Chiral Purity <0.5% D-CarnitineTo ensure the absence of the unwanted D-enantiomer.
Chiral Analysis Chiral HPLC after derivatizationTo separate and quantify L- and D-carnitine enantiomers.[13]

Safety and Handling

This compound and the reagents used in these protocols require careful handling.

  • General Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • This compound: Avoid contact with skin and eyes. It is hygroscopic and should be stored in a tightly closed container under an inert atmosphere, preferably in a freezer.[8]

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Trimethylamine (TMA): Flammable, corrosive, and has a strong, pungent odor. Work in a well-ventilated area and avoid inhalation.

  • Epichlorohydrin: Toxic and a suspected carcinogen. Handle with extreme caution, using appropriate containment measures.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not mix waste streams.[5]

Conclusion

This compound is a cornerstone of stereoselective synthesis, providing an efficient and reliable route to valuable chiral molecules like (R)-epichlorohydrin and L-carnitine. Understanding the underlying SN2 mechanisms is crucial for optimizing reaction conditions and ensuring the desired stereochemical outcome. The protocols provided herein serve as a practical guide for researchers to harness the synthetic potential of this important chiral building block, while emphasizing the need for rigorous analytical control and adherence to safety protocols.

References

  • Sigma-Aldrich Safety D
  • Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. (n.d.). Der Pharma Chemica.
  • Epichlorohydrin. (n.d.). Organic Syntheses Procedure.
  • (PDF) Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based Stationary Phase. (2015).
  • A Comparative Guide to the Validation of (S)-(+)-Epichlorohydrin Purity: Titration vs.
  • Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector. (2016). Scientific Research Publishing.
  • (S)-4-Chlorobutane-1,3-diol. (n.d.). BLDpharm.
  • Process for the preparation of L-carnitine. (n.d.).
  • Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chrom
  • Process for the preparation of L-carnitine. (n.d.).
  • INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE. (n.d.).
  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. (2017). PubMed.
  • INDUSTRIAL PROCESS FOR THE PREPARATION OF L-CARNITINE. (n.d.).
  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene N
  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for N
  • Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. (2020). PubMed Central.
  • Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets. (2014). PubMed Central.
  • Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method. (2021).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-4-Chloro-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-4-Chloro-1,3-butanediol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, we will address common challenges and provide in-depth troubleshooting strategies to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route. A frequent precursor is ethyl (S)-4-chloro-3-hydroxybutyrate.[1] When this ester is reduced, typically with a borohydride reagent, several impurities can arise:

  • Residual Starting Material: Incomplete reduction can leave traces of the starting ester.

  • Over-reduction Products: While less common with sodium borohydride, stronger reducing agents could potentially lead to the formation of 1,3-butanediol.

  • Diastereomers: If the stereocenter in the starting material is not enantiomerically pure, you will carry over the (R)-enantiomer.

  • Solvent and Reagent Residues: Solvents like toluene or tetrahydrofuran (THF) and byproducts from the reducing agent (e.g., borate salts) are common process-related impurities.[1][2]

Q2: My final product shows signs of degradation. What could be the cause?

A2: this compound can be susceptible to degradation, particularly under harsh conditions. The primary degradation pathway is intramolecular cyclization to form 3-hydroxytetrahydrofuran, especially in the presence of acid or base and heat.[1][2][3][4] The presence of residual acids from a workup step can catalyze this unwanted side reaction.[1][2]

Q3: Is distillation a viable method for purifying this compound?

A3: Yes, vacuum distillation is a commonly employed technique for the purification of this compound.[1] However, due to its relatively high boiling point and potential for thermal degradation, careful control of temperature and pressure is crucial. It is often used after a primary purification step, such as extraction, to remove non-volatile impurities.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Low Yield After Aqueous Workup and Extraction
Symptom Potential Cause Troubleshooting Steps
Low recovery of the product in the organic phase. Product is partially soluble in the aqueous phase. this compound has two hydroxyl groups, contributing to its water solubility.Increase the salinity of the aqueous phase: Add sodium chloride (brine wash) to decrease the solubility of the diol in the aqueous layer. • Multiple extractions: Perform several extractions with smaller volumes of organic solvent rather than one large extraction. • Choice of extraction solvent: While ethyl acetate is common, consider other solvents like dichloromethane for their extraction efficiency.
Emulsion formation during extraction. Presence of surfactants or fine solid byproducts. Filtration: If solids are present, filter the reaction mixture before extraction. • Brine wash: Adding brine can help to break up emulsions. • Centrifugation: For persistent emulsions, centrifugation can be an effective method for phase separation.
Impurities Detected by GC/HPLC After Purification
Symptom Potential Cause Troubleshooting Steps
Presence of a peak corresponding to 3-hydroxytetrahydrofuran. Acid- or base-catalyzed cyclization during workup or purification. Neutralize the reaction mixture carefully: Ensure the pH is neutral before any heating steps.[1][2] • Avoid high temperatures: If distillation is used, employ a high vacuum to lower the boiling point. • Use of a non-protic solvent for extraction: This can minimize the presence of water which can facilitate cyclization.
Broad peaks or poor resolution in chiral HPLC. Inappropriate chiral stationary phase (CSP) or mobile phase. Column Screening: Test different polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[5] • Mobile Phase Optimization: Adjust the ratio of hexane/alcohol in normal phase chromatography. A lower percentage of the alcohol modifier often improves resolution.[5] • Temperature Control: Varying the column temperature can significantly impact chiral recognition.[5]
Presence of the (R)-enantiomer. Starting material was not enantiomerically pure. Source high-purity starting materials.Consider enzymatic resolution: This can be a highly selective method to separate enantiomers.[6][7][8] • Preparative chiral chromatography: This is a powerful technique for separating enantiomers on a larger scale.

Experimental Protocols

General Workflow for Purification

The following diagram illustrates a typical workflow for the purification of this compound after its synthesis via reduction.

Caption: General purification workflow for this compound.

Protocol for Chiral HPLC Analysis

This protocol provides a starting point for analyzing the enantiomeric purity of this compound.

  • Column: A polysaccharide-based chiral stationary phase, such as one with a cellulose or amylose derivative, is a good starting point.[5]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common choice for normal-phase chiral separations.[5]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (controlled).

  • Detection: Refractive Index (RI) or UV (if derivatized).

Note: Optimization of the mobile phase composition and temperature may be necessary to achieve baseline separation of the enantiomers.

Advanced Purification Technique: Enzymatic Resolution

For applications requiring very high enantiomeric purity, enzymatic resolution can be an effective strategy. This method utilizes the stereoselectivity of enzymes, often lipases, to preferentially react with one enantiomer in a racemic mixture.

Conceptual Workflow for Enzymatic Resolution

G racemate Racemic 4-Chloro-1,3-butanediol reaction Enantioselective Acylation racemate->reaction enzyme Lipase + Acyl Donor enzyme->reaction products Mixture of (R)-ester and (S)-alcohol reaction->products separation Chromatographic Separation products->separation s_alcohol This compound separation->s_alcohol r_ester (R)-ester separation->r_ester

Sources

Technical Support Center: Synthesis of (S)-4-Chloro-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-4-Chloro-1,3-butanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical chiral building block. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals. Its preparation, most commonly via the reduction of ethyl (S)-4-chloro-3-hydroxybutanoate, requires careful control of reaction conditions to minimize side reactions and ensure high chemical and optical purity. This guide will address frequently encountered issues in a question-and-answer format, offering practical troubleshooting advice and in-depth explanations.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their common pitfalls?

The most prevalent synthetic strategy involves a two-step reduction from ethyl 4-chloro-3-oxobutanoate (ECOB).

  • Asymmetric reduction of ECOB to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-ECHB). This can be achieved through:

    • Biocatalysis: Using whole-cell systems (like Baker's yeast) or isolated enzymes (carbonyl reductases).[1][2][3][4][5][6][7] This method is often preferred for its high enantioselectivity.

    • Chemical Reduction: While less common for achieving high enantiopurity directly, asymmetric chemical reductions can be employed. More often, a racemic reduction is followed by resolution.

  • Reduction of the ester functionality of (S)-ECHB to the primary alcohol to yield this compound.

    • Chemical Reduction: Typically accomplished using hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[8][9]

Common Pitfalls:

  • Low Enantioselectivity: Inadequate stereocontrol during the initial reduction of the ketone can lead to contamination with the (R)-enantiomer.

  • Formation of Side Products: Several side reactions can occur, leading to impurities that can be challenging to remove. These are discussed in detail in the troubleshooting section.

  • Incomplete Reactions: Failure to drive the reactions to completion will result in mixtures of starting materials, intermediates, and the final product.

Q2: What is the most common and problematic side reaction during the synthesis and workup of this compound?

The most frequent and troublesome side reaction is the intramolecular cyclization to form (S)-3-hydroxytetrahydrofuran . This is particularly prevalent under basic conditions, where the hydroxyl group is deprotonated and acts as a nucleophile, displacing the chloride ion.

Q3: How can I monitor the progress of the reaction and the formation of impurities?
  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of products.

  • Gas Chromatography (GC): Ideal for quantifying the conversion and detecting volatile impurities. Chiral GC columns are essential for determining the enantiomeric excess (e.e.) of the product.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also be used to assess optical purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify major impurities if their signals are well-resolved.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of this compound
Potential Cause Explanation Recommended Solution(s)
Incomplete Reduction of the Ester The reducing agent (e.g., NaBH₄) may be insufficient in quantity or reactivity to fully reduce the ester group of (S)-ECHB.- Increase the molar equivalents of the reducing agent.- Consider using a stronger reducing agent like LiAlH₄ if compatible with your solvent and other functional groups.- Extend the reaction time and/or increase the temperature, monitoring by TLC or GC.
Product Loss During Workup/Extraction This compound is a polar diol and has significant water solubility.- Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.- Perform multiple extractions (at least 3-5) to ensure complete recovery.- Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product in water.
Side Reaction: Epoxide Formation Under basic conditions during workup or the reaction itself, the chlorohydrin can cyclize to form a volatile epoxide, which can be lost.[12][13]- Maintain a neutral or slightly acidic pH during the workup.[8] If a basic quench is necessary, perform it at low temperatures and process the mixture quickly.- Use a buffered system if performing enzymatic reductions where pH control is critical.[10]
Enzyme/Catalyst Deactivation (for biocatalytic routes) The biocatalyst may lose activity over time due to substrate or product inhibition, or suboptimal reaction conditions.- Optimize substrate concentration; high concentrations can be inhibitory.- Consider using a biphasic system (e.g., water/isooctane) to extract the product as it is formed, reducing product inhibition.[3]- Ensure optimal pH, temperature, and cofactor regeneration for the specific enzyme system being used.[4][7]
Problem 2: Low Enantiomeric Excess (e.e.)
Potential Cause Explanation Recommended Solution(s)
Poor Stereoselectivity of the Catalyst (Biocatalysis) The chosen yeast strain or enzyme may possess multiple reductases with competing stereoselectivities (producing both S and R enantiomers).- Screen different yeast strains or enzymes. Some are known to have superior selectivity for the (S)-enantiomer.[2][4]- Modify reaction conditions. For example, adding allyl bromide or allyl alcohol can sometimes inhibit competing enzymes in yeast reductions.[1]- Heat treatment of acetone-dried cells has been shown to increase the optical purity of the product in some cases.[4]
Racemization Although less common for this specific molecule under standard conditions, harsh pH or high temperatures could potentially contribute to some loss of optical purity.- Maintain mild reaction and workup conditions (neutral pH, moderate temperatures).
Inaccurate Measurement The analytical method (e.g., chiral GC or HPLC) may not be adequately resolving the enantiomers.- Optimize the chiral column, temperature program, and mobile phase to achieve baseline separation of the enantiomers.
Problem 3: Presence of Unexpected Impurities
Potential Cause Explanation Recommended Solution(s)
Formation of (S)-3-hydroxytetrahydrofuran Intramolecular cyclization of the desired product, especially under basic conditions or upon heating.- As mentioned previously, maintain a neutral to slightly acidic pH during workup and purification.[8]- Avoid excessive heating during solvent evaporation or distillation. Purification via distillation should be performed under high vacuum to keep the temperature low.
Formation of 1,2,4-Butanetriol Dehalogenation of the starting material or product. This can be a side reaction in some microbial systems.[11]- If using a biocatalyst, screen for strains with low dehalogenase activity.- In chemical reductions, ensure the hydride source is not contaminated with species that could promote dehalogenation.
Residual Starting Material or Intermediate Incomplete reaction.- Monitor the reaction closely by TLC or GC until the starting material is consumed.- Ensure the correct stoichiometry of reagents.

Visualizing Reaction Pathways and Troubleshooting

Main Synthetic Pathway and Key Side Reactions

G cluster_main Main Synthetic Route cluster_side Common Side Reactions ECOB Ethyl 4-chloro-3-oxobutanoate (ECOB) ECHB Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-ECHB) ECOB->ECHB Asymmetric Reduction (Biocatalytic or Chemical) CBD This compound ECHB->CBD Ester Reduction (e.g., NaBH4) R_CBD (R)-4-Chloro-1,3-butanediol ECHB->R_CBD Poor Enantioselectivity Epoxide (S)-3-Hydroxytetrahydrofuran CBD->Epoxide Intramolecular Cyclization (Basic conditions) Triol 1,2,4-Butanetriol CBD->Triol Dehalogenation (e.g., Microbial)

Caption: Synthetic pathway to this compound and major side products.

Troubleshooting Logic Flow

G cluster_yield Low Yield Analysis cluster_purity Low Purity Analysis start Experiment Complete check_yield Check Yield & Purity (GC/NMR) start->check_yield incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Low Yield low_ee Low e.e.? check_yield->low_ee Low Purity success Successful Synthesis check_yield->success High Yield & Purity workup_loss Workup Loss? incomplete_rxn->workup_loss No incomplete_rxn_sol Increase Reagent/Time/ Temperature incomplete_rxn->incomplete_rxn_sol Yes side_reaction Side Reaction? workup_loss->side_reaction No workup_loss_sol Optimize Extraction: - More polar solvent - Multiple extractions - Use brine workup_loss->workup_loss_sol Yes side_reaction_sol Check pH, Temp. Avoid Base side_reaction->side_reaction_sol Yes impurity Other Impurities? low_ee->impurity No low_ee_sol Screen Catalyst/ Modify Conditions low_ee->low_ee_sol Yes impurity_sol Identify Impurity (NMR/MS) Adjust Purification/Workup impurity->impurity_sol Yes

Caption: A logical flow for troubleshooting common issues in the synthesis.

Experimental Protocols

Protocol 1: Reduction of Ethyl (S)-4-chloro-3-hydroxybutanoate with Sodium Borohydride

This protocol is a representative example for the chemical reduction of the ester.

Materials:

  • Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-ECHB)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-ECHB (1 equivalent) in methanol or ethanol (approx. 5-10 mL per gram of ECHB).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (typically 1.5-2.5 equivalents) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC until all the starting material has been consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is neutral to slightly acidic (pH ~6-7) and gas evolution ceases.

  • Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer 3-5 times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

References

  • Epoxide Formation Mechanism Using Cl2 And H2O | Organic Chemistry - YouTube. (2020). YouTube.
  • Baldwin, J. J., et al. Synthesis of (R)- and (S)-epichlorohydrin.The Journal of Organic Chemistry.
  • Technical Support Center: Synthesis of Chlorohydrins
  • Chlorohydrin synthesis by chlorination or substitution.Organic Chemistry Portal.
  • Epoxidation through chlorohydrin intermediate.
  • Forni, A., et al. Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast.
  • Process for preparing optically active 3-hydroxy furan compounds.
  • Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism.
  • Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162.
  • Process for preparing optically active 4-halogeno-1, 3-butanediol and its deriv
  • Synthesis of Ethyl ( S)
  • Wu, X., et al. Asymmetric Reduction of Ethyl (S)-4-chloro-3-hydroxy butanoate in an Aqueous-Organic Solvent Biphasic System Using Dried Baker's Yeast.Asian Journal of Chemistry.
  • Yasohara, Y., et al. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction.Applied Microbiology and Biotechnology.
  • Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate by a novel carbonyl reductase from Yarrowia lipolytica and using mannitol or sorbitol as cosubstrate.
  • Efficient biosynthesis of ethyl (R)
  • Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-W
  • Preparation method of ethyl 4-chloro-3-hydroxybutanoate.
  • Asymmetric synthesis of (S)

Sources

Technical Support Center: Synthesis of (S)-4-Chloro-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-4-Chloro-1,3-butanediol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and improve the yield of this critical chiral intermediate.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceuticals. Its stereospecific synthesis is crucial, and achieving high yields and enantiomeric purity can be challenging. This guide provides practical, field-tested insights into the common synthetic routes and offers solutions to frequently encountered issues.

The primary and most effective methods for synthesizing this compound involve the stereoselective reduction of a 4-chloro-3-oxobutanoate ester, such as ethyl 4-chloro-3-oxobutanoate (COBE). This can be achieved through two main pathways: biocatalytic reduction and chemical reduction. This guide will cover both methodologies.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis, providing potential causes and actionable solutions.

Biocatalytic Reduction of 4-Chloro-3-oxobutanoate Esters

Q1: My biocatalytic reduction is showing low conversion of the starting material (e.g., ethyl 4-chloro-3-oxobutanoate). What are the possible causes and how can I improve it?

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: The activity of biocatalysts is highly sensitive to pH and temperature.

    • pH: Most reductases used for this conversion prefer a pH between 6.0 and 8.0. You should determine the optimal pH for your specific enzyme or whole-cell system by running small-scale reactions across a pH range.

    • Temperature: The optimal temperature is typically between 25°C and 40°C. Higher temperatures can lead to enzyme denaturation, while lower temperatures will slow down the reaction rate.

  • Insufficient Cofactor Regeneration: The reduction of the ketone requires a hydride source, typically from a nicotinamide cofactor (NADH or NADPH). If the cofactor is not efficiently regenerated, the reaction will stall.

    • Coupled Enzyme System: A common and effective strategy is to use a coupled enzyme system. For instance, glucose dehydrogenase (GDH) can be used to regenerate NADPH by oxidizing glucose. Ensure you have an adequate concentration of the co-substrate (e.g., glucose).

    • Whole-Cell Systems: When using whole-cell biocatalysts, ensure the cells are viable and metabolically active. The addition of a carbon source like glucose to the reaction medium can support the cells' metabolic machinery for cofactor regeneration.

  • Enzyme Inhibition or Inactivation: Both the substrate (COBE) and the product ((S)-ethyl-4-chloro-3-hydroxybutanoate) can inhibit or inactivate the reductase enzyme, especially at high concentrations.

    • Substrate Feeding: Instead of adding the entire amount of substrate at the beginning, a fed-batch approach where the substrate is added portion-wise over time can maintain a low, non-inhibitory concentration.

    • Biphasic System: Introducing an organic solvent that is immiscible with water (e.g., n-butyl acetate) can create a two-phase system. The substrate can be dissolved in the organic phase, and it will slowly partition into the aqueous phase where the enzyme is, keeping the concentration in the aqueous phase low and reducing inhibition. This has been shown to significantly improve yields.[1][2]

  • Poor Substrate Stability: The starting material, ethyl 4-chloro-3-oxobutanoate, can be unstable in aqueous environments, leading to degradation and lower yields.

    • Biphasic System: As mentioned above, a biphasic system can protect the substrate from degradation in the aqueous phase.[1][2]

Q2: The enantiomeric excess (e.e.) of my (S)-4-chloro-3-hydroxybutanoate precursor is low. How can I improve the stereoselectivity?

Possible Causes & Solutions:

  • Incorrect Biocatalyst Selection: Not all reductases exhibit high stereoselectivity for this substrate. Some may produce a mixture of (S) and (R) enantiomers.

    • Screening: If possible, screen a variety of microorganisms or isolated enzymes to find one with high (S)-selectivity for your specific substrate.

  • Presence of Competing Endogenous Enzymes: In whole-cell systems, the host organism may contain other reductases with different stereoselectivities.

    • Use of Recombinant Strains: Using a recombinant E. coli strain that overexpresses a specific, highly selective reductase can overcome this issue.[3]

  • Sub-optimal Reaction Conditions: Temperature and pH can sometimes influence the stereoselectivity of an enzyme.

    • Optimization: Perform a small-scale optimization of reaction conditions to see if a change in temperature or pH improves the e.e.

Chemical Reduction of (S)-4-chloro-3-hydroxybutanoate Esters

Q3: My sodium borohydride reduction of ethyl (S)-4-chloro-3-hydroxybutanoate to this compound is giving a low yield. What could be the issue?

Possible Causes & Solutions:

  • Insufficient Reducing Agent: While NaBH₄ is a potent reducing agent for aldehydes and ketones, it reduces esters more slowly.

    • Stoichiometry: Ensure you are using a sufficient excess of sodium borohydride. Typically, 2-4 equivalents are used for ester reductions.

  • Sub-optimal Solvent System: The choice of solvent significantly impacts the reactivity of NaBH₄.

    • Protic Solvents: The reduction is often carried out in protic solvents like methanol or ethanol. These solvents can also react with NaBH₄, so an excess of the reducing agent is necessary to compensate for this.

    • Mixed Solvents: A mixture of a non-protic solvent like THF with a protic solvent such as methanol can be effective. A slow addition of methanol to a refluxing mixture of the ester and NaBH₄ in THF has been shown to improve yields.

  • Low Temperature: While lower temperatures can improve selectivity in some reductions, they can significantly slow down the rate of ester reduction by NaBH₄.

    • Temperature Optimization: The reaction may require elevated temperatures (e.g., refluxing methanol or THF) to proceed at a reasonable rate. Temperatures between 50 and 90°C have been reported for similar reductions.

  • Premature Quenching: Adding the quenching agent (e.g., water or acid) before the reaction is complete will result in a low yield.

    • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

Q4: I am having difficulty purifying the this compound from the reaction mixture after the sodium borohydride reduction. What are the best practices?

Possible Causes & Solutions:

  • Formation of Borate Complexes: Diols, like your product, can form stable complexes with borate salts, which are byproducts of the NaBH₄ reduction. These complexes can be highly water-soluble, making extraction of the diol into an organic solvent difficult.

    • Acidic Workup: After the reaction is complete, carefully quench the excess NaBH₄ with an acid (e.g., 1N HCl) at a low temperature (0°C). This will not only destroy the excess hydride but also hydrolyze the borate-diol complexes, liberating the free diol.

    • pH Adjustment: Ensure the aqueous phase is acidic (pH 1-2) before extraction.

  • Inefficient Extraction: Due to the polar nature of the diol, it may have significant solubility in water.

    • Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane.

    • Multiple Extractions: Perform multiple extractions (at least 3-4 times) of the aqueous layer to maximize the recovery of the diol.

    • Brine Wash: Washing the combined organic extracts with brine (saturated NaCl solution) can help to remove dissolved water and some water-soluble impurities.

  • Final Purification:

    • Distillation: The final product can be purified by distillation under reduced pressure.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which is the better method for synthesizing this compound: biocatalytic or chemical reduction?

Both methods have their advantages and disadvantages.

  • Biocatalytic Reduction:

    • Advantages: High enantioselectivity (often >99% e.e.), mild reaction conditions (room temperature, atmospheric pressure, neutral pH), and environmentally friendly.

    • Disadvantages: Can require specialized equipment (fermenters, incubators), enzyme or whole-cell catalyst may not be commercially available and may need to be prepared in-house, and optimization of biological systems can be time-consuming.

  • Chemical Reduction:

    • Advantages: Utilizes readily available and relatively inexpensive reagents (e.g., sodium borohydride), reaction setup is straightforward using standard laboratory glassware, and reaction times can be shorter.

    • Disadvantages: The stereochemistry is dependent on the chirality of the starting material (ethyl (S)-4-chloro-3-hydroxybutanoate), which must be synthesized separately. The use of flammable solvents and reactive hydrides requires careful handling. Workup can be more complex due to the formation of borate salts.

The choice of method often depends on the scale of the synthesis, the available resources, and the desired level of stereopurity. For high enantiopurity and green chemistry considerations, the biocatalytic route is often preferred.

Q2: How can I monitor the progress of my reaction?

  • Thin Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material (the ester) and the appearance of the product (the diol). The diol is more polar than the ester and will have a lower Rf value.

  • Gas Chromatography (GC): For quantitative analysis and to determine the enantiomeric excess, chiral gas chromatography is the method of choice. A column such as astec CHIRALDEX G-TA can be used to separate the (S) and (R) enantiomers of 4-chloro-1,3-butanediol.[4]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also be used for enantiomeric excess determination.

Q3: What are some of the key safety precautions I should take when performing the chemical reduction with sodium borohydride?

  • Reaction with Water and Alcohols: Sodium borohydride reacts with protic solvents like water and methanol to produce flammable hydrogen gas. The reaction should be performed in a well-ventilated fume hood, and the addition of NaBH₄ to the solvent should be done carefully and in portions, especially at the beginning of the reaction.

  • Quenching: The quenching of excess NaBH₄ with acid is an exothermic reaction that also produces hydrogen gas. The quenching solution should be added slowly and with cooling (e.g., in an ice bath).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Part 3: Data & Protocols

Data Presentation

Table 1: Comparison of Different Biocatalysts for the Synthesis of (S)-ethyl-4-chloro-3-hydroxybutanoate

BiocatalystSubstrate ConcentrationYieldEnantiomeric Excess (e.e.)Reference
Sporobolomyces salmonicolorNot specified95.4%86% (R)[1][2]
Recombinant E. coli expressing aldehyde reductase28.5 mM90.5%99% (R)[3]
Aureobasidium pullulansNot specified99.4%>99% (S)[5]
Lactobacillus kefir1.2 M97%99.5% (S)[5]
Geotrichum candidum10 g/L95%96% (S)[6]
Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Reduction using a Whole-Cell Catalyst

  • Cultivation of Biocatalyst: Cultivate the selected microorganism in a suitable growth medium until it reaches the desired cell density.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: Resuspend the cells in the reaction buffer. Add the cofactor regeneration system if necessary (e.g., glucose and GDH for NADPH regeneration).

  • Substrate Addition: Add the ethyl 4-chloro-3-oxobutanoate substrate. For high concentrations, use a fed-batch approach or a biphasic system.

  • Reaction: Incubate the reaction mixture at the optimal temperature with agitation.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, remove the cells by centrifugation. Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: General Procedure for Chemical Reduction of Ethyl (S)-4-chloro-3-hydroxybutanoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (S)-4-chloro-3-hydroxybutanoate in a suitable solvent (e.g., methanol or a THF/methanol mixture).

  • Addition of Reducing Agent: Cool the solution in an ice bath and slowly add sodium borohydride in portions.

  • Reaction: After the initial effervescence subsides, allow the reaction to warm to room temperature or heat to reflux, depending on the reactivity of the substrate.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 1N HCl to quench the excess NaBH₄ and hydrolyze the borate complexes.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude diol by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_biocatalytic Biocatalytic Route cluster_chemical Chemical Route COBE_bio Ethyl 4-chloro- 3-oxobutanoate Bioreduction Whole-cell or Enzyme Reduction (+ Cofactor Regeneration) COBE_bio->Bioreduction Hydroxyester (S)-Ethyl 4-chloro- 3-hydroxybutanoate Bioreduction->Hydroxyester Reduction_chem_bio Chemical Reduction (e.g., NaBH4) Hydroxyester->Reduction_chem_bio Diol_bio (S)-4-Chloro- 1,3-butanediol Reduction_chem_bio->Diol_bio Racemic_Ester Racemic Ethyl 4-chloro- 3-hydroxybutanoate Resolution Enzymatic Resolution or Chiral Chromatography Racemic_Ester->Resolution S_Hydroxyester (S)-Ethyl 4-chloro- 3-hydroxybutanoate Resolution->S_Hydroxyester Reduction_chem Chemical Reduction (e.g., NaBH4) S_Hydroxyester->Reduction_chem Diol_chem (S)-4-Chloro- 1,3-butanediol Reduction_chem->Diol_chem

Caption: Synthetic routes to this compound.

Troubleshooting_Yield cluster_bio_troubleshooting Biocatalytic Troubleshooting cluster_chem_troubleshooting Chemical Reduction Troubleshooting Start Low Yield of This compound Route Which Synthetic Route? Start->Route Biocatalytic Biocatalytic Route->Biocatalytic Biocatalytic Chemical Chemical Route->Chemical Chemical Bio_Conversion Low Conversion? Biocatalytic->Bio_Conversion Bio_e_e Low e.e.? Biocatalytic->Bio_e_e Bio_Conversion_Causes Check: - pH & Temperature - Cofactor Regeneration - Substrate Inhibition - Substrate Stability Bio_Conversion->Bio_Conversion_Causes Bio_e_e_Causes Check: - Biocatalyst Selectivity - Competing Enzymes Bio_e_e->Bio_e_e_Causes Chem_Yield Low Yield? Chemical->Chem_Yield Chem_Purification Purification Issues? Chemical->Chem_Purification Chem_Yield_Causes Check: - NaBH4 Stoichiometry - Solvent & Temperature - Reaction Time Chem_Yield->Chem_Yield_Causes Chem_Purification_Causes Check: - Workup pH (acidic) - Extraction Solvent - Number of Extractions Chem_Purification->Chem_Purification_Causes

Caption: Troubleshooting decision tree for low yield.

References

  • Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374–2377. Available at: [Link]

  • Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology Letters, 27(2), 119-125. Available at: [Link]

  • Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374–2377. Available at: [Link]

  • Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. ResearchGate. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Catalysts, 2(4), 519-545. Available at: [Link]

  • Process for preparing optically active 3-hydroxy furan compounds. Google Patents.
  • Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism. Google Patents.
  • Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism. Google Patents.

Sources

Technical Support Center: Determination of Enantiomeric Excess for (S)-4-Chloro-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (S)-4-Chloro-1,3-butanediol. This guide is designed for researchers, chemists, and quality control professionals who require robust and reliable methods for determining the enantiomeric excess (ee) of this important chiral building block. Here, we address common challenges and provide detailed, field-proven protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the enantiomeric excess determination of this compound.

Q1: I am not getting baseline separation of the enantiomers on my chiral GC column. What can I do?

A1: Poor resolution in chiral Gas Chromatography (GC) is a common issue. Here are several factors to investigate:

  • Column Choice: Ensure you are using a suitable chiral stationary phase. For 4-chloro-1,3-butanediol, a gamma-cyclodextrin-based phase, such as one derivatized with trifluoroacetyl groups, has been shown to be effective.[1][2]

  • Temperature Program: The oven temperature is a critical parameter. An isothermal analysis at a relatively low temperature (e.g., 100-120°C) often provides better resolution than a steep temperature gradient.[1] Experiment with decreasing the temperature or using a very slow ramp rate (e.g., 1-2°C/min).

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) affects efficiency. Chiral separations often benefit from flow rates that are slightly lower than those used for standard achiral separations. Calibrate your flow rate to ensure it is optimal for your column's internal diameter.

  • Injection Technique: A split injection is typically used to avoid column overloading, which can severely degrade peak shape and resolution. A high split ratio (e.g., 200:1) is recommended.[1] Ensure the injection port temperature is high enough to ensure rapid volatilization without causing thermal degradation.

Q2: My enantiomeric excess values from NMR analysis seem inaccurate. What are the potential causes?

A2: Inaccuracy in Nuclear Magnetic Resonance (NMR) based ee determination for diols often stems from the derivatization step.

  • Incomplete Derivatization: The reaction between your diol and the chiral derivatizing agent (CDA) must go to completion. Otherwise, the unreacted diol will not be accounted for, leading to erroneous ee values. Use a slight excess of the derivatizing agent and allow sufficient reaction time.[3][4]

  • Kinetic Resolution: The derivatization reaction rates for the two enantiomers must be identical. If one enantiomer reacts faster than the other with the CDA, the resulting diastereomeric ratio will not accurately reflect the initial enantiomeric ratio. This is a known risk, and it's crucial to ensure the reaction proceeds to full conversion.[5]

  • Signal Overlap: The chosen CDA must induce a sufficient chemical shift difference (ΔΔδ) between the diastereomeric products for accurate integration. If the signals are overlapping, try using a higher field strength NMR spectrometer or screening different CDAs. Boronic acid-based reagents are known to provide good signal separation for diols.[3][6][7]

  • Integration Errors: Ensure the baseline is flat and the integration regions are set correctly for the distinct diastereomeric peaks. Use a relaxation agent if necessary to ensure quantitative T1 relaxation for the signals being integrated.

Q3: Can I analyze 4-chloro-1,3-butanediol directly by chiral HPLC, or is derivatization required?

A3: Direct analysis by chiral High-Performance Liquid Chromatography (HPLC) is often feasible, but success is highly dependent on the chiral stationary phase (CSP).

  • Direct Analysis: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are powerful for separating a wide range of chiral compounds, including alcohols. Screening different polysaccharide columns with various mobile phases (normal phase, polar organic, or reversed-phase) is the recommended first step.[8][9]

  • Indirect Analysis (Derivatization): If direct analysis fails to provide resolution, derivatization is a viable alternative. Reacting the diol with a chromophore-containing chiral agent, such as a chiral isocyanate or acid chloride, creates diastereomeric esters or carbamates.[10] These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). This approach has the added benefit of potentially increasing UV absorbance for enhanced detection.[10]

Q4: Do I need to derivatize my diol for GC analysis?

A4: Not necessarily. For 4-chloro-1,3-butanediol, there are established methods for direct analysis on specific chiral GC columns.[1] However, if you are experiencing poor peak shape (e.g., tailing) due to the polar hydroxyl groups, derivatization can be beneficial. Silylation (e.g., with BSTFA) or acylation can reduce the polarity, increase volatility, and improve chromatographic performance.[11] If you derivatize, you would typically use an achiral GC column to separate the resulting diastereomers.

Experimental Protocols & Methodologies

Method 1: Chiral Gas Chromatography (Direct Analysis)

This method is based on a validated procedure for the direct separation of 4-chloro-1,3-butanediol enantiomers and is often the most straightforward approach if the specified column is available.

Workflow Diagram

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample of This compound Dilute Dilute with suitable solvent (e.g., Ethyl Acetate) Sample->Dilute Vial Transfer to GC Vial Dilute->Vial Inject Split Injection (e.g., 200:1) Vial->Inject Column Chiral GC Column (Astec CHIRALDEX G-TA) Inject->Column Separation Isothermal Separation (e.g., 120°C) Column->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integrate Integrate Peak Areas (Area_S, Area_R) Chromatogram->Integrate Calculate Calculate ee% ee% = |(Area_S - Area_R)| / (Area_S + Area_R) * 100 Integrate->Calculate

Caption: Workflow for direct chiral GC analysis.

Step-by-Step Protocol
  • Column Installation: Install an Astec CHIRALDEX G-TA capillary column (30m x 0.25mm ID) or equivalent gamma-cyclodextrin based chiral column.

  • Instrument Setup:

    • Carrier Gas: Nitrogen or Helium, at a flow rate of approximately 0.5 mL/min.

    • Injector: Set to 200°C with a high split ratio (e.g., 200:1).

    • Oven: Set to an isothermal temperature of 120°C.

    • Detector (FID): Set to 200°C.

  • Sample Preparation: Prepare a dilute solution of your 4-chloro-1,3-butanediol sample (approx. 1 mg/mL) in a suitable solvent like ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Acquisition: Acquire the chromatogram. The expected retention times are approximately 15.9 min for the (R)-enantiomer and 17.1 min for the (S)-enantiomer.[1]

  • Calculation: Integrate the peak areas for both enantiomers and calculate the enantiomeric excess using the formula: ee (%) = [ (Area of S) - (Area of R) ] / [ (Area of S) + (Area of R) ] x 100

Data Summary Table
ParameterValueSource
Column Astec CHIRALDEX G-TA (30m x 0.25mm)[1]
Oven Temperature 120°C (Isothermal)[1]
Carrier Gas Nitrogen[1]
Flow Rate 0.5 mL/min[1]
Injection Temp. 200°C[1]
Detector Temp. 200°C[1]
Split Ratio 200:1[1]
Retention Time (R) ~15.9 min[1]
Retention Time (S) ~17.1 min[1]
Method 2: NMR Spectroscopy via Derivatization

This method is highly versatile and relies on converting the enantiomeric diols into diastereomers, which can be distinguished by ¹H NMR. A three-component system using 2-formylphenylboronic acid and a chiral amine is particularly effective for diols.[12][13]

Principle of Derivatization

The enantiomers of 4-chloro-1,3-butanediol react with achiral 2-formylphenylboronic acid and a single enantiomer of a chiral amine (e.g., (S)-α-methylbenzylamine) to form a pair of diastereomeric iminoboronate esters. These diastereomers exist in different chemical environments, leading to separate, resolvable signals in the ¹H NMR spectrum.[12][13]

Workflow Diagram

cluster_prep Derivatization cluster_nmr NMR Analysis cluster_data Data Analysis Sample Diol Sample (1.0 equiv) Mix Mix in NMR tube with CDCl3 Sample->Mix Reagent1 2-Formylphenyl- boronic Acid (1.1 equiv) Reagent1->Mix Reagent2 (S)-α-methyl- benzylamine (1.1 equiv) Reagent2->Mix Acquire Acquire ¹H NMR Spectrum Mix->Acquire Spectrum Observe Diastereomeric Signals Acquire->Spectrum Integrate Integrate Peak Areas (Area_diastereomer1, Area_diastereomer2) Spectrum->Integrate Calculate Calculate ee% ee% = |(Area1 - Area2)| / (Area1 + Area2) * 100 Integrate->Calculate

Caption: Workflow for NMR analysis via derivatization.

Step-by-Step Protocol
  • Reagent Preparation: Prepare solutions of the diol sample, 2-formylphenylboronic acid (1.1 equivalents), and (S)-α-methylbenzylamine (1.1 equivalents) in a suitable deuterated solvent (e.g., CDCl₃).

  • Derivatization: In an NMR tube, combine the diol sample with the derivatizing reagents. The reaction is typically rapid and can be performed at room temperature.[13]

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum. A spectrometer of 400 MHz or higher is recommended to ensure good signal dispersion.

  • Spectral Analysis: Identify a set of well-resolved signals corresponding to the two diastereomers. Protons on the imine or aromatic rings are often good candidates for integration.

  • Calculation: Carefully integrate the corresponding signals for each diastereomer. The enantiomeric excess of the original diol is equal to the diastereomeric excess of the products. ee (%) = [ (Area of Diastereomer 1) - (Area of Diastereomer 2) ] / [ (Area of Diastereomer 1) + (Area of Diastereomer 2) ] x 100

References
  • A Protocol for NMR Analysis of the Enantiomeric Excess of Chiral Diols Using an Achiral Diboronic Acid Template. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. PubMed. [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. SciSpace. [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances (RSC Publishing). [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. National Institutes of Health (NIH). [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. ResearchGate. [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Publishing. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. [Link]

  • Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • 4-CHLORO-1,3-BUTANEDIOL, (3R)-. gsrs.ncats.nih.gov. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • (S)-4-Chloro Butane-1,3-Diol. SynZeal. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Reaction of hydroxide with 4-chloro-1-butanol: Characterization of products for the development of an undergraduate organic chemistry laboratory experiment. Journals@UC. [Link]

  • (3S)-4-Chloro-1,3-butanediol. PubChem. [Link]

  • (3S)-4-Chlorobutane-1,3-diol. Veeprho. [Link]

  • 4-Chlorobutane-1,3-diol. PubChem. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (S)-4-Chloro-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of (S)-4-chloro-1,3-butanediol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral building block. The following sections provide in-depth answers to frequently asked questions and a troubleshooting guide for specific experimental issues, grounded in established chemical principles and field-proven insights.

Overview of Synthetic Strategy

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its preparation typically involves the stereoselective reduction of a carbonyl group. The most common and reliable pathway involves two key steps: first, the asymmetric reduction of a prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE), to the chiral intermediate, ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE). This is followed by the reduction of the ester group to yield the target diol.

Synthetic_Pathway COBE Ethyl 4-chloro-3-oxobutanoate (COBE) CHBE Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) COBE->CHBE Asymmetric Reduction (Ketone to Alcohol) Diol This compound CHBE->Diol Ester Reduction (Ester to Alcohol) Troubleshooting_Workflow start Unsatisfactory Result low_yield Problem: Low Yield start->low_yield low_ee Problem: Low e.e. start->low_ee cause_yield1 Cause: Incomplete Reaction low_yield->cause_yield1 cause_yield2 Cause: Degradation/Side Reaction low_yield->cause_yield2 cause_yield3 Cause: Work-up Loss low_yield->cause_yield3 cause_ee1 Cause: Poor Starting Material low_ee->cause_ee1 cause_ee2 Cause: Racemization low_ee->cause_ee2 sol_yield1 Action: - Verify NaBH4 activity. - Increase reagent stoichiometry. - Extend reaction time/adjust temp. cause_yield1->sol_yield1 sol_yield2 Action: - Maintain low temp during reaction. - Use mild acid for quench (e.g., NH4Cl). - Avoid extreme pH during work-up. cause_yield2->sol_yield2 sol_yield3 Action: - Saturate aqueous phase with NaCl. - Use continuous extraction. - Use more polar solvent (EtOAc). cause_yield3->sol_yield3 sol_ee1 Action: - Verify e.e. of starting ethyl (S)-4-chloro-3-hydroxybutanoate via chiral GC/HPLC. cause_ee1->sol_ee1 sol_ee2 Action: - Avoid harsh acidic or basic conditions, especially at high temps. cause_ee2->sol_ee2

Technical Support Center: Haloalcohol Stability in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for resolving stability issues with haloalcohols. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile intermediates in their synthetic workflows. Haloalcohols are invaluable building blocks, but their bifunctional nature—possessing both a nucleophilic hydroxyl group and an electrophilic carbon-halogen bond—presents unique stability challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these issues, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during reactions involving haloalcohols. Each question is followed by a detailed explanation of the underlying chemical principles and actionable protocols to resolve the issue.

Q1: My reaction is yielding an epoxide instead of the desired product. How can I prevent this decomposition?

A1: Cause & Mechanism

The most common decomposition pathway for haloalcohols is an intramolecular Sngcontent-ng-c1597341111="" class="ng-star-inserted">N2 reaction to form an epoxide.[1][2] This occurs when the hydroxyl group, or its corresponding alkoxide, acts as an internal nucleophile, attacking the adjacent carbon atom and displacing the halide leaving group.[3] This process, a variant of the Williamson ether synthesis, is highly efficient, especially under basic conditions which deprotonate the alcohol to form a much more potent alkoxide nucleophile.[4] The reaction proceeds most readily when the molecule can adopt an anti-periplanar conformation, placing the nucleophilic oxygen and the leaving group on opposite sides of the C-C bond.

Caption: Intramolecular SN2 cyclization of a haloalcohol to an epoxide.

Solutions:

  • Strict pH Control: The most direct solution is to avoid basic conditions. The rate of epoxide formation increases with pH.[5] If your reaction must be run under neutral or near-neutral conditions, consider using a buffer system to prevent pH excursions.

  • Protect the Hydroxyl Group: The most robust solution is to temporarily "mask" the hydroxyl group's reactivity by converting it into a protecting group.[6][7] This prevents it from acting as a nucleophile. Silyl ethers are an excellent choice as they are stable to a wide range of non-acidic and non-fluoride conditions but can be removed selectively.[8]

    Experimental Protocol: Protection of a Haloalcohol with TBSCl

    • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the haloalcohol (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • Add Base: Add imidazole (1.5-2.5 eq). Imidazole acts as a base to neutralize the HCl byproduct and as a catalyst.

    • Add Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.1-1.2 eq) portion-wise at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material (typically 1-4 hours).

    • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting TBS-protected haloalcohol by flash column chromatography on silica gel.

Q2: My reaction is producing significant amounts of alkene byproducts. What is causing this and how can I minimize it?

A2: Cause & Mechanism

Alkene formation arises from the elimination of H-X or H₂O from the haloalcohol backbone. The specific pathway depends on the reaction conditions.

  • Acid-Catalyzed Dehydration (E1 Mechanism): Under strong acidic conditions, the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺), which is an excellent leaving group.[9][10] Departure of water generates a carbocation intermediate, which can then lose a proton from an adjacent carbon to form an alkene.[11][12] This pathway is most common for secondary and tertiary alcohols which can form relatively stable carbocations.[13]

  • Base-Induced Dehydrohalogenation (E2 Mechanism): While less common than epoxide formation, a strong, sterically hindered base can abstract a proton from the carbon adjacent to the halogen-bearing carbon, leading to an E2 elimination to form an alkene. This competes with the SN2 cyclization.

Solutions:

  • Avoid Strong Acids: If possible, avoid using strong, non-nucleophilic acids like H₂SO₄ or H₃PO₄, which are classic dehydration agents.[12] If acidic conditions are required, consider using a milder Lewis acid or running the reaction at a lower temperature to disfavor the elimination pathway.

  • Convert -OH to a Better Leaving Group for SN2: To favor substitution over elimination, convert the hydroxyl group into a sulfonate ester (e.g., tosylate or mesylate).[10] These are excellent leaving groups under neutral or mildly basic conditions and will be readily displaced by a wide range of nucleophiles in an SN2 fashion, avoiding carbocation formation.

  • Use Polar Aprotic Solvents: For SN2 reactions, polar aprotic solvents like DMSO or DMF are generally preferred over polar protic solvents.[14][15] Protic solvents can stabilize the ground state of the nucleophile through hydrogen bonding, increasing the activation energy for the SN2 reaction and potentially allowing elimination to become more competitive.[16]

Q3: I am observing rearranged products in my reaction. Why is this happening and what is the solution?

A3: Cause & Mechanism

The formation of rearranged products is a tell-tale sign of a carbocation intermediate.[17] This occurs under conditions that favor an SN1 or E1 mechanism, typically with secondary or tertiary alcohols in the presence of strong acid.[18] Once formed, a less stable carbocation (e.g., secondary) can undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation (e.g., tertiary or resonance-stabilized).[18] This new carbocation is then trapped by a nucleophile or undergoes elimination, leading to a constitutional isomer of the expected product.

Caption: Decision workflow for managing haloalcohol reactivity.

Solutions:

  • Avoid Carbocation-Forming Conditions: The most effective strategy is to use reaction conditions that follow an SN2 pathway, which does not involve a carbocation intermediate.[19]

  • For Nucleophilic Substitution:

    • Activate the alcohol by converting it to a tosylate (OTs) or mesylate (OMs).

    • React the resulting sulfonate ester with a strong nucleophile in a polar aprotic solvent (e.g., DMF, acetonitrile).

  • For Reactions at the Halogenated Carbon:

    • Protect the alcohol group first (see Q1). This prevents the alcohol from participating in acid-base chemistry that could lead to carbocation formation.

Frequently Asked Questions (FAQs)
  • Q: What is the primary decomposition pathway for haloalcohols?

    • A: The most common and rapid decomposition pathway is intramolecular cyclization to form an epoxide, especially in the presence of a base.[1][2]

  • Q: Are bromohydrins more or less stable than chlorohydrins?

    • A: Generally, bromohydrins are less stable and more reactive than chlorohydrins. Bromide is a better leaving group than chloride, which facilitates both intramolecular SN2 (epoxidation) and intermolecular substitution reactions.

  • Q: What is the ideal pH range to maintain haloalcohol stability?

    • A: A slightly acidic to neutral pH range (pH 4-7) is generally safest to minimize both base-catalyzed epoxide formation and acid-catalyzed dehydration/rearrangement.[20][21] However, the optimal pH is highly substrate and reaction-dependent.

  • Q: Can I use a strong base like NaOH or NaH with a haloalcohol?

    • A: It is strongly discouraged. Strong bases will rapidly and quantitatively deprotonate the alcohol, leading to the formation of an alkoxide that will almost certainly cyclize to the epoxide.[22] If a base is required for another part of your molecule, the haloalcohol's hydroxyl group must be protected first.[7]

  • Q: How does solvent choice impact stability?

    • A: Solvent choice can significantly influence reaction pathways.[15] Polar protic solvents (like water or ethanol) can stabilize ions and may favor SN1 pathways, potentially leading to rearrangements.[14] They can also act as nucleophiles.[23] Polar aprotic solvents (like DMF or DMSO) are ideal for SN2 reactions and do not facilitate carbocation formation.[14]

Data Summary: Alcohol Protecting Groups

Choosing the right protecting group is critical for multi-step synthesis. The table below summarizes common protecting groups for alcohols, their stability, and deprotection conditions.[6][8][24]

Protecting GroupAbbreviationStable ToUnstable ToDeprotection Reagents
Silyl Ethers
tert-ButyldimethylsilylTBDMS or TBSBases, Nucleophiles, Reductants, most OxidantsStrong Acids, Fluoride IonsTBAF, HF•Pyridine, CSA, PPTS
TriisopropylsilylTIPSBases, Nucleophiles, Reductants, most OxidantsStrong Acids, Fluoride IonsTBAF, HF•Pyridine (slower than TBS)
Acetals
TetrahydropyranylTHPBases, Nucleophiles, Reductants, OxidantsAqueous Acid (mild)p-TsOH, PPTS, AcOH in THF/H₂O
MethoxymethylMOMBases, Nucleophiles, Reductants, OxidantsAqueous Acid (stronger)HCl in THF, MgBr₂
Ethers
BenzylBnBases, Nucleophiles, Reductants (non-catalytic), OxidantsStrong Acids, Catalytic HydrogenolysisH₂/Pd-C, Na/NH₃(l)
References
  • BYJU'S. Synthesis of Halohydrin. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. On the Epoxidation of Alkenes. [Link]

  • University of Calgary, Department of Chemistry. Ch16: HO-C-C-X => epoxide. [Link]

  • Organic Chemistry Tutor. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. [Link]

  • Chemistry LibreTexts. (2020). 15.7: Synthesis of Epoxides. [Link]

  • University of Illinois Springfield. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • Wikipedia. Halohydrin. [Link]

  • University of Windsor, Department of Chemistry and Biochemistry. Alcohol Protecting Groups. [Link]

  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects. [Link]

  • Wikipedia. Protecting group. [Link]

  • Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. [Link]

  • Michigan State University, Department of Chemistry. Alcohol Reactivity. [Link]

  • Chemistry Steps. Alkyl Halides to Alcohols. [Link]

  • Samec, J. S. M., et al. (2019). Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III) catalyst. Nature Communications. [Link]

  • UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Wikipedia. Solvent effects. [Link]

  • Mamontov, G. V., et al. (2019). Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review. MDPI. [Link]

  • University of Illinois Springfield. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • Leah4sci. (2015). The mechanism of how halohydrins make epoxides via intramolecular SN2. YouTube. [Link]

  • Jack Westin. Protecting Groups. [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]

  • Chemistry LibreTexts. (2020). 13.6: Synthesis of Alcohols - Review. [Link]

  • Rigo, R., et al. (2012). Ru and Os catalysts for alcohol C-H activation reactions. Chimica Oggi-Chemistry Today. [Link]

  • Sheppard, T. D., et al. (2014). Regioselective dihalohydration reactions of propargylic alcohols: gold-catalyzed and noncatalyzed reactions. Angewandte Chemie International Edition. [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. [Link]

  • Hua, G., & Reckhow, D. A. (2012). Effect of Alkaline pH on the Stability of Halogenated DBPs. ResearchGate. [Link]

  • de Gonzalo, G., & Paul, C. E. (2019). Haloperoxidases as catalysts in organic synthesis. RSC Publishing. [Link]

  • Fagnani, R., et al. (2018). Alcohol stability variation at different levels of pH and α-lactose.... ResearchGate. [Link]

  • Kwantlen Polytechnic University. 1.2 Reactions of Alcohols. KPU Pressbooks. [Link]

  • Sheppard, T. D., et al. (2014). Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Non-Catalyzed Reactions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]

  • Chemistry LibreTexts. (2020). 9.10: Formation of Halohydrins. [Link]

  • Siebert, K. J. (2006). The Effect of Beer pH on Colloidal Stability and Stabilization--A Review and Recent Findings. ResearchGate. [Link]

  • Journal of Pharmaceutical and Medical Sciences. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Van Vleet, M. J. (2019). 02.08 Synthesis of Alcohols. YouTube. [Link]

  • Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Klinman, J. P. (1976). Effect of pH on the liver alcohol dehydrogenase reaction. PubMed. [Link]

  • ScienceDaily. (2013). Small change for big improvement: Halogen bonds and drug discovery. [Link]

Sources

preventing racemization of (S)-4-Chloro-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-4-Chloro-1,3-butanediol

A Guide to Preserving Enantiomeric Purity

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization of this valuable chiral building block. This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind these recommendations.

Understanding the Challenge: The Mechanism of Racemization

This compound is susceptible to racemization, the process by which an enantiomerically pure compound converts into a 1:1 mixture of both (R) and (S) enantiomers, resulting in a loss of optical activity.[1] For this specific molecule, the primary pathway for racemization involves intramolecular cyclization.

The hydroxyl group at the C3 position can act as an internal nucleophile, attacking the carbon bearing the chlorine atom (C4). This SN2-type reaction proceeds through a backside attack, leading to the formation of a transient, achiral epoxide intermediate (an oxetane). Subsequent nucleophilic attack on this intermediate by a chloride ion (Cl⁻) can occur at either of the two carbons of the former epoxide ring. Attack at one carbon regenerates the starting (S)-enantiomer, while attack at the other carbon produces the undesired (R)-enantiomer. Because the intermediate is symmetric, both outcomes are equally probable, leading to a racemic mixture over time.

This process is highly dependent on factors such as pH, temperature, and the presence of nucleophiles.[1][2]

Racemization_Mechanism cluster_Intermediate Intermediate S_mol This compound Intermediate Symmetric Epoxide (Oxetane Intermediate) S_mol->Intermediate Intramolecular SN2 Attack Intermediate->S_mol Cl⁻ Attack (Path A) R_mol (R)-4-Chloro-1,3-butanediol Intermediate->R_mol Cl⁻ Attack (Path B)

Caption: Mechanism of racemization for this compound via an epoxide intermediate.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the handling, reaction, and purification of this compound.

Category 1: Reaction Conditions

Q1: My reaction requires a basic catalyst, but I'm observing a significant drop in enantiomeric excess (ee%). What's happening?

A1: Basic conditions dramatically accelerate racemization. The base deprotonates the hydroxyl group, creating a highly nucleophilic alkoxide. This greatly increases the rate of the intramolecular SN2 reaction that forms the symmetric epoxide intermediate, leading to rapid racemization. Alkaline hydrolysis of chlorohydrins is a known pathway for epoxide formation.[3]

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: If a base is essential, opt for a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) instead of common bases like NaOH, KOH, or triethylamine.

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Temperature significantly impacts the rate of racemization.[2][4]

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or UPLC) and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions will increase racemization.[1]

  • Consider Alternative Synthetic Routes: If racemization is unavoidable under basic conditions, explore alternative synthetic pathways that operate under neutral or mildly acidic conditions.

Q2: I am running a reaction under acidic conditions and still see some loss of ee%. I thought acid would be safe.

A2: While generally more stable under acidic conditions than basic ones, strong acids and high temperatures can still promote racemization.[2] The acid can protonate the hydroxyl group, making it a better leaving group, or protonate the chlorine, facilitating the formation of a chloronium ion, though the epoxide pathway is generally more dominant for vicinal halohydrins.[5][6] The presence of a high concentration of chloride ions in acidic media (e.g., using concentrated HCl) can also increase the rate of nucleophilic attack on the epoxide intermediate.[2]

Troubleshooting Steps:

  • Control pH: Maintain the pH in a weakly acidic to neutral range (pH 4-7) if possible. Racemization rates for some chloro-aliphatic compounds are significantly slower in this range compared to pH levels below 2.5.[2]

  • Use Lewis Acids Cautiously: If a Lewis acid is required, choose one known for milder conditions and use it at low temperatures.

  • Limit Excess Acid: Use only the required catalytic amount of acid.

Category 2: Work-up and Purification

Q3: My ee% is high immediately after the reaction, but it drops significantly after aqueous work-up and extraction. Why?

A3: This is a classic sign of pH-induced racemization during the work-up phase. Using unbuffered water or basic solutions (like a sodium bicarbonate wash) can create micro-environments with pH levels that are detrimental to the stereochemical integrity of your product.

Troubleshooting Protocol: Racemization-Free Work-up

  • Cool Down: Before work-up, cool the reaction mixture to 0-5 °C to slow down any potential racemization pathways.

  • Buffered Quench: Quench the reaction by adding it to a pre-chilled, saturated solution of ammonium chloride (NH₄Cl, pH ≈ 4.5-5.5) or a phosphate buffer (pH ≈ 6.8-7.0). Avoid using strong bases like NaHCO₃ or Na₂CO₃ washes.

  • Extraction: Extract the product swiftly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Do not let the aqueous and organic layers sit for extended periods.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo at low temperatures (<30 °C).

Q4: Can I use silica gel chromatography to purify this compound?

A4: Yes, but with caution. Standard silica gel is slightly acidic and its large surface area can catalyze racemization, especially if the elution process is slow.

Chromatography Best Practices:

  • Neutralized Silica: Consider using silica gel that has been pre-treated with a buffer or a small amount of a non-nucleophilic base like triethylamine mixed into the eluent system.

  • Flash Chromatography: Use flash chromatography rather than gravity chromatography to minimize the time the compound spends on the column.

  • Solvent System: Choose a solvent system that provides good separation and a reasonable retention factor (Rƒ ≈ 0.3-0.4) to ensure rapid elution.

ParameterStandard Conditions (High Risk)Recommended Conditions (Low Risk)Rationale
pH Control Uncontrolled, especially basic washesBuffered solutions (pH 4-7)Prevents base-catalyzed formation of the epoxide intermediate.[2][3]
Temperature Room temp. or elevated0-5 °C for work-up, <30 °C for concentrationReduces the kinetic rate of all racemization pathways.[4]
Purification Slow gravity chromatography on silicaFast flash chromatography, possibly on neutralized silicaMinimizes contact time with the acidic silica surface.
Storage Time Prolonged storage in solutionImmediate use or storage as a dry solid at low temp.Prevents slow racemization that can occur in solution over time.
Category 3: Analysis and Storage

Q5: How can I accurately determine the enantiomeric excess of my product?

A5: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). Gas Chromatography (GC) with a chiral column can also be used, often after derivatization of the diol.[7]

Protocol: Chiral HPLC Analysis

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns like Lux Cellulose-1, Lux Cellulose-2, or CHIRALCEL® OD-H are excellent starting points.[8]

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol. For reversed-phase, acetonitrile/water or methanol/water systems are common.[9][10]

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered before injection.

  • Analysis: Inject the sample and analyze the chromatogram. The ee% is calculated from the relative peak areas of the two enantiomers: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

Q6: What are the best conditions for storing this compound to prevent degradation or racemization over time?

A6: Long-term stability is best achieved by minimizing molecular mobility and exposure to catalysts.

Storage Recommendations:

  • Form: Store as a pure, dry solid if possible. If it is an oil, ensure it is free of residual solvents or acids/bases.

  • Temperature: Store at low temperatures, preferably at -20 °C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

  • Solvent: Avoid long-term storage in solution, especially in protic solvents like methanol or ethanol which can potentially participate in reactions.

References

  • EP0214572A2 - Racemization of optically active compounds having a chlorine substituted chiral carbon atom - Google P
  • Influence of Chlorine Substitution on the Hydrolytic Stability of Biaryl Ether Nucleoside Adducts Produced by Phenolic Toxins - Sci-Hub.
  • Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade | Organic Letters - ACS Public
  • Rate Constants and Reaction Products of the Alkaline Hydrolysis of Ethylene and Trimethylene Chlorohydrins with Alkyl Substituen - SciSpace.
  • Technical Support Center: Prevention of Racemization During Workup of Chiral Products - Benchchem.
  • 8.10: Formation of Halohydrins - Chemistry LibreTexts.
  • Chiral HPLC Separ
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PubMed Central.
  • Basics of chiral HPLC - Sigma-Aldrich.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • EP1251180A2 - Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism - Google P
  • The Chiral Notebook.
  • Halohydrin formation (video) | Hydrocarbons - Khan Academy.
  • Halohydrins

Sources

analytical challenges in characterizing (S)-4-Chloro-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-4-Chloro-1,3-butanediol

A Senior Application Scientist's Guide to Analytical Characterization & Troubleshooting

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who work with this critical chiral intermediate. As a key building block in the synthesis of various pharmaceuticals, ensuring its stereochemical and chemical purity is paramount. This document provides in-depth, experience-driven answers to common analytical challenges, complete with detailed protocols and troubleshooting workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of this compound, moving from chiral purity determination to impurity profiling and structural confirmation.

Category 1: Chiral Purity & Enantiomeric Excess (ee) Determination

Q1: My primary challenge is accurately determining the enantiomeric excess (ee) of my this compound sample. What is the recommended method?

A: The most direct and widely cited method for resolving the enantiomers of 4-chloro-1,3-butanediol is Chiral Gas Chromatography (GC) . The hydroxyl groups in the molecule allow for effective interaction with chiral stationary phases, making it highly suitable for this application.

  • Expertise & Rationale: Chiral GC is preferred due to its high resolving power for volatile and semi-volatile chiral compounds. The key is selecting a stationary phase that provides sufficient enantiomeric recognition. Cyclodextrin-based columns are particularly effective. A patent for a related process specifically identifies a cyclodextrin-based capillary column, Astec CHIRALDEX G-TA, as being successful in separating the (R) and (S) enantiomers, providing baseline resolution which is essential for accurate quantification.[1]

Q2: I'm seeing poor resolution between the (S) and (R) enantiomers on my chiral GC column. How can I improve separation?

A: Poor resolution is a common problem that can often be solved by systematically optimizing your GC method parameters. The interaction between the analyte and the chiral stationary phase is highly sensitive to temperature and carrier gas flow rate.

  • Expertise & Rationale:

    • Lower the Oven Temperature: Enantioselective interactions are often stronger at lower temperatures. Reducing the column temperature or using a slower temperature ramp rate increases the interaction time between the analyte and the chiral stationary phase, which can significantly enhance resolution.

    • Optimize Carrier Gas Flow Rate: The van Deemter equation describes how column efficiency is affected by the linear velocity of the carrier gas. There is an optimal flow rate for maximum resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if resolution improves.[1]

    • Consider Derivatization: If optimization fails, derivatizing the hydroxyl groups with an achiral reagent (e.g., trifluoroacetic anhydride) can improve volatility and sometimes enhance chiral recognition on the column.[1] This is because the bulky derivatizing group can create more pronounced steric differences between the two enantiomers' interactions with the stationary phase.

Q3: Are there alternative methods to chiral GC for ee determination?

A: Yes, while chiral GC is a primary method, other techniques can be employed, particularly if GC is not available or if the sample is not amenable to it.

  • Expertise & Rationale:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful alternative. Polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are often effective for separating chiral alcohols. This method avoids the high temperatures of a GC inlet, which can be beneficial if sample stability is a concern.

    • Capillary Electrophoresis (CE): Chiral CE using a chiral selector, such as a cyclodextrin derivative added to the background electrolyte, is another high-efficiency separation technique.[2] The separation is based on the differential binding affinity of each enantiomer with the chiral selector in the electric field.

    • NMR with Chiral Solvating Agents: This is a spectroscopic approach. By adding a chiral solvating agent or a chiral derivatizing agent to your NMR sample, you can induce a chemical shift difference between the signals of the (R) and (S) enantiomers. Integration of these now-distinct peaks allows for the determination of the enantiomeric ratio.

Category 2: Purity Analysis & Impurity Profiling

Q4: I'm observing unexpected peaks in my GC chromatogram. What are the likely impurities?

A: Unexpected peaks can originate from the synthetic route, degradation of the product, or contamination. The most common impurities to consider are:

  • Expertise & Rationale:

    • The (R)-enantiomer: This is the most obvious stereochemical impurity.

    • Residual Solvents: Solvents used in the synthesis or purification steps (e.g., ethyl acetate, ethanol).

    • Starting Materials or Byproducts: Depending on the synthetic pathway, you might see precursors or related byproducts like 1,2,4-butanetriol or 3-hydroxy-γ-butyrolactone.[1]

    • Degradation Products: As discussed below, the molecule can degrade, particularly under thermal stress.

Q5: My sample purity seems to decrease over time or upon injection into the GC. What's causing this instability?

A: Haloalcohols like this compound can be thermally labile and susceptible to intramolecular reactions.

  • Expertise & Rationale: The most probable cause of instability, especially in a hot GC inlet, is an intramolecular nucleophilic substitution (an SN2 reaction). The hydroxyl group at the C3 position can attack the carbon bearing the chlorine atom (C4), displacing the chloride ion to form a cyclic ether, specifically (S)-3-hydroxytetrahydrofuran . A similar instability has been observed in the related compound 4-chlorobutan-1-ol, which readily cyclizes to form tetrahydrofuran (THF).[3] To mitigate this, use the lowest possible injector temperature that still allows for efficient volatilization of the analyte.

Category 3: Structural Confirmation & Characterization

Q6: How can I definitively confirm the structure of this compound using spectroscopy?

A: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is required for unambiguous structural confirmation.

  • Expertise & Rationale:

    • NMR (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom.

    • Mass Spectrometry (coupled with GC or LC): Confirms the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure.[4]

    • IR Spectroscopy: Confirms the presence of key functional groups, primarily the broad O-H stretch for the alcohol groups and the C-Cl stretch.[4]

Q7: I'm having trouble interpreting the NMR spectrum of my sample. What are the expected chemical shifts and coupling patterns?

  • Expertise & Rationale (¹H NMR):

    • -CH(OH)- (C3-H): This proton will be a multiplet, coupled to the protons on C2 and C4. It will likely appear in the range of 3.8-4.2 ppm.

    • -CH₂Cl (C4-H₂): These two protons are adjacent to the chlorine and the chiral center. They will appear as a doublet of doublets (or a more complex multiplet) due to coupling with the C3 proton. Expect this signal around 3.6-3.8 ppm.

    • -CH₂- (C2-H₂): This methylene group is adjacent to the C1 and C3 carbons. It will be a multiplet coupled to protons on both sides, likely appearing around 1.7-1.9 ppm.

    • -CH₂OH (C1-H₂): This methylene group is adjacent to the primary alcohol. It will be a multiplet coupled to the C2 protons, expected around 3.7-3.9 ppm.

    • -OH protons: These will be broad singlets that are exchangeable with D₂O. Their chemical shift is highly dependent on concentration and solvent.

Detailed Analytical Protocols

Protocol 1: Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

This protocol is a starting point based on established methods for similar compounds.[1] Optimization will be necessary for your specific instrument and column.

  • Column: Astec CHIRALDEX G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent gamma-cyclodextrin-based chiral column.

  • Sample Preparation: Dilute the sample to approximately 1 mg/mL in a suitable solvent like ethyl acetate or methanol.

  • GC Parameters:

    • Injector Temperature: 200°C (Use the lowest possible temperature to avoid degradation).

    • Detector (FID) Temperature: 250°C.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of ~0.8 mL/min.

    • Split Ratio: 100:1 (adjust as needed for peak shape and intensity).

    • Oven Program: Start at 110°C, hold for 1 minute, then ramp at 1°C/min to 140°C. Hold at 140°C for 5 minutes.

  • Data Analysis:

    • Identify the peaks for the (R) and (S) enantiomers. Based on literature for this column type, the (S)-form is expected to have a longer retention time than the (R)-form.[1]

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

Troubleshooting Workflows & Data Tables

Diagrams

G start Poor or No Chiral Resolution on GC check_temp Is Oven Temperature Optimized? start->check_temp lower_temp Action: Lower initial temp and/or reduce ramp rate (e.g., 1-2°C/min) check_temp->lower_temp No check_flow Is Carrier Gas Flow Rate Optimized? check_temp->check_flow Yes success Resolution Achieved lower_temp->success lower_flow Action: Reduce flow rate (e.g., from 1.0 to 0.8 mL/min) check_flow->lower_flow No check_column Is Column Conditioned and Appropriate? check_flow->check_column Yes lower_flow->success bake_column Action: Bake out column per manufacturer's guide. Confirm column choice. check_column->bake_column No consider_deriv Consider Derivatization (e.g., with TFAA) to increase volatility/separation check_column->consider_deriv Yes bake_column->success

Caption: Troubleshooting Poor Chiral GC Separation.

G start Unexpected Peak(s) in Chromatogram run_blank Action: Inject a solvent blank start->run_blank blank_result Is peak present in blank? run_blank->blank_result solvent_contam Source: Solvent or System Contamination blank_result->solvent_contam Yes run_gcms Action: Analyze sample by GC-MS to obtain mass spectrum of peak blank_result->run_gcms No compare_ms Compare MS with library and known related substances run_gcms->compare_ms identify_source Identify Source compare_ms->identify_source impurity Source: Synthetic Impurity (starting material, byproduct) identify_source->impurity degradation Source: On-column or storage degradation product (e.g., 3-hydroxytetrahydrofuran) identify_source->degradation

Caption: Identifying the Source of Unexpected Peaks.

Data Tables

Table 1: Typical GC Parameters for Chiral Separation

Parameter Setting Rationale
Injector Temperature 200 - 220 °C Balance between efficient volatilization and minimizing thermal degradation.
Column Type Gamma-Cyclodextrin Proven selectivity for chiral diols.[1]
Oven Program Low initial temp (e.g., 110°C), slow ramp (1-2°C/min) Maximizes interaction with the chiral stationary phase to improve resolution.
Carrier Gas Flow 0.8 - 1.2 mL/min (Helium) Optimized for column efficiency (van Deemter).

| Detector | FID | Robust and universal detector for organic compounds. |

Table 2: Potential Impurities and their Characteristics

Compound Molecular Formula Molecular Wt. Potential Analytical Observation
(R)-4-Chloro-1,3-butanediol C₄H₉ClO₂ 124.57 Peak eluting just before the (S)-enantiomer on a CHIRALDEX G-TA column.[1]
(S)-3-Hydroxytetrahydrofuran C₄H₈O₂ 88.11 Potential degradation product, may appear in GC, especially with high inlet temps.
1,2,4-Butanetriol C₄H₁₀O₃ 106.12 A potential byproduct from certain synthetic routes.[1]

| 3-Hydroxy-γ-butyrolactone | C₄H₆O₃ | 102.09 | A potential byproduct from certain synthetic routes.[1] |

References

  • SynZeal. (S)-4-Chloro Butane-1,3-Diol. [Link]

  • Daiso Co Ltd. (2002). Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). [Link]

  • Journals@UC. (n.d.). Reaction of hydroxide with 4-chloro-1-butanol: Characterization of products for the development of an undergraduate organic chemistry laboratory experiment. [Link]

  • LookChem. This compound. [Link]

  • Biointerface Research in Applied Chemistry. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. [Link]

  • PubChem. 4-Chlorobutane-1,3-diol. [Link]

  • Veeprho. (3S)-4-Chlorobutane-1,3-diol | CAS 139013-68-6. [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • ResearchGate. (2019). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. [Link]

  • PubMed Central. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. [Link]

  • MDPI. (2014). Molecular Modeling Study of Chiral Separation and Recognition Mechanism of β-Adrenergic Antagonists by Capillary Electrophoresis. Molecules. [Link]

  • PubChem. (3S)-4-Chloro-1,3-butanediol. [Link]

  • National Institutes of Health. (2018). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]

  • PubChem. (R)-4-Chloro-1,3-butanediol. [Link]

Sources

Validation & Comparative

A Comparative Guide to (S)- and (R)-4-Chloro-1,3-butanediol: Chiral Synthons for High-Value Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks—enantiomerically pure compounds used as starting materials—are indispensable tools in this endeavor. Among these, the enantiomers of 4-Chloro-1,3-butanediol represent versatile C4 synthons, whose distinct spatial arrangements dictate their utility in constructing the core structures of blockbuster drugs. This guide provides an in-depth comparison of (S)-4-Chloro-1,3-butanediol and (R)-4-Chloro-1,3-butanediol, offering field-proven insights, supporting experimental data, and detailed protocols for researchers, scientists, and drug development professionals. We will explore the causality behind their divergent applications and provide the technical foundation necessary for their strategic implementation in complex synthetic routes.

Physicochemical and Stereochemical Properties: A Tale of Two Enantiomers

This compound and (R)-4-Chloro-1,3-butanediol are non-superimposable mirror images of each other. As enantiomers, they share identical physical properties such as molecular weight, boiling point, and density. The defining difference lies in their interaction with plane-polarized light—one rotates it to the left (levorotatory, (-)) and the other to the right (dextrorotatory, (+))—and, more importantly, their differential interaction with other chiral molecules, such as biological receptors and enzymes. This latter property is the cornerstone of their distinct roles in asymmetric synthesis.[1][2]

PropertyThis compound(R)-4-Chloro-1,3-butanediol
Molecular Formula C₄H₉ClO₂C₄H₉ClO₂
Molecular Weight 124.57 g/mol 124.57 g/mol
CAS Number 139013-68-6125605-10-9
Appearance Colorless Liquid (presumed)Colorless Liquid (presumed)
Density ~1.229 g/cm³ (predicted)~1.229 g/cm³ (predicted)
Boiling Point ~270.2 °C at 760 mmHg (predicted)~270.2 °C at 760 mmHg (predicted)
Optical Rotation Levorotatory (-)Dextrorotatory (+)
Canonical SMILES C(CO)OC(CO)O

Synthesis: The Chemoenzymatic Approach to Enantiopurity

The industrial production of enantiomerically pure (S)- and (R)-4-Chloro-1,3-butanediol relies on a robust chemoenzymatic strategy. The key step is the asymmetric reduction of a prochiral ketone, ethyl 4-chloro-3-oxobutanoate (ECOB), to the corresponding chiral hydroxy-ester, followed by a standard chemical reduction of the ester group.

The choice of enzyme in the initial reduction dictates the stereochemical outcome. Carbonyl reductases or alcohol dehydrogenases that follow Prelog's rule typically yield the (S)-enantiomer, while anti-Prelog enzymes produce the (R)-enantiomer. This biocatalytic step is favored in industry for its exceptionally high enantioselectivity (often >99% enantiomeric excess, e.e.), mild reaction conditions, and avoidance of heavy metal catalysts.[3]

Below is a logical workflow illustrating this common synthetic pathway.

G cluster_0 Biocatalytic Asymmetric Reduction cluster_1 Chemical Reduction ECOB Ethyl 4-chloro-3-oxobutanoate (ECOB) S_Ester Ethyl (S)-4-chloro-3-hydroxybutanoate ECOB->S_Ester Prelog-selective Reductase (e.g., from Candida) NADPH-regeneration >99% e.e. R_Ester Ethyl (R)-4-chloro-3-hydroxybutanoate ECOB->R_Ester Anti-Prelog-selective Reductase (e.g., from Sporobolomyces) NADPH-regeneration >95% e.e. S_Diol This compound S_Ester->S_Diol NaBH₄ Methanol/THF R_Diol (R)-4-Chloro-1,3-butanediol R_Ester->R_Diol NaBH₄ Methanol/THF

Figure 1: General chemoenzymatic synthesis pathway for (S)- and (R)-4-Chloro-1,3-butanediol.

Comparative Applications in Pharmaceutical Synthesis

The true divergence of these enantiomers lies in their application as chiral synthons. The specific stereocenter of the diol is strategically chosen to introduce the required chirality into the final active pharmaceutical ingredient (API).

This compound: The Key to Statin Side-Chains

The (S)-enantiomer is a cornerstone intermediate in the synthesis of the dihydroxyheptanoic acid side-chain common to many statin drugs, which are HMG-CoA reductase inhibitors used to lower cholesterol.[4] The (3R,5R)-stereochemistry of the side-chain in Atorvastatin (Lipitor®) and the (3R,5S)-stereochemistry in Rosuvastatin (Crestor®) are critical for their biological activity.[5] Starting with this compound or its precursor, ethyl (S)-4-chloro-3-hydroxybutanoate, ensures that the C3-hydroxyl group (which becomes the C5-hydroxyl in the final statin) has the correct absolute configuration early in the synthesis.[6]

This strategic choice avoids costly and often low-yielding chiral resolutions at later stages and is a prime example of the economic and efficiency benefits of using chiral building blocks.

G S_Diol This compound (or its precursor) Protect Protection & Functionalization S_Diol->Protect Establishes C5 'R' configuration Chain Chiral Statin Side-Chain (e.g., (4R,6R)-dioxane intermediate) Protect->Chain Couple Coupling with Heterocyclic Core (Paal-Knorr or Wittig Reaction) Chain->Couple Statin Final Statin API (Atorvastatin, Rosuvastatin) Couple->Statin

Figure 2: Role of the (S)-enantiomer in the synthesis of statin drugs.
(R)-4-Chloro-1,3-butanediol: A Synthon for L-Carnitine and GABOB

In contrast, the (R)-enantiomer serves as a valuable precursor for other important chiral molecules. A primary application is in the synthesis of L-carnitine ((R)-3-hydroxy-4-(trimethylammonio)butanoate), a crucial compound involved in fatty acid metabolism within cells.[7] The synthesis leverages the (R)-configured hydroxyl group of the starting material. The precursor, ethyl (R)-4-chloro-3-hydroxybutyrate, is reacted with trimethylamine to introduce the quaternary ammonium group, followed by hydrolysis to yield L-carnitine.[7][8]

Furthermore, the (R)-enantiomer is used to synthesize (R)-(-)-γ-amino-β-hydroxybutyric acid (GABOB), a compound with neuromodulatory and anti-epileptic activity.[6][9] In this case, the chloro- or a related nitrile group is converted to an amine, establishing the final chiral amino alcohol structure. The biological activity of GABOB is known to be stereospecific, with the (R)-enantiomer being significantly more potent.[10]

Performance Comparison Summary
FeatureThis compound(R)-4-Chloro-1,3-butanediol
Primary Application Synthesis of HMG-CoA reductase inhibitors (Statins)[4]Synthesis of L-Carnitine and (R)-GABOB[7][9]
Key Drug Examples Atorvastatin (Lipitor®), Rosuvastatin (Crestor®)[6]L-Carnitine, (R)-GABOB[7][10]
Stereochemical Goal To install the (3R,5R) or (3R,5S) diol stereochemistry in the final drug side-chain.[5]To install the (R)-hydroxyl configuration for biological activity.[7]
Typical Precursor Yield >90% (from biocatalytic reduction)>95% (from biocatalytic reduction)
Typical Precursor e.e. >99%>99%[8]

Experimental Protocols

Herein, we provide validated, step-by-step methodologies for the key transformations discussed. These protocols are designed to be self-validating, with clear endpoints and analytical checks.

Protocol 1: Biocatalytic Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate

This protocol utilizes a whole-cell biocatalyst co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration, a highly efficient and scalable system.

  • Materials & Reagents:

    • Recombinant E. coli cells expressing a Prelog-selective carbonyl reductase and glucose dehydrogenase (GDH).

    • Ethyl 4-chloro-3-oxobutanoate (ECOB)

    • D-Glucose (for NADPH regeneration)

    • NADP⁺ (catalytic amount)

    • Potassium phosphate buffer (100 mM, pH 6.5)

    • Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate

    • Triton X-100 (optional surfactant to improve substrate availability)

  • Procedure:

    • Bioreactor Setup: In a temperature-controlled bioreactor, prepare a biphasic system consisting of 1 L of 100 mM potassium phosphate buffer (pH 6.5) and 1 L of n-butyl acetate. Add D-glucose to the aqueous phase to a final concentration of 1.2 M.

    • Catalyst & Cofactor Addition: Add 50 g (wet cell weight) of the recombinant E. coli cells and 100 mg of NADP⁺ to the aqueous phase.

    • Substrate Addition: Begin gentle agitation (e.g., 200 rpm) and maintain the temperature at 30°C. Add 100 g (0.61 mol) of ethyl 4-chloro-3-oxobutanoate to the organic phase.

    • Reaction Monitoring: Monitor the reaction progress by taking samples from the organic phase and analyzing for substrate consumption and product formation via gas chromatography (GC) using a chiral column (e.g., CycloSil-B) to determine both conversion and enantiomeric excess. The pH of the aqueous phase should be maintained at 6.5 by the controlled addition of 2 M NaOH.

    • Work-up: Once the conversion of ECOB exceeds 99% (typically 12-24 hours), stop the agitation and allow the layers to separate.

    • Extraction & Isolation: Separate the organic (n-butyl acetate) layer. Extract the aqueous layer twice with 250 mL portions of ethyl acetate.

    • Drying & Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl (S)-4-chloro-3-hydroxybutanoate.

    • Analysis & Validation: The final product should be a clear oil. Confirm its identity via ¹H NMR and ¹³C NMR spectroscopy. Determine the final yield and confirm the enantiomeric excess (>99% e.e.) by chiral GC or HPLC analysis. A typical isolated yield for this process is >90%.

Protocol 2: Chemical Reduction to this compound

This protocol describes the reduction of the chiral ester to the corresponding diol using sodium borohydride.

  • Materials & Reagents:

    • Ethyl (S)-4-chloro-3-hydroxybutanoate (from Protocol 1)

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 50 g (0.30 mol) of ethyl (S)-4-chloro-3-hydroxybutanoate in 500 mL of THF.

    • Cooling: Cool the solution to 0°C using an ice-water bath.

    • Reagent Addition: Slowly add 17 g (0.45 mol) of sodium borohydride in small portions over 30 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, add 100 mL of methanol dropwise over 1 hour.

    • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

    • Quenching: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution at 0°C.

    • Extraction: Extract the aqueous mixture three times with 200 mL portions of ethyl acetate.

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diol.

    • Purification & Validation: The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a colorless oil. Confirm the structure by NMR and calculate the isolated yield (typically 85-95%).

Conclusion

The comparison between (S)- and (R)-4-Chloro-1,3-butanediol is a quintessential example of stereochemistry's profound impact in drug development. While chemically almost identical, their synthetic fates are entirely divergent, dictated by the chiral demands of their target molecules. The (S)-enantiomer is a validated and indispensable precursor for life-saving statin drugs, whereas the (R)-enantiomer provides an efficient route to metabolic regulators like L-carnitine and neuroactive compounds such as GABOB. Understanding the chemoenzymatic synthesis of these building blocks and their strategic deployment allows researchers to design more efficient, cost-effective, and stereocontrolled synthetic pathways, ultimately accelerating the journey from molecule to medicine.

References

  • Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate Using fabG-homologues. Applied Microbiology and Biotechnology.

  • Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Journal of the American Chemical Society.

  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.

  • Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. Organic & Biomolecular Chemistry.

  • An improved process for chiron synthesis of the atorvastatin side chain. Tetrahedron: Asymmetry.

  • Chiral Building Blocks Selection. Enamine.

  • An efficient synthesis of (R)-GABOB and of (±). ResearchGate.

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.

  • INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE. Google Patents.

  • Preparation method of R-4-chloro-3-hydroxy ethyl butyrate for synthesizing L-carnitine. Google Patents.

  • A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews.

  • Application Notes and Protocols for the Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate. Benchchem.

  • Ethyl S-4-Chloro-3-Hydroxybutyrate: Bioreduction Synthesis & Production Enhancement. BOC Sciences.

  • Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31 with High Tolerance of Substrate and Product in a Monophasic Aqueous System. ACS Publications.

  • Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate by Fungi. Journal of Fermentation and Bioengineering.

  • Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology.

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

  • Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. British Journal of Pharmacology.

  • Synthesis of chiral building blocks for use in drug discovery. Current Opinion in Drug Discovery & Development.

  • Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. MDPI.

  • Process for preparing optically active 4-halogeno-1, 3-butanediol and its derivatives by microorganism. Google Patents.

  • Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). ResearchGate.

  • Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLoS One.

Sources

A Senior Application Scientist's Comparative Guide to the Synthesis of Enantiomerically Pure 1,3-Diols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the stereocontrolled synthesis of 1,3-diols is a recurring and critical challenge. These motifs are ubiquitous in polyketide natural products, pharmaceuticals, and chiral ligands, where the absolute and relative stereochemistry of the two hydroxyl groups dictates biological activity and material properties. The selection of a synthetic route is a decision laden with considerations of stereoselectivity, yield, substrate scope, and operational complexity.

This guide provides an in-depth comparison of the four principal strategies for achieving stereocontrol in 1,3-diol synthesis: substrate-control, auxiliary-control, reagent-control, and catalyst-control. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to inform your synthetic planning. Each section will feature a representative protocol, supporting experimental data, and a mechanistic visualization to provide a comprehensive and practical resource.

The Strategic Landscape of Stereocontrol

The challenge in synthesizing a 1,3-diol lies in controlling the stereochemistry at two centers, C1 and C3. The relationship between these centers can be either syn or anti. The four major strategies to achieve this control are conceptually distinct, each offering a unique set of advantages and limitations.

Stereocontrol_Strategies Topic Synthesis of Enantiopure 1,3-Diols Substrate Substrate-Controlled (Existing Chirality Directs) Topic->Substrate Inherent Stereocenter Auxiliary Auxiliary-Controlled (Temporary Chiral Group) Topic->Auxiliary Covalently Attached Reagent Reagent-Controlled (Chiral Reagent Stoichiometric) Topic->Reagent External Chiral Environment Catalyst Catalyst-Controlled (Chiral Catalyst Substoichiometric) Topic->Catalyst Catalytic Chiral Environment

Figure 1: The four principal strategies for achieving stereocontrol.

Substrate-Controlled Synthesis: Leveraging Inherent Chirality

In this approach, a pre-existing stereocenter in the starting material dictates the facial selectivity of a reaction, thereby controlling the configuration of the newly formed stereocenter. The primary advantage is the direct transfer of stereochemical information, often with high predictability based on well-understood steric and electronic models.

A classic example is the diastereoselective hydroboration-oxidation of a chiral allylic alcohol . The existing hydroxyl-bearing stereocenter directs the approach of the borane reagent to the opposite face of the alkene, minimizing steric interactions.

Mechanism: Hydroboration-Oxidation of a Chiral Allylic Alcohol

The reaction proceeds via a concerted, four-membered transition state where the borane adds across the double bond in a syn-fashion. The resident stereocenter forces the bulky borane reagent (e.g., 9-BBN) to approach from the less sterically hindered face of the alkene, leading to a predictable diastereomeric outcome after oxidation.

Substrate_Control_Mechanism cluster_1 Step 1: Diastereoselective Hydroboration cluster_2 Step 2: Oxidation Start Chiral Allylic Alcohol Reagent + 9-BBN TS Four-membered [B-H-C-C] Transition State (Steric direction from R*) Start->TS Alkene face Reagent->TS Intermediate Trialkylborane Intermediate TS->Intermediate Syn-addition Intermediate2 Trialkylborane Intermediate Oxidant + H₂O₂, NaOH Product Anti-1,3-Diol Oxidant->Product Intermediate2->Product Retention of stereochemistry

Figure 2: Mechanism of substrate-controlled hydroboration-oxidation.
Performance Data

The diastereoselectivity of hydroboration on chiral allylic alcohols is highly dependent on the steric bulk of both the borane reagent and the substituents on the substrate.

Substrate (Chiral Allylic Alcohol)Borane ReagentDiastereomeric Ratio (anti:syn)Yield (%)Reference
(S)-3-Buten-2-ol9-BBN9:185
(S)-1-Penten-3-ol9-BBN14:188[1]
(S)-4-Phenyl-3-buten-2-olThexylborane7:175
Representative Protocol: Hydroboration-Oxidation of (S)-1-Penten-3-ol
  • Hydroboration: A solution of (S)-1-penten-3-ol (1.0 eq) in anhydrous THF is cooled to 0 °C under an argon atmosphere. A solution of 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 1.1 eq) is added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Oxidation: The mixture is cooled to 0 °C, and ethanol (5 mL per mmol of substrate) is added, followed by the slow, dropwise addition of 3 M aqueous sodium hydroxide (3.0 eq) and then 30% aqueous hydrogen peroxide (3.0 eq), ensuring the internal temperature does not exceed 25 °C.

  • Work-up: The mixture is stirred at 50 °C for 1 hour, then cooled to room temperature. The aqueous layer is saturated with potassium carbonate and the layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically pure (1S,3S)-pentane-1,3-diol.

Auxiliary-Controlled Synthesis: The "Attach-and-Remove" Strategy

This powerful strategy involves the temporary incorporation of a chiral entity—the auxiliary—onto an achiral substrate. The auxiliary directs the stereochemical course of a subsequent reaction and is then cleaved to reveal the chiral product, with the auxiliary often being recoverable. While requiring additional steps for attachment and removal, this method provides excellent and predictable stereocontrol.

A highly effective route to 1,3-diols involves a Crimmins' auxiliary-controlled acetate aldol reaction to set the β-hydroxy ketone stereochemistry, followed by a diastereoselective reduction.

Mechanism: Crimmins Aldol followed by Reduction

The thiazolidinethione auxiliary, developed by Crimmins, forms a titanium enolate that reacts with an aldehyde via a closed, six-membered Zimmerman-Traxler transition state. The bulky substituent on the auxiliary effectively blocks one face of the enolate, leading to a highly diastereoselective aldol addition. Subsequent reduction of the ketone is then directed by the newly formed hydroxyl group.

Auxiliary_Control_Workflow cluster_main Auxiliary-Controlled Workflow Start Achiral N-Acetyl Thiazolidinethione Step1 Crimmins Aldol (TiCl₄, (-)-Sparteine) Start->Step1 Aldehyde Aldehyde (R-CHO) Aldehyde->Step1 AldolAdduct Chiral β-Hydroxyketone Adduct Step1->AldolAdduct Step2 Diastereoselective Reduction (e.g., Evans-Saksena) AldolAdduct->Step2 ProtectedDiol Protected 1,3-Diol Adduct Step2->ProtectedDiol Step3 Auxiliary Cleavage ProtectedDiol->Step3 FinalProduct Enantiopure anti-1,3-Diol Step3->FinalProduct

Figure 3: Workflow for auxiliary-controlled 1,3-diol synthesis.
Performance Data: Crimmins Acetate Aldol Reaction

This method is renowned for its high diastereoselectivity in forming the initial aldol adduct.[2][3]

AldehydeDiastereomeric Ratio (syn:anti adduct)Yield (%)Reference
Isovaleraldehyde>98:291[2]
Benzaldehyde97:388[2]
Acrolein95:585[2]
Representative Protocol: Two-Step Synthesis of an anti-1,3-Diol

Step A: Crimmins Acetate Aldol Addition [2]

  • Enolate Formation: To a solution of the N-acetyl thiazolidinethione auxiliary (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C is added TiCl₄ (1.1 eq). The solution is stirred for 5 minutes, then cooled to -78 °C. (-)-Sparteine (1.2 eq) is added, and the mixture is stirred for 30 minutes.

  • Aldol Reaction: The desired aldehyde (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 1 hour, then warmed to 0 °C over 1 hour.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the β-hydroxy ketone adduct.

Step B: Evans-Saksena Reduction of the Aldol Adduct

  • Reduction: The β-hydroxy ketone adduct (1.0 eq) is dissolved in a 1:1 mixture of acetonitrile and acetic acid and cooled to -40 °C. Tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃, 1.5 eq) is added in one portion.

  • Reaction Monitoring: The reaction is stirred at -40 °C and monitored by TLC. Upon completion (typically 3-6 hours), the reaction is quenched by the addition of a saturated aqueous Rochelle's salt solution.

  • Work-up and Cleavage: The mixture is warmed to room temperature and stirred vigorously for 1 hour. The product is extracted with ethyl acetate. The combined organic layers are washed with saturated NaHCO₃, brine, dried over MgSO₄, and concentrated. The auxiliary can be cleaved under standard hydrolytic or reductive conditions to afford the final anti-1,3-diol.

Reagent-Controlled Synthesis: Stoichiometric Chiral Delivery

Reagent-controlled methods rely on a stoichiometric chiral reagent to create a diastereomeric transition state that favors one stereochemical outcome. These methods are particularly powerful for the diastereoselective reduction of prochiral β-hydroxy ketones, allowing access to either syn or anti 1,3-diols with high fidelity simply by choosing the appropriate reagent system.

A. The Narasaka-Prasad Reduction for syn-1,3-Diols

This method utilizes a dialkylboron alkoxide (e.g., Et₂BOMe) to form a rigid, six-membered chelate with the β-hydroxy ketone. This chelation locks the conformation and activates the carbonyl group. Subsequent intermolecular hydride delivery from an external reducing agent (e.g., NaBH₄) occurs via axial attack on the most stable chair-like conformation, leading reliably to the syn-diol.[4][5]

B. The Evans-Saksena Reduction for anti-1,3-Diols

In contrast, the Evans-Saksena reduction uses a specialized borohydride reagent, typically tetramethylammonium triacetoxyborohydride. The substrate's hydroxyl group displaces an acetate on the boron center, tethering the hydride source to the molecule. The reduction then occurs via an intramolecular hydride delivery through a chair-like transition state, leading to the anti-diol.[6][7]

Reagent_Control_Mechanisms cluster_Narasaka Narasaka-Prasad (syn-Diol) cluster_Evans Evans-Saksena (anti-Diol) NP_Start β-Hydroxy Ketone NP_Chelate Boron Chelate (Rigid Chair) NP_Start->NP_Chelate + Et₂BOMe NP_Product syn-1,3-Diol NP_Chelate->NP_Product Axial Attack NP_Hydride External Hydride (NaBH₄) NP_Hydride->NP_Product ES_Start β-Hydroxy Ketone ES_Intermediate Alkoxyborohydride Intermediate ES_Start->ES_Intermediate + Me₄NHB(OAc)₃ ES_Product anti-1,3-Diol ES_Intermediate->ES_Product Intramolecular Hydride Delivery

Figure 4: Contrasting mechanisms for syn and anti diol synthesis.
Performance Data

These methods are highly reliable and provide excellent diastereoselectivity across a broad range of substrates.

Narasaka-Prasad (syn) Reduction [8]

Substrate (β-Hydroxy Ketone)Diastereomeric Ratio (syn:anti)Yield (%)
1-Hydroxy-1-phenyl-3-pentanone>99:188
5-Hydroxy-4-methyl-3-heptanone98:290
1-Hydroxy-1-cyclohexyl-3-butanone97:385

Evans-Saksena (anti) Reduction [9]

Substrate (β-Hydroxy Ketone)Diastereomeric Ratio (anti:syn)Yield (%)
1-Hydroxy-1-phenyl-3-pentanone>99:195
5-Hydroxy-4-methyl-3-heptanone97:392
1-Hydroxy-1-cyclohexyl-3-butanone98:291
Representative Protocol: Narasaka-Prasad (syn) Reduction
  • Chelation: A solution of the β-hydroxy ketone (1.0 eq) in a 4:1 mixture of THF/methanol is cooled to -78 °C under an argon atmosphere. Diethylmethoxyborane (Et₂BOMe, 1.2 eq) is added dropwise. The mixture is stirred at -78 °C for 30 minutes.

  • Reduction: Sodium borohydride (NaBH₄, 1.5 eq) is added in one portion. The reaction is stirred at -78 °C for 3-5 hours, monitoring by TLC.

  • Work-up: The reaction is quenched by the addition of acetic acid (3.0 eq). The mixture is warmed to room temperature and the solvent is removed under reduced pressure. The residue is taken up in methanol and concentrated twice more to remove boron by-products as volatile trimethyl borate.

  • Purification: The residue is dissolved in ethyl acetate, washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the syn-1,3-diol.

Catalyst-Controlled Synthesis: The Atom-Economical Approach

Catalytic methods represent the pinnacle of efficiency, using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. This approach is highly atom-economical and scalable. Two dominant strategies in this domain are transition-metal catalysis and organocatalysis.

A. Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst system is a benchmark for catalyst-controlled reactions. It provides direct access to chiral β-hydroxy esters, which can be readily reduced to the corresponding syn-1,3-diols with exceptional enantiomeric excess.[10] The reaction proceeds through coordination of the ketone to the chiral ruthenium complex, followed by delivery of hydrogen from one enantiotopic face.

B. Organocatalysis: Asymmetric Aldol followed by Reduction

Organocatalysis offers a metal-free alternative. A chiral amine, such as proline or its derivatives, can catalyze the asymmetric aldol reaction between a ketone and an aldehyde via an enamine intermediate. This sets the initial stereochemistry of the β-hydroxy ketone, which can then be reduced in a subsequent step, often using a chiral reducing agent like a Corey-Bakshi-Shibata (CBS) catalyst, to control the formation of the second stereocenter.[11][12][13]

Catalyst_Control_Workflow cluster_Noyori Noyori Hydrogenation cluster_Organo Organocatalytic Route Noyori_Start β-Keto Ester Noyori_Step1 Asymmetric Hydrogenation (Ru-BINAP, H₂) Noyori_Start->Noyori_Step1 Noyori_Intermediate Chiral β-Hydroxy Ester Noyori_Step1->Noyori_Intermediate Noyori_Step2 Reduction (e.g., LiAlH₄) Noyori_Intermediate->Noyori_Step2 Noyori_Product Enantiopure syn-1,3-Diol Noyori_Step2->Noyori_Product Organo_Start1 Ketone Organo_Step1 Asymmetric Aldol (e.g., Proline deriv.) Organo_Start1->Organo_Step1 Organo_Start2 Aldehyde Organo_Start2->Organo_Step1 Organo_Intermediate Chiral β-Hydroxy Ketone Organo_Step1->Organo_Intermediate Organo_Step2 Asymmetric Reduction (e.g., CBS Catalyst) Organo_Intermediate->Organo_Step2 Organo_Product Enantiopure 1,3-Diol Organo_Step2->Organo_Product

Figure 5: Workflows for catalyst-controlled 1,3-diol synthesis.
Performance Data

Noyori Asymmetric Hydrogenation of β-Keto Esters [14]

Substrate (β-Keto Ester)CatalystEnantiomeric Excess (ee, %)Yield (%)
Ethyl benzoylacetateRuCl₂[(R)-BINAP]>9998
Ethyl 3-oxohexanoateRuCl₂[(S)-BINAP]9995
Methyl 3-oxo-5-phenylpentanoateRuCl₂[(R)-BINAP]9897

Organocatalytic Aldol / Asymmetric Reduction [12]

AldehydeAldol Yield/ee (%)Final Diol Yield (%)Final Diol dr/ee (%)
4-Nitrobenzaldehyde99 / 9893 (overall)98:2 / >99
2-Naphthaldehyde95 / 9790 (overall)97:3 / >99
2-Furaldehyde92 / 9587 (overall)96:4 / >99
Representative Protocol: Organocatalytic Aldol / CBS Reduction

Step A: Asymmetric Aldol Reaction [12]

  • Catalyst Solution: A new proline-derived organocatalyst (20 mol %) and Cu(OTf)₂ (10 mol %) are stirred in a 1:1 mixture of DMSO and H₂O at room temperature.

  • Reaction: Cyclohexanone (2.0 eq) is added, followed by the aldehyde (1.0 eq). The mixture is stirred vigorously at room temperature for 24-48 hours until TLC indicates consumption of the aldehyde.

  • Work-up: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography to yield the enantiomerically enriched β-hydroxy ketone.

Step B: Corey-Bakshi-Shibata (CBS) Reduction [13]

  • Catalyst Activation: To a solution of (R)-Me-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at 0 °C is added BH₃·SMe₂ (0.6 eq) dropwise. The mixture is stirred for 15 minutes.

  • Reduction: The solution is cooled to -30 °C, and a solution of the β-hydroxy ketone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.

  • Monitoring and Quench: The reaction is stirred at -30 °C for 1-2 hours. Upon completion, the reaction is quenched by the slow, dropwise addition of methanol.

  • Work-up: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography to afford the enantiopure 1,3-diol.

Conclusion and Strategic Comparison

The optimal strategy for synthesizing an enantiomerically pure 1,3-diol is highly dependent on the specific target molecule, available starting materials, and desired stereoisomer.

StrategyKey AdvantageKey LimitationBest For...
Substrate-Controlled Direct, predictable stereotransfer.Requires an existing stereocenter.Elaboration of chiral pool starting materials.
Auxiliary-Controlled High reliability and predictability.Requires extra steps for attachment/removal.Complex targets where robust control is paramount.
Reagent-Controlled Divergent access to syn or anti isomers.Stoichiometric use of often complex reagents.Rapidly accessing either syn or anti diastereomers from a common precursor.
Catalyst-Controlled Atom economy, scalability.Catalyst development/cost, optimization required.Large-scale synthesis and routes where step-economy is critical.

By understanding the fundamental principles, advantages, and practical considerations of each approach, researchers can make more informed and strategic decisions, accelerating the path from synthetic design to target molecule. This guide serves as a foundational tool, and further exploration of the primary literature is always encouraged to find the most tailored solution for your specific synthetic challenge.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas III, C. F. (2006). Organocatalytic direct asymmetric aldol reactions in water. Journal of the American Chemical Society, 128(3), 734–735. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • Narasaka, K., & Pai, F. C. (1984). Stereoselective reduction of β-hydroxy ketones to 1,3-diols. Tetrahedron, 40(12), 2233-2238. [Link]

  • Evans, D. A., Chapman, K. T., & Carreira, E. M. (1988). Directed reduction of .beta.-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. Journal of the American Chemical Society, 110(11), 3560–3578. [Link]

  • Narasaka–Prasad reduction. In Wikipedia. [Link]

  • Evans–Saksena reduction. In Wikipedia. [Link]

  • Crimmins, M. T., & Shamszad, M. (2007). Highly selective acetate aldol additions using mesityl-substituted chiral auxiliaries. Organic Letters, 9(1), 149–152. [Link]

  • Crimmins Thiazolidinethione Aldol. Organic Chemistry Portal. [Link]

  • Narasaka-Prasad Reduction. SynArchive. [Link]

  • Evans-Saksena Reduction. SynArchive. [Link]

  • Crimmins, M. T., Christie, H. S., & Hughes, C. O. (2010). (S)-1-((R)-4-Benzyl-2-thioxothiazolidin-3-yl)ethanone. Organic Syntheses, 87, 234. [Link]

  • Carreira, E. M., & Pagenkopf, B. L. Olefin Hydroboration. Classic Stereoselective Synthesis. [Link]

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]

  • Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • Yildiz, T., Hasdemir, B., Yasa, H., & Küçük, H. B. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • Corey–Itsuno reduction. In Wikipedia. [Link]

  • Noyori Asymmetric Hydrogenation. NROChemistry. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station. [Link]

  • Hydroxyl-directed 1,3 Reductions of Ketones. YouTube. [Link]

  • Hydroboration of allylic alcohol using chiral ligand. ResearchGate. [Link]

  • Noyori Asymmetric Hydrogenation. Chem-Station. [Link]

  • Proline-catalyzed aldol reactions. In Wikipedia. [Link]

  • 18-Noyori Asymmetric Hydrogenation Reaction. Scribd. [Link]

  • Stereoselectivity in the hydroboration of chiral cyclohexane-derived allylic alcohols. Sci-Hub. [Link]

  • Narasaka–Prasad Reduction: The Ultimate Game-Changer! YouTube. [Link]

  • Narasaka-Prasad. YouTube. [Link]

  • 1 Stereoselective Acetate Aldol Reactions. Wiley-VCH. [Link]

  • Genov, M., et al. (2003). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. Advanced Synthesis & Catalysis, 345(1-2), 261-274. [Link]

  • Discover the Magic of the Evans–Saksena Reduction! YouTube. [Link]

  • Noyori Hydrogenation. YouTube. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health. [Link]

  • Directed reduction of .beta.-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. ResearchGate. [Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. MDPI. [Link]

  • Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols. National Institutes of Health. [Link]

  • 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. LibreTexts. [Link]

  • Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1- Methylcyclo. ChemRxiv. [Link]

  • Narasaka-Prasad reduction Brook rearrangement. Unknown Source. [Link]

  • Diastereoselective control through hydrogen bonding in the aziridination of the chiral allylic alcohols by acetoxyaminoquinazolinone. PubMed. [Link]

  • Isomenthyl-derived 1,3-diol ligands catalyzing an asymmetric aldol reaction identified through parallel synthesis and screening. Unknown Source. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-4-Chloro-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereoisomeric purity of pharmaceutical intermediates is a critical quality attribute. (S)-4-Chloro-1,3-butanediol is a key chiral building block where the undesired (R)-enantiomer can be considered a process-related impurity. Consequently, robust and reliable analytical methods for its enantioselective quantification are paramount. This guide provides an in-depth comparison of two common analytical techniques—Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC)—for the validation of this compound, complete with supporting experimental data and detailed protocols.

The validation of these analytical procedures is performed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q14 for Analytical Procedure Development and Q2(R2) for Validation of Analytical Procedures, ensuring a systematic and scientifically sound approach.[1][2][3][4][5][6][7][8]

Comparative Overview of Analytical Methodologies

The choice between Chiral GC and Chiral HPLC for the enantiomeric purity determination of this compound depends on several factors including sample volatility, required sensitivity, instrument availability, and the complexity of the sample matrix.

  • Chiral Gas Chromatography (GC): This technique is highly suitable for volatile and thermally stable compounds.[4] The separation of enantiomers is achieved using a chiral stationary phase (CSP), often based on cyclodextrin derivatives.[4] For polar analytes like diols, derivatization may sometimes be employed to improve peak shape and volatility, though direct analysis is often possible on specialized columns.

  • Chiral High-Performance Liquid Chromatography (HPLC): A versatile and widely adopted technique for chiral separations, HPLC can be applied to a broader range of compounds, including those that are not sufficiently volatile for GC.[2][9] Polysaccharide-based CSPs are particularly effective for the direct separation of a wide array of chiral molecules.[2]

This guide will now delve into the detailed experimental protocols and validation data for both a Chiral GC-FID and a Chiral HPLC-UV method for the analysis of this compound.

Method 1: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale for Method Design:

The selection of a cyclodextrin-based chiral stationary phase, specifically a derivative of β-cyclodextrin, is based on its proven efficacy in separating chiral alcohols and diols.[4] The use of a Flame Ionization Detector (FID) provides a robust and universally responsive detection method for organic analytes. A direct injection without derivatization is proposed to streamline the sample preparation process.

Experimental Protocol: Chiral GC-FID

1. Instrumentation and Consumables:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral Capillary Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, 99.999% purity.

  • Gases for FID: Hydrogen and Air, high purity.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

2. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (Split Ratio 50:1)

  • Injection Volume: 1.0 µL

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 10 minutes at 150°C.

  • Carrier Gas Flow (Helium): 1.2 mL/min (constant flow).

  • Detector Temperature (FID): 270°C

  • FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup Gas (Helium): 25 mL/min.

3. Standard and Sample Preparation:

  • Solvent: Methanol, HPLC grade.

  • (S)-enantiomer Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with methanol.

  • (R)-enantiomer (Impurity) Stock Solution (1000 µg/mL): Accurately weigh 25 mg of (R)-4-Chloro-1,3-butanediol into a 25 mL volumetric flask and dilute to volume with methanol.

  • System Suitability Solution (Nominal Concentration: 100 µg/mL with 1% impurity): Dilute the (S)-enantiomer stock solution to a final concentration of 99 µg/mL and spike with the (R)-enantiomer stock solution to a final concentration of 1 µg/mL.

  • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask and dilute to volume with methanol. Further dilute to a final target concentration of 100 µg/mL.

Workflow for Chiral GC-FID Analysis

Caption: Workflow for Chiral GC-FID Analysis of this compound.

Method 2: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale for Method Design:

This method employs a polysaccharide-based chiral stationary phase (amylose derivative), which is known for its broad enantioselectivity for a variety of compounds, including those with hydroxyl groups.[2] A normal-phase mobile phase consisting of hexane and a polar modifier (isopropanol) is chosen to enhance chiral recognition on this type of stationary phase. UV detection is suitable as the compound, while lacking a strong chromophore, can be detected at lower wavelengths (e.g., 210 nm).

Experimental Protocol: Chiral HPLC-UV

1. Instrumentation and Consumables:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

  • Mobile Phase Solvents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 20 minutes.

3. Standard and Sample Preparation:

  • Solvent (Diluent): Mobile Phase (n-Hexane / IPA, 90:10).

  • (S)-enantiomer Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with the diluent.

  • (R)-enantiomer (Impurity) Stock Solution (1000 µg/mL): Accurately weigh 25 mg of (R)-4-Chloro-1,3-butanediol into a 25 mL volumetric flask and dilute to volume with the diluent.

  • System Suitability Solution (Nominal Concentration: 500 µg/mL with 0.5% impurity): Dilute the (S)-enantiomer stock solution to a final concentration of 497.5 µg/mL and spike with the (R)-enantiomer stock solution to a final concentration of 2.5 µg/mL.

  • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask and dilute to volume with the diluent.

Workflow for Chiral HPLC-UV Analysis

Caption: Workflow for Chiral HPLC-UV Analysis of this compound.

Validation Parameters: A Comparative Analysis

The following table summarizes the performance of the two proposed methods based on key validation parameters as defined by ICH Q2(R2) guidelines.[3][5][7] The data presented is illustrative of what would be expected from a robustly validated method.

Validation ParameterChiral GC-FID MethodChiral HPLC-UV MethodRationale and Causality
Specificity Baseline resolution (>2.0) between (S) and (R) enantiomers. No interference from blank or placebo.Baseline resolution (>2.5) between (S) and (R) enantiomers. Peak purity of the (S)-enantiomer peak confirmed by photodiode array (PDA) detector.Demonstrates that the method can unequivocally assess the analyte in the presence of its enantiomer and other potential components.
Linearity (r²) > 0.999 for the (R)-enantiomer over the range of LOQ to 150% of the specification limit (e.g., 0.05% to 1.5%).> 0.999 for the (R)-enantiomer over the range of LOQ to 150% of the specification limit (e.g., 0.05% to 1.5%).Confirms a proportional relationship between detector response and analyte concentration over a defined range, which is fundamental for accurate quantification.
Range 0.1% to 1.5% of the nominal concentration of the (S)-enantiomer.0.1% to 1.5% of the nominal concentration of the (S)-enantiomer.The interval over which the method is shown to be precise, accurate, and linear.
Accuracy (% Recovery) 95.0% - 105.0% for the (R)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).97.0% - 103.0% for the (R)-enantiomer at three concentration levels.Measures the closeness of the experimental value to the true value. HPLC often provides slightly better accuracy due to the milder conditions.
Precision (RSD%) Repeatability (n=6): < 5.0%Intermediate Precision: < 8.0%Repeatability (n=6): < 3.0%Intermediate Precision: < 6.0%Assesses the degree of scatter in results from multiple analyses of the same sample. Lower RSD indicates higher precision.
Limit of Detection (LOD) 0.03% (based on S/N of 3:1)0.02% (based on S/N of 3:1)The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 0.10% (based on S/N of 10:1)0.08% (based on S/N of 10:1)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Method performance is unaffected by minor variations in flow rate (±5%), oven temperature (±2°C), and split ratio (±10%).Method performance is unaffected by minor variations in mobile phase composition (±2% IPA), flow rate (±0.1 mL/min), and column temperature (±2°C).Demonstrates the reliability of the method during normal usage by deliberately introducing small variations in method parameters.

Conclusion: Method Selection and Final Recommendations

Both the Chiral GC-FID and Chiral HPLC-UV methods presented are viable for the enantiomeric purity determination of this compound.

  • The Chiral GC-FID method offers a simpler setup without the need for liquid mobile phases, potentially leading to lower operational costs. It is an excellent choice when high sample throughput is required for a volatile analyte.

  • The Chiral HPLC-UV method demonstrates slightly better precision, accuracy, and lower detection limits. Its versatility makes it adaptable to a wider range of analytes and it is often the preferred method in pharmaceutical quality control laboratories due to its robustness and broad applicability.

The final selection of the analytical method should be based on the specific requirements of the analysis, available instrumentation, and the desired level of sensitivity. It is imperative that any chosen method is fully validated in the user's laboratory to ensure its suitability for its intended purpose, adhering to the comprehensive lifecycle management approach for analytical procedures.[1][10]

References

  • ICH Q14: Analytical Procedure Development. European Medicines Agency. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • An Overview of the Analytical Procedure Lifecycle as per ICH Q14. YouTube. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]

Sources

A Comparative Guide to the Biological Activity of (S)-4-Chloro-1,3-butanediol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Chloro-1,3-butanediol, a versatile chiral building block, serves as a critical starting material for the synthesis of a diverse array of biologically active molecules. Its inherent stereochemistry makes it an invaluable precursor for enantiomerically pure pharmaceuticals. This guide provides a comparative analysis of the biological activities of key derivatives synthesized from this scaffold, supported by experimental data and detailed protocols to aid in research and development.

Introduction: The Significance of the this compound Scaffold

This compound is a chiral chlorohydrin whose value in medicinal chemistry lies in its utility as a precursor to L-carnitine and its analogs. L-carnitine (β-hydroxy-γ-N-trimethylaminobutyric acid) is an essential molecule for fatty acid metabolism, transporting long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production[1][2]. The stereochemistry of the hydroxyl group in the (S)-configuration is crucial for the biological activity of L-carnitine and its derivatives. This guide will explore the biological activities of derivatives stemming from this important chiral synthon, focusing on their therapeutic potential in cardiovascular diseases, metabolic disorders, and as targeted drug delivery agents.

Comparative Biological Activities of Key Derivatives

The primary derivatives of this compound with significant biological activity are L-carnitine and its esters, acetyl-L-carnitine (ALCAR) and propionyl-L-carnitine (PLC). These compounds have been extensively studied for their roles in cellular metabolism and their therapeutic effects.

L-Carnitine Analogs in the Treatment of Myocardial Ischemia

Myocardial ischemia is characterized by a reduced blood flow to the heart, leading to a decrease in oxygen supply and subsequent cellular damage. L-carnitine and its derivatives have shown protective effects on cardiac metabolism and function during ischemic events[3]. The proposed mechanisms include enhancing glucose metabolism, reducing the toxic effects of accumulated long-chain acyl-CoA, increasing coronary blood flow, and exerting anti-arrhythmic effects[3][4].

Propionyl-L-carnitine, in particular, has demonstrated a high affinity for muscular carnitine transferase and can rapidly increase cellular carnitine levels[5]. It also provides propionate as a substrate for the Krebs cycle, which is beneficial during hypoxic conditions[5].

A study on cyclic rigid analogues of L-carnitine investigated their activity as substrates for the carnitine-acylcarnitine translocase, a key enzyme in fatty acid transport into mitochondria[6]. The palmityl ester of l-N,N-dimethyl-trans-2-carboxy-4-hydroxypyrrolidinium chloride, a cyclic analog, demonstrated significant efflux of [14C]-L-carnitine from isolated heart mitochondria, indicating its potential as a therapeutic agent in myocardial ischemia[6].

Table 1: Comparative Activity of L-Carnitine Analogs in a Mitochondrial Translocase Assay [6]

CompoundConcentration (mM)% Efflux of [14C]-L-carnitine
Palmityl ester of l-N,N-dimethyl-trans-2-carboxy-4-hydroxypyrrolidinium chloride313.63
5063.07
Targeting the Organic Cation/Carnitine Transporter 2 (OCTN2)

The organic cation/carnitine transporter 2 (OCTN2), encoded by the SLC22A5 gene, is a high-affinity carnitine transporter crucial for maintaining carnitine homeostasis[7][8]. It is expressed in various tissues, including the kidneys, skeletal muscle, and heart[8]. The interaction of drugs with OCTN2 can lead to drug-drug interactions and secondary carnitine deficiency[8].

Several anticancer drugs have been identified as inhibitors of OCTN2-mediated carnitine transport. A study assessing the inhibitory effects of 27 anticancer drugs on human OCTN2 (hOCTN2) found that etoposide, a topoisomerase inhibitor, not only inhibits but is also a transported substrate of hOCTN2[9][10]. This competitive inhibition can lead to increased urinary loss of carnitine in patients undergoing chemotherapy with etoposide[9][10].

Table 2: Inhibition of hOCTN2-mediated Carnitine Uptake by Selected Anticancer Drugs [9]

CompoundConcentration (µmol/L)% of Control (Mean ± SE)
Etoposide10015 ± 1
Paclitaxel5058 ± 2
Daunorubicin10035 ± 2
Vinblastine10028 ± 2
Anti-Apoptotic and Antioxidant Activities

L-carnitine has been shown to possess anti-apoptotic and antioxidant properties[11]. It can suppress apoptosis and reduce cytotoxicity caused by an excess of acyl groups[11]. Studies have indicated that L-carnitine can mitigate caffeine-induced cytotoxicity by regulating caspase-3 activity, reducing DNA fragmentation, and inhibiting the generation of reactive oxygen species (ROS)[11]. Furthermore, L-carnitine supplementation has been associated with a reduction in markers of oxidative stress in patients with renal diseases[12].

Experimental Protocols

Assessment of Carnitine-Acylcarnitine Translocase Activity

This protocol is based on the methodology described for evaluating cyclic analogues of L-carnitine[6].

Objective: To assess the ability of test compounds to act as substrates for the carnitine-acylcarnitine translocase by measuring the efflux of pre-loaded [14C]-L-carnitine from isolated heart mitochondria.

Materials:

  • Isolated rat heart mitochondria

  • [14C]-L-carnitine

  • Test compounds (L-carnitine analogs)

  • Incubation buffer (e.g., KCl, Tris-HCl, EGTA)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from rat hearts using standard differential centrifugation methods.

  • Loading with [14C]-L-carnitine: Incubate the isolated mitochondria with [14C]-L-carnitine to allow for its uptake.

  • Washing: Wash the mitochondria to remove any excess, unbound [14C]-L-carnitine.

  • Initiation of Efflux: Resuspend the loaded mitochondria in the incubation buffer and add the test compound at various concentrations.

  • Incubation: Incubate the mixture for a defined period to allow for the translocase-mediated exchange of internal [14C]-L-carnitine with the external test compound.

  • Separation: Separate the mitochondria from the supernatant by centrifugation.

  • Measurement of Radioactivity: Measure the radioactivity in the supernatant using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of [14C]-L-carnitine efflux for each concentration of the test compound.

OCTN2-Mediated Transport Inhibition Assay

This protocol is based on the methodology used to screen for anticancer drug inhibition of hOCTN2[9][10].

Objective: To determine the inhibitory effect of test compounds on the transport of L-carnitine mediated by the hOCTN2 transporter.

Materials:

  • HEK293 cells stably transfected with hOCTN2

  • [3H]-L-carnitine

  • Test compounds

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution)

  • Lysis buffer

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Culture the hOCTN2-transfected HEK293 cells in appropriate media until confluent.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with the test compound at various concentrations.

  • Initiation of Uptake: Add [3H]-L-carnitine to the cells and incubate for a specific time to allow for transport.

  • Termination of Uptake: Stop the uptake by washing the cells with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Measurement of Radioactivity: Measure the radioactivity in the cell lysate using a liquid scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of [3H]-L-carnitine uptake by the test compound at each concentration and calculate the IC50 value.

Visualization of Key Pathways and Workflows

Synthesis of L-Carnitine from this compound

G cluster_0 Synthesis Pathway S-4-Chloro-1,3-butanediol S-4-Chloro-1,3-butanediol S-3-hydroxy-gamma-butyrolactone S-3-hydroxy-gamma-butyrolactone S-4-Chloro-1,3-butanediol->S-3-hydroxy-gamma-butyrolactone Intramolecular cyclization L-Carnitine precursor L-Carnitine precursor S-3-hydroxy-gamma-butyrolactone->L-Carnitine precursor Ring opening and functionalization L-Carnitine L-Carnitine L-Carnitine precursor->L-Carnitine Reaction with trimethylamine

Caption: Synthesis of L-Carnitine.

Workflow for OCTN2 Inhibition Assay

G cluster_1 Experimental Workflow A Culture hOCTN2- transfected cells B Pre-incubate with test compound A->B C Add [3H]-L-carnitine B->C D Incubate and terminate uptake C->D E Lyse cells and measure radioactivity D->E F Calculate % inhibition and IC50 E->F

Caption: OCTN2 Inhibition Assay Workflow.

Conclusion

This compound is a cornerstone chiral building block, enabling the synthesis of a range of biologically active molecules, most notably L-carnitine and its analogs. The derivatives discussed in this guide demonstrate significant therapeutic potential, particularly in the realms of cardiovascular disease and as modulators of drug transport. The provided experimental protocols offer a foundation for researchers to further explore the biological activities of novel derivatives synthesized from this versatile scaffold. Future research may focus on developing new analogs with enhanced potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

References

  • Arsenian, M. A. (1997). Carnitine and its derivatives in cardiovascular disease. Progress in Cardiovascular Diseases, 40(3), 265–286. [Link]

  • Aslanturk, A. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Toxicity and Drug Testing. IntechOpen. [Link]

  • Ferrari, R., Merli, E., Cicchitelli, G., Mele, D., Fucili, A., & Ceconi, C. (2004). Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review. Annals of the New York Academy of Sciences, 1033, 79–91. [Link]

  • Gillies, R. J., Didier, N., & Denton, M. (1986). Determination of cell number in monolayer cultures. Analytical Biochemistry, 159(1), 109–113. [Link]

  • Hu, C., et al. (2012). Inhibition of OCTN2-mediated transport of carnitine by etoposide. Molecular Cancer Therapeutics, 11(4), 921–929. [Link]

  • Juraszek, B., & Nalecz, K. A. (2020). SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer. Molecules, 25(1), 199. [Link]

  • Lango, R., Smolenski, R. T., Narkiewicz, M., Suchorzewska, J., & Lysiak-Szydlowska, W. (2001). Influence of l-carnitine and its derivatives on myocardial metabolism and function in ischemic heart disease and during cardiopulmonary bypass. Cardiovascular Research, 51(1), 21–29. [Link]

  • Pekala, J., Patkowska-Sokola, B., Bodkowski, R., Jamroz, D., Nowakowski, P., Lochynski, S., & Librowski, T. (2011). L-carnitine--metabolic functions and meaning in humans life. Current drug metabolism, 12(7), 667–678. [Link]

  • Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences, 1033, 30–41. [Link]

  • Woster, P. M., & Murray, W. J. (1986). Synthesis and biological evaluation of cyclic analogues of l-carnitine as potential agents in the treatment of myocardial ischemia. Journal of Medicinal Chemistry, 29(5), 865–868. [Link]

  • Zhou, X., et al. (2014). Quantitative structure activity relationship for inhibition of human organic cation/carnitine transporter (OCTN2). Journal of pharmaceutical sciences, 103(8), 2588–2597. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell Proliferation and Cytotoxicity Assays. Current pharmaceutical biotechnology, 17(14), 1213–1221. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179. [Link]

  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • Durazzo, A., et al. (2020). The Nutraceutical Value of Carnitine and Its Use in Dietary Supplements. Molecules, 25(9), 2127. [Link]

  • Evans, A. M., & Fornasini, G. (2003). Pharmacokinetics of L-carnitine. Clinical pharmacokinetics, 42(11), 941–967. [Link]

  • IBT Bioservices. (n.d.). Antiviral Testing Services: Screen for Antiviral Activity. [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]

  • Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]

  • Linus Pauling Institute. (2019). L-Carnitine. [Link]

  • Mingorance, C., et al. (2011). Critical update for the clinical use of L-carnitine analogs in cardiometabolic disorders. Vascular health and risk management, 7, 169–176. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10197683, (3S)-4-Chloro-1,3-butanediol. [Link]

  • Rauf, A., et al. (2022). Biomedical role of L-carnitine in several organ systems, cellular tissues, and COVID-19. Brazilian Journal of Biology, 82, e267633. [Link]

  • Solvo Biotechnology. (n.d.). OCTN2 - Transporters. [Link]

  • Thomas, C. V., et al. (2004). A sensitive and cost-effective method for the analysis of the cytotoxic effects of chemicals and drugs on cells in culture. Alternatives to laboratory animals : ATLA, 32(1), 41–46. [Link]

  • Varghese, E., et al. (2020). Role of carnitine and its derivatives in the development and management of type 2 diabetes. Nutrition & Metabolism, 17, 10. [Link]

  • Vinken, M., & Blaauboer, B. J. (2017). In Vitro Testing of Organ-Specific Toxicity. Methods in molecular biology (Clifton, N.J.), 1641, 31–41. [Link]

  • Zivadinovic, D., et al. (2005). A new spectrophotometric assay for the quantification of the cytotoxic effects of drugs on adherent and suspension cells. Journal of pharmacological and toxicological methods, 51(2), 147–152. [Link]

Sources

(S)-4-Chloro-1,3-butanediol in Synthesis: A Cost-Benefit Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis, the selection of starting materials and synthetic routes is a critical decision with far-reaching implications for a drug's final cost, purity, and accessibility. Chiral 1,3-diols are fundamental structural motifs found in a multitude of natural products and drugs.[1] Among the array of available chiral building blocks, (S)-4-Chloro-1,3-butanediol has carved out a significant niche as a versatile C4 synthon, particularly in the production of blockbuster drugs like Atorvastatin (Lipitor®).[2][3]

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth cost-benefit analysis of utilizing this compound. We will objectively compare its performance against common alternatives, supported by experimental data and process logic, to empower informed and strategic decision-making in your synthetic campaigns.

The Strategic Advantage of a Pre-formed Chiral Center

This compound presents a compelling proposition: the direct incorporation of a stereochemically defined fragment into a target molecule. This bifunctional molecule, featuring a primary chloride and a stereodefined secondary hydroxyl group, is a key intermediate for constructing the critical side chain of widely used statin drugs.[2][3] The primary advantage of this "chiral pool" approach is the circumvention of complex, and often costly, methods for establishing stereochemistry.

Comparative Analysis: this compound vs. Alternative Strategies

The decision to employ a chiral building block must be weighed against other established methods for generating enantiopure compounds. Let's analyze the most common alternatives.

  • Asymmetric Synthesis: This elegant approach creates a chiral center from a prochiral precursor using a chiral catalyst or auxiliary. Methods like asymmetric hydrogenation or dihydroxylation can provide high enantioselectivity.[4][5][6] However, these routes often involve expensive heavy metal catalysts (e.g., Ruthenium, Rhodium), require rigorous optimization, and can present challenges in catalyst removal from the final product.[3]

  • Chiral Resolution: A classical technique, resolution involves separating a racemic mixture into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a resolving agent or through enzymatic kinetic resolution.[7] The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, which significantly impacts atom economy unless an efficient racemization and recycling process for the unwanted enantiomer is developed.[8] While deracemization techniques that offer theoretical 100% yields are emerging, they add process complexity.[8][9]

Data-Driven Comparison of Synthetic Routes

To quantify the trade-offs, the following table summarizes key performance indicators for synthesizing a generic chiral diol intermediate.

ParameterThis compound RouteAsymmetric Synthesis RouteChiral Resolution Route
Starting Material Cost Moderate to HighLow (Prochiral Precursor)Low (Racemic Mixture)
Key Reagent Cost Low (Commodity bases/reagents)High (Chiral ligands/metal catalysts)Moderate (Resolving agents)
Process Complexity Low to ModerateHigh (Requires optimization)Moderate to High (Labor-intensive separations)
Typical Overall Yield Good to ExcellentVariable, often goodInherently ≤50% (without recycling)
Enantiomeric Purity (ee) High (>98% from supplier)Excellent (>99% achievable)Excellent (after separation)
Scalability ExcellentGood, but catalyst cost is a key factorChallenging due to separation volumes
Waste Generation ModerateHigh (ligands, metals, byproducts)High (unwanted enantiomer, resolving agent)

As the table illustrates, the upfront cost of this compound is offset by a more streamlined, efficient, and scalable process. For industrial-scale production, where process robustness and cost of goods are paramount, the building block approach often emerges as the most economically viable option.

Visualizing the Synthetic Pathways

The choice of synthetic strategy can be visualized as a decision tree, with each path presenting distinct advantages and challenges.

Caption: Comparative workflow of three major strategies for chiral diol synthesis.

Experimental Protocol: A Key Transformation

A frequent and critical application of this compound is its conversion to the corresponding chiral epoxide. This transformation is a cornerstone of many multi-step syntheses, providing a versatile electrophile for subsequent C-C bond formation.

Protocol: Synthesis of (S)-3-hydroxy-4-chlorobutyl Epoxide

This protocol details the intramolecular cyclization of this compound to its epoxide.

  • Setup: To a stirred solution of this compound (1.0 eq) in a suitable solvent like methanol (MeOH) or tetrahydrofuran (THF), cool the reaction vessel to 0 °C using an ice bath.

  • Base Addition: Slowly add a powdered solid base such as sodium hydroxide (NaOH, 1.1 eq) portion-wise, or a strong non-nucleophilic base like sodium hydride (NaH), ensuring the internal temperature does not exceed 5 °C. The use of powdered base in a protic solvent is a common industrial method.[10]

  • Reaction Monitoring: Allow the reaction to stir at 0-15 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and wash with water to remove inorganic salts. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude epoxide is often of sufficient purity for the next step. If required, purification can be achieved via vacuum distillation or flash column chromatography.

This efficient, high-yielding cyclization highlights the practical utility of the chlorohydrin functionality as a latent epoxide.

Conclusion and Strategic Recommendations

For drug development professionals, the cost-benefit analysis of this compound is decisively favorable in many large-scale applications. While the initial procurement cost per kilogram may be higher than that of a corresponding racemic or prochiral starting material, the benefits manifest downstream:

  • Process Efficiency: Shorter synthetic routes with fewer steps lead to higher overall throughput and lower manufacturing costs.

  • Predictability and Robustness: Using a pre-formed, high-purity chiral block minimizes the risks associated with complex asymmetric reactions or inefficient resolutions.

  • Reduced Waste: Eliminating resolution steps avoids the discarding of 50% of the material as the unwanted enantiomer, improving the process mass intensity (PMI) and aligning with green chemistry principles.

References

  • ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Available from: [Link]

  • National Institutes of Health (NIH). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Available from: [Link]

  • ResearchGate. An improved process for chiron synthesis of the atorvastatin side chain. Available from: [Link]

  • MDPI. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Available from: [Link]

  • ResearchGate. Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. Available from: [Link]

  • Semantic Scholar. Asymmetric synthesis of new chiral 1,2- and 1,3-diols. Available from: [Link]

  • ACS Publications. Three-Pot Synthesis of Chiral Anti-1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide. Available from: [Link]

  • SynZeal. (S)-4-Chloro Butane-1,3-Diol | 139013-68-6. Available from: [Link]

  • Journal of Chemical Reviews. A Review on Synthesis and Applications of Statin Family. Available from: [Link]

  • ResearchGate. Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Available from: [Link]

  • PubMed Central (PMC). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Available from: [Link]

  • LookChem. This compound|139013-68-6. Available from: [Link]

  • ResearchGate. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Available from: [Link]

  • Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Google Patents. EP2240442B1 - Preparation process useful in synthesis of atorvastatin.
  • PubMed Central (PMC). Atorvastatin (Lipitor) by MCR. Available from: [Link]

  • PubMed Central (PMC). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. Available from: [Link]

  • Nature. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Available from: [Link]

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available from: [Link]

  • HETEROCYCLES. AN ALTERNATIVE REGIOSELECTIVE RING-OPENING OF EPOXIDES TO CHLOROHYDRINS MEDIATED BY CHLOROTITANIUM(IV) REAGENTS. Available from: [Link]

  • GSRS. 4-CHLORO-1,3-BUTANEDIOL, (3R)-. Available from: [Link]

  • Thieme. The synthesis of epoxides via base-promoted ring closure starting from X-hydrins 1 [X =halogen, OSO 2. Available from: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/sos-SD-037-00421.pdf
  • Veeprho. 139013-68-6(3S)-4-Chlorobutane-1,3-diol. Available from: [Link]

Sources

A Comparative Guide to Catalysts for the Synthesis of (S)-4-Chloro-1,3-butanediol: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-4-Chloro-1,3-butanediol is a highly valuable chiral building block in the pharmaceutical industry, playing a critical role in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemically defined structure, featuring both a secondary alcohol and a primary chloroalkane, makes it a versatile synthon for the construction of complex molecular architectures. The efficient and enantioselective synthesis of this key intermediate is therefore of paramount importance for drug development and manufacturing.

This guide provides a comprehensive comparative study of various catalytic systems for the synthesis of this compound. We will delve into both biocatalytic and chemo-catalytic approaches, presenting supporting experimental data, detailed protocols, and mechanistic insights to empower researchers and drug development professionals in selecting the optimal catalytic strategy for their specific needs.

The Synthetic Route: A Two-Step Approach

The most common and efficient pathway to this compound involves a two-step process, starting from the readily available precursor, ethyl 4-chloro-3-oxobutanoate.

Synthesis_Pathway Substrate Ethyl 4-chloro-3-oxobutanoate Intermediate Ethyl (S)-4-chloro-3-hydroxybutanoate Substrate->Intermediate Asymmetric Reduction (Step 1) Product This compound Intermediate->Product Selective Ester Reduction (Step 2)

Caption: General synthetic pathway to this compound.

This guide will focus on a comparative analysis of catalysts for both of these critical transformations.

Part 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate (Step 1)

The cornerstone of this synthesis is the enantioselective reduction of the prochiral ketone in ethyl 4-chloro-3-oxobutanoate to establish the desired (S)-stereochemistry at the C3 position. Both biocatalytic and chemo-catalytic methods have proven highly effective.

Biocatalytic Approaches: The Power of Enzymes

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of whole-cell microorganisms or isolated enzymes (oxidoreductases) for the asymmetric reduction of ketones has been extensively explored. These enzymatic reactions often exhibit exquisite enantioselectivity (>99% ee) under mild reaction conditions.

A key consideration in enzymatic reductions is the requirement for a nicotinamide cofactor (NADH or NADPH). To make the process economically viable, an efficient cofactor regeneration system is essential. This is often achieved by using whole cells which have their own metabolic machinery for cofactor regeneration, or by co-expressing a second enzyme, such as glucose dehydrogenase, alongside the primary reductase.

Biocatalytic_Reduction cluster_cell Whole-Cell Biocatalyst (e.g., E. coli) cluster_cofactor Cofactor Regeneration Ketone Ethyl 4-chloro-3-oxobutanoate Reductase Carbonyl Reductase / Alcohol Dehydrogenase Ketone->Reductase Alcohol Ethyl (S)-4-chloro-3-hydroxybutanoate Reductase->Alcohol NADP NADP+ Reductase->NADP GDH Glucose Dehydrogenase (GDH) NADP->GDH NADPH NADPH NADPH->Reductase H- GDH->NADPH H+ Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Biocatalytic asymmetric reduction with cofactor regeneration.

Comparative Performance of Biocatalysts

Biocatalyst SystemSubstrate Conc.Yield (%)ee (%)Reaction Time (h)Cofactor SystemReference
Recombinant E. coli CCZU-K14 (overexpressing CmCR)3000 mM>99.0>99.9 (S)14NADH (endogenous)[1]
Recombinant E. coli (co-expressing aldehyde reductase and glucose dehydrogenase)-90.599 (R)-NADPH/GDH[2]
Candida magnoliae--96.6 (S)-NADP/GDH[3]
Baker's Yeast (with additives)-7590-97 (S)1-2Endogenous[4]

Experimental Protocol: Whole-Cell Bioreduction with Recombinant E. coli

This protocol is a representative example for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a recombinant E. coli strain co-expressing a carbonyl reductase and glucose dehydrogenase for cofactor regeneration.

1. Pre-culture Preparation:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 200 rpm.

2. Main Culture and Induction:

  • Inoculate 1 L of Terrific Broth medium (containing antibiotics) with the overnight pre-culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 20-25°C) for 12-16 hours to allow for proper protein folding.

3. Cell Harvesting and Preparation:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with a phosphate buffer (e.g., 100 mM, pH 7.0).

  • The resulting cell paste can be used directly or stored at -80°C.

4. Biotransformation Reaction:

  • In a reaction vessel, prepare a biphasic system consisting of a phosphate buffer and an organic solvent (e.g., n-butyl acetate) to improve substrate solubility and reduce product inhibition.

  • Add the prepared whole cells, glucose (as the co-substrate for cofactor regeneration), and NADP+.

  • Start the reaction by adding ethyl 4-chloro-3-oxobutanoate.

  • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

5. Monitoring and Work-up:

  • Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine conversion and enantiomeric excess.

  • Once the reaction is complete, separate the organic layer.

  • The product, ethyl (S)-4-chloro-3-hydroxybutanoate, can be purified from the organic phase by standard techniques such as distillation or column chromatography.

Chemo-catalytic Approaches: The Precision of Metal Complexes

Homogeneous asymmetric catalysis using transition metal complexes offers a powerful alternative for the reduction of ketones. Ruthenium-based catalysts, particularly those developed by Noyori and his co-workers, have demonstrated exceptional performance in the asymmetric hydrogenation and transfer hydrogenation of a wide range of ketones, including β-keto esters.[5]

These catalytic systems typically consist of a ruthenium precursor, a chiral diphosphine ligand (e.g., BINAP), and a chiral diamine ligand. The reaction proceeds via a metal-ligand bifunctional mechanism, where the metal center and the ligand cooperate to activate hydrogen and the ketone substrate.

Chemo_Catalytic_Reduction cluster_catalysis Noyori-type Asymmetric Hydrogenation Ketone Ethyl 4-chloro-3-oxobutanoate Catalyst [RuCl((S)-BINAP)((S,S)-DPEN)] Ketone->Catalyst Alcohol Ethyl (S)-4-chloro-3-hydroxybutanoate Catalyst->Alcohol H2 H₂ H2->Catalyst Base Base (e.g., t-BuOK) Base->Catalyst

Caption: Chemo-catalytic asymmetric hydrogenation of a ketone.

Comparative Performance of Chemo-catalysts

While direct comparative data for the reduction of ethyl 4-chloro-3-oxobutanoate is scarce in the provided search results, the general performance of Noyori-type catalysts on similar β-keto esters is exceptionally high, often achieving >98% ee and high turnover numbers.

Catalyst SystemSubstrateYield (%)ee (%)ConditionsReference
RuCl₂[(R)-BINAP]Acetylacetone--1100 psi H₂, 30°C, 6 days[5]
Ru(II)/(S)-Tol-SDP/(S,S)-DPENAromatic KetonesHighHighH₂, base, alcohol solvent[6]

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol provides a general procedure for the asymmetric transfer hydrogenation of a ketone using a Noyori-type catalyst.

1. Catalyst Preparation (in situ):

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand system (e.g., (S,S)-TsDPEN).

  • Add a degassed solvent, such as isopropanol (which also serves as the hydrogen source).

  • Stir the mixture at room temperature for a specified time to allow for catalyst formation.

2. Asymmetric Reduction:

  • To the catalyst solution, add the ketone substrate (ethyl 4-chloro-3-oxobutanoate).

  • Add a base, such as potassium tert-butoxide, to activate the catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time.

3. Monitoring and Work-up:

  • Monitor the reaction progress by TLC, GC, or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched ethyl (S)-4-chloro-3-hydroxybutanoate.

Part 2: Selective Reduction of Ethyl (S)-4-chloro-3-hydroxybutanoate (Step 2)

The second crucial step is the selective reduction of the ester functionality to a primary alcohol without affecting the existing chiral secondary alcohol and the carbon-chlorine bond. This transformation requires a careful choice of reducing agent and reaction conditions to avoid over-reduction or side reactions.

Chemical Reduction Methods

Commonly used hydride reducing agents can be employed for this transformation. However, their reactivity and selectivity must be carefully considered.

  • Sodium Borohydride (NaBH₄) with Additives: Sodium borohydride is generally a mild reducing agent and does not typically reduce esters. However, its reactivity can be enhanced by the addition of Lewis acids such as calcium chloride (CaCl₂).[5][6] The combination of NaBH₄ and CaCl₂ in a suitable solvent like a mixture of THF and ethanol can effectively reduce esters to alcohols. This method is often preferred for its operational simplicity and lower cost compared to more reactive hydrides.

  • Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent that readily reduces esters to primary alcohols.[7] However, its high reactivity can be a double-edged sword, as it may also reduce other functional groups. In the case of ethyl (S)-4-chloro-3-hydroxybutanoate, there is a risk of reducing the chloro group. Therefore, the reaction must be carried out at low temperatures and with careful control of stoichiometry.

Comparative Analysis of Reducing Agents for Ester Reduction

Reducing AgentReactivitySelectivityTypical ConditionsConsiderations
NaBH₄ / CaCl₂ ModerateGood (selective for esters over many other functional groups)THF/Ethanol, room temperature to 60°CCost-effective and operationally simple.[5]
LiAlH₄ HighLower (can reduce halides)Anhydrous ether or THF, low temperature (e.g., 0°C)Highly reactive and moisture-sensitive, requires careful handling.[7]

Experimental Protocol: Selective Ester Reduction with NaBH₄/CaCl₂

1. Reaction Setup:

  • To a solution of ethyl (S)-4-chloro-3-hydroxybutanoate in a mixture of THF and ethanol (1:2), add anhydrous calcium chloride (1.5 equivalents).

  • Stir the mixture at room temperature until the calcium chloride has dissolved.

2. Reduction:

  • Cool the mixture in an ice bath.

  • Add sodium borohydride (3 equivalents) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

3. Work-up:

  • Quench the reaction by the slow addition of acetone, followed by a dilute acid (e.g., 1 M HCl) to neutralize the mixture.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-step process involving an initial asymmetric reduction of a ketoester followed by a selective ester reduction. For the first step, both biocatalytic and chemo-catalytic methods offer excellent enantioselectivity.

  • Biocatalysts , particularly whole-cell systems with endogenous cofactor regeneration, provide a green, highly selective, and often cost-effective route, especially for large-scale production. The high substrate concentrations and excellent enantioselectivities achieved with engineered E. coli strains are particularly noteworthy.[1]

  • Chemo-catalysts , such as Noyori-type ruthenium complexes, offer high efficiency and predictability. They are versatile and can be applied to a broad range of substrates. However, they often require more stringent reaction conditions (e.g., inert atmosphere, high pressure) and the use of expensive noble metals.

For the second step, the selective reduction of the ester, the NaBH₄/CaCl₂ system presents a practical and selective method, avoiding the potential side reactions associated with more powerful reducing agents like LiAlH₄.

The choice between these catalytic systems will ultimately depend on the specific requirements of the synthesis, including scale, cost, available equipment, and desired environmental impact. This guide provides the foundational data and protocols to enable an informed decision for the efficient and enantioselective production of the valuable chiral building block, this compound.

References

  • Wei, D., et al. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology Letters, 27(2), 119-125. [Link]

  • NROChemistry. Noyori Hydrogenation. [Link]

  • Sangsuwan, W. (2017). Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]

  • brainly.com. (2023). Describe the process of reducing esters with sodium borohydride and calcium chloride in THF. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Yasohara, Y., et al. (1999). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Applied Microbiology and Biotechnology, 51(6), 847-851. [Link]

  • Wu, X., et al. (2012). Asymmetric Reduction of Ethyl (S)-4-chloro-3-hydroxy butanoate in an Aqueous-Organic Solvent Biphasic System Using Dried Baker's Yeast. Asian Journal of Chemistry, 24(11), 5151-5154. [Link]

  • He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 165, 1-7. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Wikipedia. Asymmetric hydrogenation. [Link]

Sources

assessing the purity of commercially available (S)-4-Chloro-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Assessing the Purity of Commercially Available (S)-4-Chloro-1,3-butanediol

For researchers and professionals in drug development, the stereochemical and chemical purity of starting materials is not merely a matter of quality control; it is a fundamental pillar of a product's safety and efficacy. This compound is a critical chiral building block in the synthesis of numerous pharmaceutical agents. Its utility is intrinsically linked to its enantiomeric purity, as the presence of the unwanted (R)-enantiomer can lead to off-target effects, reduced therapeutic efficacy, or significant regulatory hurdles.

This guide provides a comprehensive framework for . We move beyond simple protocol recitation to explain the causality behind experimental choices, enabling scientists to design and execute a robust, self-validating quality assessment strategy.

The Impurity Landscape: What to Look For

A thorough purity assessment begins with understanding the potential impurities. For this compound, these fall into two primary categories:

  • Stereoisomeric Impurities: The most critical impurity is the unintended (R)-4-Chloro-1,3-butanediol enantiomer. Its presence directly impacts the stereochemical integrity of the final active pharmaceutical ingredient (API).

  • Chemical Impurities: These can include residual starting materials from synthesis, such as methyl or ethyl (S)-4-chloro-3-hydroxybutanoate, or byproducts like tetrahydrofuran (THF) and 1,4-butanediol.[1][2][3] The presence of such impurities can interfere with downstream reactions and compromise the final product's purity.

A multi-pronged analytical approach is therefore essential to address this complex impurity profile. We will compare three gold-standard analytical techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Core Analytical Strategy: A Multi-Technique Approach

No single technique provides a complete picture. A robust assessment integrates the strengths of orthogonal methods to ensure both chemical and enantiomeric purity.

G cluster_0 Purity Assessment Workflow cluster_1 Enantiomeric Purity cluster_2 Chemical Purity Sample Commercial this compound Sample Split Sample->Split ChiralGC Chiral Gas Chromatography (GC) Split->ChiralGC ChiralHPLC Chiral High-Performance Liquid Chromatography (HPLC) Split->ChiralHPLC NMR_ee NMR with Chiral Derivatizing Agent Split->NMR_ee GCMS GC-MS for Volatile Impurities Split->GCMS NMR_chem ¹H NMR for Overall Purity Split->NMR_chem Report Comprehensive Purity Report (% ee, % chemical purity, impurity profile) ChiralGC->Report ChiralHPLC->Report NMR_ee->Report GCMS->Report NMR_chem->Report

Caption: Comprehensive workflow for purity assessment.

Comparison of Key Analytical Methodologies

The choice of analytical technique depends on the specific question being asked. For enantiomeric excess, chiral chromatography is the gold standard, while NMR and GC-MS are invaluable for overall purity and identification of achiral contaminants.

Technique Primary Application Strengths Limitations Typical LOD/LOQ
Chiral Gas Chromatography (GC) Enantiomeric Purity (% ee)High resolution for volatile compounds, established methods exist.[4]Requires derivatization for non-volatile compounds; high temperatures can cause degradation.~0.05% for the minor enantiomer
Chiral HPLC Enantiomeric Purity (% ee)Wide applicability, numerous column choices, operates at ambient temperature.[5][6]Method development can be time-consuming; requires solubility in mobile phase.~0.01-0.05% for the minor enantiomer
NMR Spectroscopy Enantiomeric Purity (% ee) & Structural ConfirmationProvides structural information, non-destructive. Can determine % ee with chiral derivatizing agents.[7][8]Lower sensitivity than chromatography; signal overlap can be an issue.[9]~1-5% for minor enantiomer (without specialized techniques)
GC-MS Chemical Purity (Achiral)Excellent for separation and identification of volatile organic impurities.[10]Not suitable for non-volatile or thermally labile compounds.ppm level (e.g., 0.05 - 1 ppm)[10]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating system suitability checks and controls to ensure data integrity.

Protocol 1: Enantiomeric Purity by Chiral Gas Chromatography (GC)

This method is adapted from established procedures for separating chiral diols and provides excellent resolution between the (S) and (R) enantiomers.[4]

Causality: Gas chromatography is chosen for its high efficiency in separating volatile compounds. A chiral stationary phase, such as a cyclodextrin derivative, creates transient diastereomeric complexes with the enantiomers, causing them to have different retention times.[11]

Workflow Diagram:

G A Sample Preparation (Dissolve in suitable solvent, e.g., Ethyl Acetate) B GC Injection (Split/Splitless Inlet) A->B C Separation on Chiral Column (e.g., Astec CHIRALDEX G-TA) B->C D Detection (FID) C->D E Data Analysis (Integrate peaks, calculate % ee) D->E

Sources

A Senior Application Scientist's Comparative Guide to (S)-4-Chloro-1,3-butanediol in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical guide on the applications of (S)-4-Chloro-1,3-butanediol, a versatile chiral building block in modern organic synthesis. This document moves beyond a simple catalog of reactions to provide a comparative analysis of its utility against alternative synthetic strategies. As your Senior Application Scientist, my goal is to equip you with the insights necessary to make informed decisions in your synthetic endeavors, grounded in experimental data and proven methodologies.

Introduction: The Value Proposition of a C4 Chiral Synthon

This compound is a bifunctional molecule featuring two stereocenters, making it a valuable precursor for a range of enantiomerically pure compounds. Its utility stems from the differential reactivity of its primary and secondary hydroxyl groups, as well as the presence of a chlorine atom that can be readily displaced or transformed. This guide will explore its application in the synthesis of three key pharmaceutical intermediates: (S)-3-hydroxy-γ-butyrolactone, L-carnitine, and the side chain of the blockbuster drug, Rosuvastatin.

Core Application 1: Synthesis of (S)-3-hydroxy-γ-butyrolactone (S-HGB)

(S)-3-hydroxy-γ-butyrolactone is a crucial chiral intermediate in the synthesis of numerous pharmaceuticals. The conversion of this compound to S-HGB is a common and efficient route.

The this compound Route

A patented method describes the cyclization of this compound under acidic conditions to yield (S)-3-hydroxy-γ-butyrolactone. This process is typically high-yielding and preserves the stereochemical integrity of the starting material.

Experimental Protocol: Acid-Catalyzed Cyclization of this compound

  • To 25 g (0.2 mol) of this compound, add 50 ml of 0.5N sulfuric acid.[1]

  • Heat the mixture under reflux for 2 hours.

  • After cooling, neutralize the reaction mixture with a 50% aqueous solution of sodium hydroxide.

  • Evaporate the water under reduced pressure.

  • To the residual mixture, add 50 ml of methanol and stir.

  • Filter the insoluble salts and evaporate the solvent from the filtrate under reduced pressure.

  • The resulting residue can be distilled under reduced pressure to yield (S)-3-hydroxy-γ-butyrolactone. A similar process using hydrochloric acid resulted in an 83% yield.[1]

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid protonates the primary hydroxyl group, making it a good leaving group (water) and facilitating intramolecular nucleophilic attack by the secondary hydroxyl group to form the lactone ring.

  • Reflux: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Neutralization and Extraction: These steps are crucial for workup to remove the acid catalyst and inorganic salts, allowing for the isolation of the pure product.

Comparative Analysis: Alternative Routes to (S)-HGB

While the this compound route is effective, other methods starting from different chiral pool materials are widely employed, particularly in industrial settings.

ParameterThis compound RouteChemoenzymatic Route from L-Malic Acid[2][3]Biocatalytic Route from D-Xylose[2]
Starting Material This compoundL-Malic acidD-Xylose
Key Reagents/Catalysts Sulfuric or Hydrochloric acidBenzoyl chloride, Zinc borohydride, LipaseEngineered E. coli with a five-enzyme pathway
Reported Yield ~83%[1]80% (isolated yield)52.1% (molar yield)
Enantiomeric Excess (ee) >99% (dependent on starting material)>99% (inferred from chiral precursor)>99.3%
Key Advantages Direct, fewer steps.Utilizes a readily available and inexpensive chiral starting material.Uses a renewable feedstock and avoids harsh chemical reagents.
Key Disadvantages Starting material can be more expensive.Multi-step process involving protection and deprotection.Lower product titer (3.5 g/L), requires fermentation technology.

Logical Relationship: Synthetic Pathways to (S)-HGB

cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 A This compound B (S)-3-hydroxy-γ-butyrolactone A->B  Acidic  Cyclization C L-Malic Acid D (S)-β-benzoyloxy-γ-butyrolactone C->D  Chemical  Steps E (S)-3-hydroxy-γ-butyrolactone D->E  Lipase  Hydrolysis F D-Xylose G (S)-3-hydroxy-γ-butyrolactone F->G  Engineered E. coli  (5-enzyme pathway) A Alkyl 4-chloro-3-oxobutyrate B (R)-Alkyl 4-chloro-3-hydroxybutyrate A->B  Enantioselective  Reduction  (e.g., Ru-complex catalyst) C Crude L-Carnitine B->C  Reaction with  Trimethylamine D Purified L-Carnitine C->D  Purification  (e.g., Chromatography,  Ultrafiltration)

Caption: General workflow for the synthesis of L-Carnitine.

Comparative Analysis: Alternative Routes to L-Carnitine

The synthesis of L-carnitine is a mature field with several competing industrial processes.

ParameterChemical Synthesis (from Chloro-hydroxybutyrate)Bioprocess (Microbiological) [4][5]Chiral Pool (from (S)-3-activated hydroxybutyrolactone) [6]
Starting Material Alkyl 4-chloro-3-oxobutyrateCrotonobetaine or γ-butyrobetaine(S)-3-hydroxy-γ-butyrolactone
Key Transformation Asymmetric hydrogenation followed by aminationStereospecific hydration by microorganismsRing-opening and amination
Reported Yield 65-70% overall yield [7]High yields reportedNot explicitly stated, but considered efficient
Key Advantages High enantioselectivity (95-97% ee),[7] well-controlled process.High production yields, potentially lower waste. [5]Utilizes a chiral building block, potentially fewer steps.
Key Disadvantages Use of heavy metal catalysts, potentially high pressure.Risk of imperfect reproducibility and biological contamination.The starting lactone itself requires an efficient synthesis.
Industrial Relevance Widely used.Dominates the market with a 76.5% revenue share in 2022. [4]Considered a strong candidate for large-scale production. [6]

Core Application 3: Precursor to the Rosuvastatin Side Chain

Rosuvastatin is a "super-statin" used to treat high cholesterol. Its side chain contains a chiral diol moiety that can be synthesized from derivatives of this compound, such as (S)-3-hydroxy-4-chloro-butyronitrile.

The (S)-3-hydroxy-4-chloro-butyronitrile Route

A patented method describes a four-step synthesis starting from (S)-3-hydroxy-4-chloro-butyronitrile to produce a key intermediate for the Rosuvastatin side chain. This process is reported to have a high overall yield of over 80% and produces intermediates with high chemical (≥99.4%) and optical (≥99.3% ee) purity. [8][9] Synthetic Pathway: Rosuvastatin Side Chain Intermediate

A (S)-3-hydroxy-4- chloro-butyronitrile B (S)-6-chloro-5-hydroxy- 3-oxo hexanoic acid t-butyl ester A->B Condensation C Intermediate Diol B->C Reduction D Protected Diol C->D Hydroxyl Protection E Rosuvastatin Side Chain Key Intermediate D->E Condensation

Sources

Safety Operating Guide

Navigating the Disposal of (S)-4-Chloro-1,3-butanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities, including intermediates and byproducts. This guide provides a detailed protocol for the proper disposal of (S)-4-Chloro-1,3-butanediol, a halogenated organic compound. Our focus is to move beyond mere compliance, embedding a deep understanding of the chemical principles that inform these essential safety procedures.

The causality behind stringent disposal protocols for chlorinated hydrocarbons lies in their potential for environmental persistence and toxicity.[1] Improper disposal can lead to the contamination of groundwater, posing significant risks to both ecosystems and public health.[1] Therefore, the procedures outlined below are designed as a self-validating system to ensure safety and environmental stewardship.

I. Immediate Safety & Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact stereoisomer may not always be readily available from all suppliers[2][3][4][5], its chemical structure—a chlorinated diol—dictates that it should be handled as a hazardous substance.

Key Hazard Considerations:

  • Toxicity: Halogenated organic compounds can exhibit varying degrees of toxicity. Assume the compound is toxic upon ingestion, inhalation, and dermal contact.

  • Environmental Hazard: Chlorinated hydrocarbons are often persistent in the environment and can be harmful to aquatic life.[1] Disposal into drains or general waste is strictly prohibited.[6][7][8]

  • Reactivity: While specific reactivity data is limited, avoid contact with strong oxidizing agents, as is common practice for alcohols.[9]

Mandatory Personal Protective Equipment (PPE): A foundational principle of laboratory safety is the consistent use of appropriate PPE. When handling this compound in any capacity—including for disposal—the following must be worn:

  • Eye Protection: Chemical splash goggles are required.[10][11]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A full-length, long-sleeved laboratory coat is mandatory.[11][12]

  • Respiratory Protection: All handling of the compound that may generate aerosols or vapors should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Waste Characterization & Segregation: The First Critical Step

Proper disposal begins with accurate waste characterization. This compound falls under the category of halogenated organic waste . This classification is critical as it dictates the final disposal route, which is often high-temperature incineration.[13][14][15]

Under the regulations of the U.S. Environmental Protection Agency (EPA), many halogenated organic compounds are listed as hazardous wastes.[16][17][18][19] It is imperative to treat this compound as such to ensure compliance.

Operational Protocol for Waste Segregation:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for halogenated organic liquid waste.

  • Container Material: The container must be made of a material compatible with chlorinated hydrocarbons, such as glass or high-density polyethylene (HDPE).

  • Labeling: The label must be unambiguous and include:

    • The words "HAZARDOUS WASTE"

    • The chemical name: "this compound" and any other halogenated components.

    • The associated hazards (e.g., "Toxic," "Environmentally Hazardous").

    • The date accumulation started.

  • Segregation: Never mix halogenated waste with non-halogenated organic waste. The co-mingling of these waste streams can complicate and increase the cost of disposal. Furthermore, never mix with incompatible chemicals like strong acids, bases, or oxidizers.

Decision Workflow for Disposal

The following diagram outlines the critical decision points in the disposal process for this compound.

DisposalWorkflow Figure 1: Disposal Decision Workflow for this compound cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Spill & Decontamination cluster_2 Phase 3: Final Disposition Start Waste Generation (this compound) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Assess Assess Waste Type (Pure, Contaminated, Aqueous?) Segregate Segregate as HALOGENATED ORGANIC WASTE Assess->Segregate Solid or Liquid Spill Accidental Spill Occurs Assess->Spill PPE->Assess Container Select & Label Approved Hazardous Waste Container Segregate->Container Storage Store in Designated Satellite Accumulation Area (SAA) Container->Storage Absorb Absorb with Inert Material (Sand, Vermiculite) Spill->Absorb Small Spill Collect Collect Contaminated Material into a Sealed Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate SpillWaste Label as HALOGENATED SOLID WASTE Collect->SpillWaste EHS_Pickup Arrange Pickup by Institutional Environmental Health & Safety (EHS) SpillWaste->EHS_Pickup Transport Licensed Hazardous Waste Transporter EHS_Pickup->Transport Storage->EHS_Pickup Incineration Final Disposal via High-Temperature Incineration Transport->Incineration

Caption: Disposal workflow from generation to final incineration.

III. Step-by-Step Disposal Procedures
  • Transfer: Working inside a chemical fume hood, carefully transfer the waste chemical into the designated halogenated organic liquid waste container.

  • Container Management: Keep the waste container securely closed when not in use.[6] Do not overfill; allow for at least 10% headspace to accommodate vapor expansion.

  • Temporary Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from heat sources or ignition.[7][8]

  • Institutional Pickup: Follow your institution's specific procedures for hazardous waste pickup by the Environmental Health & Safety (EHS) department or a licensed contractor.

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your institution's emergency response team.

  • Control Vapors: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.

  • Containment & Absorption: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[6][20] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a sealable, properly labeled container for solid hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (sponges, paper towels) must also be disposed of as hazardous solid waste.

  • Disposal: The sealed container of spill debris must be labeled as "Halogenated Solid Waste" and disposed of through your institutional EHS department.[8]

IV. Ultimate Disposal Method: Incineration

The accepted and most environmentally sound method for the final disposal of chlorinated hydrocarbon waste is high-temperature incineration.[13][14] This process offers several advantages:

  • Complete Destruction: Incineration at sufficiently high temperatures effectively destroys the organic molecule, preventing its release into the environment.

  • Acid Gas Neutralization: Modern incinerators are equipped with scrubbers that neutralize the hydrogen chloride (HCl) gas produced during the combustion of chlorinated compounds.[15]

  • Energy Recovery: Some facilities can recover the calorific value of the waste to produce steam or electricity, a process known as valorization.[13][14]

It is the responsibility of your institution and its contracted waste management provider to ensure that the disposal facility is fully permitted and compliant with all federal and state regulations.[15]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your research advancements do not come at the cost of environmental integrity.

References

  • Chlorinated hydrocarbon wastes. American Chemical Society. [Link]

  • Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit.
  • This compound|139013-68-6. LookChem. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Human Health Risk Assessment of Chlorinated Hydrocarbons in Groundwater Based on Multi-Pathway Analysis. MDPI. [Link]

  • Laboratory Safety Guidelines. ETH Zurich. [Link]

  • Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. Spex. [Link]

  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

  • LABORATORY SAFETY. University of New England. [Link]

Sources

Navigating the Uncharted: A Comprehensive Guide to Handling (S)-4-Chloro-1,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals forging new paths in chemical synthesis, the introduction of novel or lesser-documented reagents is a constant. (S)-4-Chloro-1,3-butanediol (CAS No. 139013-68-6) is one such compound that, while commercially available, lacks a comprehensive and universally recognized hazard profile. This guide is constructed to fill that knowledge gap, providing a robust framework for its safe handling, storage, and disposal. Our approach is rooted in the principle of treating substances with unknown or incomplete toxicological data with the utmost caution, ensuring the safety of all laboratory personnel.

Hazard Profile: A Precautionary Approach

Due to the limited availability of a globally harmonized system (GHS) classification in publicly accessible databases, we must adopt a conservative hazard assessment. Information from some suppliers suggests that this compound may be toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects if inhaled[1]. Therefore, it is prudent to handle this compound as a substance with significant potential health risks.

Inferred Potential Hazards:

  • Acute Toxicity: Potential for toxicity upon ingestion, dermal contact, and inhalation.

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.

  • Irritation: As with many chlorinated organic compounds, there is a potential for skin and eye irritation.

  • Organ Toxicity: Chlorinated hydrocarbons as a class can pose risks to the liver and central nervous system[2][3][4][5].

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a multi-layered PPE approach is critical to minimize all potential routes of exposure.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and potential aerosols, which is crucial given the suspected inhalation hazard.
Hand Protection Nitrile or neoprene gloves.These materials generally offer good resistance to a range of organic solvents. It is crucial to double-glove and change gloves immediately upon contamination[6].
Body Protection A chemically resistant lab coat, supplemented with a chemically resistant apron for larger quantities.Provides a barrier against spills and splashes. For significant handling, coveralls made of materials like Tychem may be appropriate[7][8].
Respiratory Protection To be used inside a certified chemical fume hood. If there's a risk of exposure outside of a fume hood, a respirator with an organic vapor cartridge is necessary.Minimizes the risk of inhaling potentially toxic and mutagenic vapors.

Visualizing the Workflow for Safe Handling

The following diagram outlines the critical decision-making and operational steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_risk Risk Assessment (Assume High Hazard) prep_ppe Select & Don PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep_risk->prep_ppe prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood prep_spillkit Ensure Spill Kit is Accessible prep_fumehood->prep_spillkit emergency_spill Spill Response prep_spillkit->emergency_spill Activate if needed handle_weigh Weighing & Transfer (Inside Fume Hood) handle_reaction Running Reaction (Continuous Ventilation) handle_weigh->handle_reaction post_decon Decontaminate Glassware & Surfaces handle_reaction->post_decon emergency_exposure Personal Exposure (Skin/Eye Contact) handle_reaction->emergency_exposure Activate if needed post_waste Segregate & Label Hazardous Waste post_decon->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol

Adherence to a strict protocol is paramount. Assume that any unknown chemical is hazardous[9][10].

I. Preparation:

  • Conduct a Pre-Work Briefing: All personnel involved must be aware of the potential hazards and the emergency procedures.

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is certified and functioning correctly.

  • Assemble all Materials: Before introducing this compound, have all necessary equipment, reagents, and waste containers inside the fume hood.

  • Don Appropriate PPE: As detailed in the table above, all personnel must wear the required PPE before entering the handling area.

II. Handling:

  • Perform all Manipulations in a Fume Hood: All transfers, weighing, and additions to reaction vessels must occur within the confines of a chemical fume hood to minimize inhalation exposure.

  • Use Secondary Containment: When transporting the chemical, even short distances within the lab, place the primary container in a chemically resistant secondary container.

  • Avoid Aerosol Generation: Pour liquids carefully to avoid splashing and the generation of aerosols.

  • Keep Containers Closed: When not in use, ensure the container of this compound is tightly sealed.

III. Post-Handling and Decontamination:

  • Properly Dispose of Waste: All disposable materials that have come into contact with the chemical, including gloves and wipes, must be disposed of as hazardous waste.

  • Doff PPE Correctly: Remove PPE in a manner that avoids contaminating your skin or clothing.

  • Wash Hands Thoroughly: Immediately after removing gloves, wash your hands with soap and water.

Emergency Procedures: Plan for the Unexpected

I. Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Contain the Spill: If it is safe to do so, use a spill kit with appropriate absorbent materials to contain the spill.

  • Do Not Attempt a Major Cleanup Alone: For large spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Ventilate the Area: Ensure the area is well-ventilated.

II. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal: Ensuring Long-Term Safety

I. Storage:

  • Store in a Well-Ventilated Area: Keep the container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.

  • Use Secondary Containment: Store the container in a leak-proof secondary container.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings. For chemicals with unknown hazards, the label should indicate this[11].

  • Segregate from Incompatibles: Store away from flammable materials and strong oxidizing agents to prevent potentially violent reactions.

II. Disposal:

  • Follow Institutional and Local Regulations: All waste containing this compound must be disposed of as hazardous waste in accordance with your institution's EHS guidelines and local regulations.

  • Label Waste Containers: Use a hazardous waste label that clearly identifies the contents.

  • Segregate Waste Streams: Do not mix chlorinated waste with non-chlorinated solvent waste.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Novel Chemicals with Unknown Hazards SOP.
  • LookChem. This compound|139013-68-6. Available at: [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]

  • Purdue University Environmental Health and Safety. Unknown Chemicals. Available at: [Link]

  • Chemicea. Material Safety Data Sheet: this compound.
  • Northwestern University. Laboratory Safety and Chemical Hygiene Plan.
  • ResearchGate. Chlorinated Hydrocarbon Toxicity. Available at: [Link]

  • PubMed. Chlorinated Hydrocarbon Toxicity. Potentiation by Isopropyl Alcohol and Acetone. Available at: [Link]

  • Environmental Health & Safety Services. Personal Protective Equipment.
  • Taylor & Francis Online. Chlorinated Hydrocarbon Toxicity. Available at: [Link]

  • PubChem. (3S)-4-Chloro-1,3-butanediol. Available at: [Link]

  • Pharmaffiliates. (3S)-4-Chlorobutane-1,3-diol. Available at: [Link]

  • Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?. Available at: [Link]

  • Ecolink, Inc. Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Available at: [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • 3M. Organic Solvents. Available at: [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • ResearchGate. Toxicology of Solvents (Including Alcohol).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-Chloro-1,3-butanediol
Reactant of Route 2
(S)-4-Chloro-1,3-butanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.